Product packaging for Morphothiadin(Cat. No.:CAS No. 1092970-12-1)

Morphothiadin

Cat. No.: B1676755
CAS No.: 1092970-12-1
M. Wt: 509.4 g/mol
InChI Key: SQGRDKSRFFUBBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Morphothiadin, also known as GLS4, is a potent small-molecule inhibitor that targets the hepatitis B virus (HBV) core protein, making it a valuable candidate for research into chronic hepatitis B (CHB) therapeutics . Its primary mechanism of action involves the disruption of nucleocapsid assembly and the subsequent blockade of viral replication, effectively suppressing the HBV life cycle . In vitro studies demonstrate that this compound potently inhibits the replication of both wild-type and adefovir-resistant HBV strains, exhibiting a half-maximal inhibitory concentration (IC50) of 12 nM . Research models have shown no significant cellular toxicity at concentrations up to 25 µM, indicating a promising preclinical therapeutic window . In vivo pharmacokinetic and efficacy studies further support its research value. Following oral administration, this compound shows a bioavailability of 25.5% and achieves significant suppression of virus titers in a dose-dependent manner . Doses exceeding 7.5 mg/kg per day were found to effectively suppress the viral replication cycle throughout the treatment period . As a core protein allosteric modulator, this compound interferes with the proper assembly of HBV core protein, preventing the formation of functional nucleocapsids and the replenishment of the persistent viral template, covalently closed circular DNA (cccDNA) . This mechanism is distinct from nucleos(t)ide analogues, which primarily inhibit the viral polymerase, thereby offering a complementary approach for combination therapy research aimed at achieving a functional cure for chronic hepatitis B . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H22BrFN4O3S B1676755 Morphothiadin CAS No. 1092970-12-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGRDKSRFFUBBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1793065-08-3
Record name Morphothiadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MORPHOTHIADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GLS4: A Deep Dive into a Novel Hepatitis B Virus Core Protein Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release to the Scientific Community

This technical guide provides a comprehensive overview of GLS4, a potent, second-generation heteroaryldihydropyrimidine (HAP) derivative that functions as a Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). Developed to address the global health challenge of chronic hepatitis B, GLS4 represents a significant advancement in the pursuit of a functional cure by targeting a critical, non-mutagenic step in the viral lifecycle: capsid assembly. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of HBV therapeutics.

Introduction: The Role of the HBV Core Protein and the Promise of Allosteric Modulation

Chronic Hepatitis B infection, affecting millions worldwide, remains a leading cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current treatments, primarily nucleos(t)ide analogues (NAs) and interferons, effectively suppress viral replication but rarely lead to a complete cure due to the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes.[1]

The HBV core protein (HBc) is a multifunctional protein crucial for the viral lifecycle. It assembles into an icosahedral capsid that encapsulates the viral pregenomic RNA (pgRNA) and the viral polymerase, forming the nucleocapsid. This structure is essential for reverse transcription, virion secretion, and the maintenance of the cccDNA pool.[1] Consequently, the HBV core protein has emerged as a highly attractive target for novel antiviral therapies.

Core protein allosteric modulators (CpAMs) are a class of small molecules that bind to the core protein, inducing conformational changes that disrupt the normal process of capsid assembly. GLS4 is a Class I CpAM that triggers the formation of aberrant, non-functional capsids, thereby inhibiting multiple stages of the viral lifecycle.[2]

Mechanism of Action of GLS4

GLS4 exerts its antiviral activity by binding to a hydrophobic pocket at the interface of HBc dimers. This interaction allosterically modulates the core protein, leading to accelerated and incorrect assembly of the capsid. Instead of forming stable, replication-competent nucleocapsids, GLS4 induces the formation of aberrant structures that are unable to package the viral pgRNA and polymerase.[3][4] This disruption of the capsid assembly process has several downstream antiviral effects:

  • Inhibition of pgRNA Encapsidation: By promoting the formation of empty or malformed capsids, GLS4 prevents the encapsidation of the pgRNA-polymerase complex, a prerequisite for viral DNA synthesis.[4]

  • Reduction of Viral DNA Replication: Consequently, the production of new viral relaxed circular DNA (rcDNA) is significantly inhibited.[5]

  • Potential Impact on cccDNA Pool: By preventing the formation of new nucleocapsids, GLS4 may indirectly reduce the replenishment of the nuclear cccDNA pool.[6]

  • Disruption of Pre-existing Capsids: Evidence suggests that some CpAMs can also destabilize and induce the disassembly of already formed capsids.[7]

GLS4_Mechanism_of_Action cluster_0 Hepatocyte Cytoplasm cluster_1 GLS4 Intervention HBc Dimers HBc Dimers Correct Capsid Assembly Correct Capsid Assembly HBc Dimers->Correct Capsid Assembly Normal Assembly Aberrant Capsid Assembly Aberrant Capsid Assembly HBc Dimers->Aberrant Capsid Assembly Induces pgRNA-Pol Complex pgRNA-Pol Complex pgRNA-Pol Complex->Correct Capsid Assembly Nucleocapsid (pgRNA+Pol) Nucleocapsid (pgRNA+Pol) Correct Capsid Assembly->Nucleocapsid (pgRNA+Pol) Reverse Transcription Reverse Transcription Nucleocapsid (pgRNA+Pol)->Reverse Transcription Mature Nucleocapsid (rcDNA) Mature Nucleocapsid (rcDNA) Reverse Transcription->Mature Nucleocapsid (rcDNA) To Nucleus (cccDNA formation/replenishment) To Nucleus (cccDNA formation/replenishment) Mature Nucleocapsid (rcDNA)->To Nucleus (cccDNA formation/replenishment) GLS4 GLS4 GLS4->HBc Dimers Binds to Non-functional Aberrant Capsids Non-functional Aberrant Capsids Aberrant Capsid Assembly->Non-functional Aberrant Capsids Blocked Viral Lifecycle Blocked Viral Lifecycle Non-functional Aberrant Capsids->Blocked Viral Lifecycle

Mechanism of GLS4 as an HBV Core Protein Allosteric Modulator.

Quantitative Data Presentation

GLS4 has demonstrated potent antiviral activity in both in vitro and in vivo models, often superior to first-generation CpAMs and comparable or superior to some established NAs. The following tables summarize the key quantitative data for GLS4 and relevant comparator compounds.

Table 1: In Vitro Efficacy of GLS4 and Comparator Compounds
CompoundAssay SystemParameterValueReference(s)
GLS4 HepG2.2.15IC500.012 µM[1]
HepAD38EC50 (HBV DNA)62.24 nM[5]
HepG2.2.15EC501 nM[7]
Drug-resistant strainsEC5010-20 nM[7]
BAY 41-4109 HepAD38EC50 (HBV DNA)124.28 nM[5]
HepG2.2.15IC5053 nM[8][9]
HepG2.2.15IC50~202 nM[10]
Various GenotypesEC5026 - 215 nM[6]
Lamivudine HepG2.2.15IC500.325 µM[1]
HIV-1IC500.316 µM[11]
Entecavir HepG2 cellsEC503.75 nM[9]
Table 2: In Vitro Cytotoxicity of GLS4 and BAY 41-4109
CompoundCell LineParameterValueReference(s)
GLS4 Primary Human HepatocytesCC50115 µM[5]
HepAD38CC5026 µM[5]
BAY 41-4109 Primary Human HepatocytesCC5035 µM[5]
HepAD38CC5035 µM[5]
Table 3: Clinical Efficacy of GLS4 and Entecavir (Phase 1b Study)
Treatment Group (28 days)Mean Decline in HBV DNA (log10 IU/mL)Mean Decline in HBsAg (log10 IU/mL)Mean Decline in pgRNA (log10 copies/mL)Reference(s)
GLS4 (120 mg) + Ritonavir (100 mg)-1.42-0.06-0.75[2][3]
GLS4 (240 mg) + Ritonavir (100 mg)-2.13-0.14-1.78[2][3]
Entecavir-3.5-0.33-0.96[2][3]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of GLS4. While specific, proprietary details may not be publicly available, the following represents the standard principles and procedures for these assays in the context of HBV research.

HBV DNA Quantification

Southern blotting is the gold-standard for visualizing different forms of HBV DNA.

  • Principle: This technique separates DNA fragments by size via agarose gel electrophoresis, transfers them to a membrane, and detects specific sequences using a labeled probe.

  • General Protocol:

    • DNA Extraction: Isolate intracellular HBV DNA from cell lines (e.g., HepG2.2.15, HepAD38) using a modified Hirt extraction method to enrich for protein-free DNA.[12]

    • Agarose Gel Electrophoresis: Separate the extracted DNA on a 1.2-1.5% agarose gel.[13]

    • Depurination, Denaturation, and Neutralization: Treat the gel with HCl (depurination), NaOH (denaturation), and a neutralization buffer to prepare the DNA for transfer.[5][13]

    • Transfer: Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action.[12]

    • Probe Labeling and Hybridization: Hybridize the membrane with a probe specific for HBV DNA, typically labeled with a radioisotope or a non-radioactive tag like digoxigenin (DIG).

    • Detection: Visualize the probe-bound DNA using autoradiography or chemiluminescence.

qPCR is a highly sensitive method for quantifying HBV DNA levels in cell culture supernatants or patient serum.

  • Principle: This method amplifies a specific region of the HBV genome and measures the fluorescence of an intercalating dye or a sequence-specific probe in real-time.

  • General Protocol:

    • Sample Collection: Collect cell culture supernatants or serum samples.

    • DNA Extraction: Extract viral DNA using a commercial kit.

    • qPCR Reaction: Set up a qPCR reaction with HBV-specific primers, a fluorescent probe, DNA polymerase, and the extracted DNA template.

    • Amplification and Detection: Perform the reaction in a real-time PCR cycler. The instrument measures the fluorescence at each cycle, and the cycle threshold (Ct) value is used to quantify the initial amount of DNA.

Analysis of HBV Core Protein and Capsids

Western blotting is used to detect and quantify the intracellular levels of the HBV core protein.

  • Principle: This technique separates proteins by size using SDS-PAGE, transfers them to a membrane, and detects a specific protein using antibodies.

  • General Protocol:

    • Cell Lysis: Lyse cells (e.g., HepAD38) in a buffer containing detergents and protease inhibitors.[7]

    • Protein Quantification: Determine the total protein concentration of the lysates for equal loading.

    • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

    • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for HBc, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

This assay assesses the ability of compounds to interfere with the self-assembly of HBc dimers into capsids.

  • Principle: Recombinant HBc protein dimers are induced to assemble into capsids in vitro. The formation of these capsids can be monitored by various techniques, including size exclusion chromatography (SEC), dynamic light scattering (DLS), or electron microscopy (EM).

  • General Protocol:

    • Protein Expression and Purification: Express and purify a truncated form of the HBV core protein (e.g., Cp149) that can self-assemble.[14]

    • Assembly Reaction: Incubate the purified HBc dimers in an assembly buffer, typically by increasing the ionic strength, in the presence or absence of the test compound (e.g., GLS4).[8]

    • Analysis by Electron Microscopy:

      • Apply a small volume of the assembly reaction to a carbon-coated grid.

      • Negatively stain the sample with a heavy metal salt (e.g., uranyl acetate).

      • Visualize the particles using a transmission electron microscope to observe the morphology of the assembled structures (i.e., normal capsids vs. aberrant aggregates).[15]

Experimental_Workflow_HBV_DNA cluster_workflow Experimental Workflow: Quantification of Intracellular HBV DNA cluster_southern Southern Blot Analysis cluster_qpcr qPCR Analysis start Start: Cultured HBV-producing cells (e.g., HepG2.2.15) lysis Cell Lysis & Hirt Extraction start->lysis dna_sample Protein-free DNA Sample lysis->dna_sample gel Agarose Gel Electrophoresis dna_sample->gel qpcr_reaction Setup qPCR Reaction with Specific Primers and Probe dna_sample->qpcr_reaction transfer Transfer to Membrane gel->transfer hybridization Hybridization with Labeled Probe transfer->hybridization detection_sb Detection & Visualization (Autoradiography/Chemiluminescence) hybridization->detection_sb result_sb Result: Qualitative and semi-quantitative analysis of HBV DNA forms (rcDNA, dsDNA, ssDNA) detection_sb->result_sb amplification Real-Time Amplification & Detection qpcr_reaction->amplification result_qpcr Result: Quantitative measurement of total HBV DNA levels amplification->result_qpcr

Workflow for HBV DNA Quantification.

Conclusion

GLS4 is a promising second-generation CpAM with potent anti-HBV activity demonstrated in preclinical and early clinical studies. Its mechanism of action, centered on the allosteric modulation of the HBV core protein to induce aberrant capsid formation, offers a distinct advantage over existing therapies by targeting a non-polymerase viral function. The comprehensive data presented in this guide underscore the potential of GLS4, alone or in combination with other antiviral agents, to contribute to the development of a functional cure for chronic hepatitis B. Further clinical evaluation is ongoing to fully elucidate its efficacy and safety profile in a broader patient population.

References

Discovery and synthesis of Morphothiadin (GLS4)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Morphothiadin (GLS4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as GLS4, is a potent, first-in-class, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) capsid assembly. As a member of the heteroaryldihydropyrimidine (HAP) class of compounds, GLS4 represents a novel therapeutic strategy for chronic hepatitis B (CHB) by targeting a different stage of the viral lifecycle than existing nucleos(t)ide analogue therapies. This document provides a comprehensive overview of the discovery, mechanism of action, synthesis, and preclinical and clinical evaluation of this compound (GLS4), presenting key data and experimental methodologies for the scientific community.

Discovery of this compound (GLS4)

The discovery of GLS4 was driven by the need for new HBV therapies that could overcome the limitations of existing treatments, such as the development of resistance and the inability to eradicate the persistent covalently closed circular DNA (cccDNA) minichromosome. The inhibition of HBV capsid assembly was identified as a promising novel strategy.[1]

The development of GLS4 originated from lead optimization studies on a series of HAP inhibitors.[1] The prototype for this class, BAY 41-4109, demonstrated the potential of targeting capsid assembly but was hampered by hepatotoxicity at higher doses.[2][3] This prompted the synthesis and evaluation of numerous analogues to identify a candidate with improved potency and a more favorable safety profile.[3] This process, involving extensive structure-activity relationship (SAR) studies and molecular docking, led to the identification of GLS4 (ethyl 4-[2-bromo-4-fluorophenyl]-6-[morpholino-methyl]-2-[2-thiazolyl]-1,4-dihydro-pyrimidine-5-carboxylate).[1] GLS4 exhibited potent antiviral activity against both wild-type and drug-resistant HBV strains and possessed favorable pharmacokinetic and safety profiles, supporting its advancement into clinical trials.[1]

cluster_0 Discovery & Optimization cluster_1 Preclinical & Clinical Development Target Target Identification (HBV Capsid Assembly) Prototype Prototype Compound (BAY 41-4109) Target->Prototype Limitation Limitation Identified (Hepatotoxicity) Prototype->Limitation SAR Lead Optimization (SAR & Docking Studies) Limitation->SAR GLS4 Identification of GLS4 (Improved Potency & Safety) SAR->GLS4 InVitro In Vitro Evaluation (Potency, Resistance) GLS4->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo PK Pharmacokinetic Profiling InVivo->PK Safety Safety & Toxicology PK->Safety Clinical Clinical Trials (Phase I, II, III) Safety->Clinical

Discovery and Development Workflow for GLS4.

Mechanism of Action

GLS4 is a Class I Capsid Assembly Modulator (CpAM).[4] Unlike nucleos(t)ide analogues that inhibit the reverse transcriptase function of the viral polymerase, GLS4 acts on the HBV core protein (HBcAg). The HBV lifecycle critically depends on the correct assembly of a nucleocapsid from core protein dimers, which then encapsulates the pregenomic RNA (pgRNA) along with the viral polymerase.[3]

GLS4 interferes with this process in a multifaceted manner:

  • Misdirection of Capsid Assembly: It binds to core protein dimers, inducing a conformational change that leads to the formation of aberrant, non-functional capsid structures that are unable to properly package pgRNA.[3][5]

  • Destabilization of Existing Capsids: It can also disrupt pre-formed, stable capsids, leading to their disassembly.[3]

  • Inhibition of cccDNA Formation: By preventing the proper uncoating of incoming virions and the disassembly of newly formed nucleocapsids in the cytoplasm, CpAMs may also reduce the formation and replenishment of the cccDNA pool in the nucleus.[6]

This mechanism ultimately terminates viral replication prior to the reverse transcription step, leading to a reduction in serum HBV DNA.[2][5]

cluster_HBV Hepatitis B Virus (HBV) Replication Cycle Entry Viral Entry (NTCP Receptor) Uncoating Uncoating Entry->Uncoating cccDNA_Formation rcDNA -> cccDNA (in Nucleus) Uncoating->cccDNA_Formation Transcription Transcription (pgRNA, mRNAs) cccDNA_Formation->Transcription Translation Translation (Core, Polymerase, Surface Proteins) Transcription->Translation Encapsidation pgRNA Encapsidation (Assembly of Nucleocapsid) Translation->Encapsidation RT Reverse Transcription (pgRNA -> rcDNA) Encapsidation->RT Envelopment Envelopment & Maturation RT->Envelopment Release Virion Release Envelopment->Release GLS4_Action GLS4 Action (Capsid Assembly Modulator) GLS4_Action->Encapsidation Induces Aberrant Assembly Prevents pgRNA Encapsidation

HBV Replication Cycle and GLS4's Point of Intervention.

Synthesis Overview

The chemical name for GLS4 is ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholinomethyl)-2-(2-thiazolyl)-1,4-dihydropyrimidine-5-carboxylate.[1] While detailed, step-by-step synthesis protocols are proprietary, the structure suggests a multi-component reaction, likely a variation of the Biginelli or Hantzsch-type reaction, to form the central dihydropyrimidine ring. The synthesis would logically involve the condensation of three key precursors: an amidine (derived from 2-thiazole), a β-ketoester, and an aldehyde.

cluster_synthesis Plausible High-Level Synthesis Workflow Amidine Precursor 1: 2-Thiazolyl Amidine Condensation Multi-component Condensation Reaction (e.g., Biginelli-type) Amidine->Condensation Ketoester Precursor 2: Ethyl Acetoacetate Derivative with Morpholinomethyl group Ketoester->Condensation Aldehyde Precursor 3: 2-Bromo-4-fluorobenzaldehyde Aldehyde->Condensation GLS4_Product Final Product: This compound (GLS4) Condensation->GLS4_Product Purification Purification & Characterization (Chromatography, NMR, MS) GLS4_Product->Purification

Logical Workflow for the Synthesis of GLS4.

Quantitative Data

In Vitro Efficacy

GLS4 demonstrates potent inhibitory activity against HBV replication in various cell culture models. Its efficacy extends to viral strains that are resistant to established nucleos(t)ide polymerase inhibitors.

ParameterCell LineVirus StrainValueReference
IC₅₀ N/AWild-type & Adefovir-resistant HBV12 nM[7]
EC₅₀ HepG2.2.15Wild-type HBV1 nM[1][2]
EC₅₀ HepG2.2.15Lamivudine-resistant HBV10-20 nM[1][2]
EC₅₀ HepG2.2.15Telbivudine-resistant HBV10-20 nM[2]
EC₅₀ HepG2.2.15Entecavir-resistant HBV10-20 nM[1][2]
EC₉₀ In VitroWild-type HBV55.7 ng/mL (55.8 ng/mL)[8][9]
Preclinical and Clinical Pharmacokinetics

Pharmacokinetic studies have been conducted in mice and humans. A key finding in human trials was that GLS4 exposure was significantly increased when co-administered with ritonavir, a potent inhibitor of the metabolic enzyme CYP3A4.[4][8]

ParameterSpeciesDoseConditionValueReference
Tₘₐₓ ICR Mice10 mg/kg (oral)N/A0.25 h[3]
t₁/₂ ICR Mice10 mg/kg (oral)N/A1.78 h[3]
AUC₀₋₂₄ ICR Mice10 mg/kg (oral)N/A556 h·ng/mL[3]
Tₘₐₓ Healthy Humans2.5 - 240 mg (single)Fasting0.42 - 1.00 h[10]
t₁/₂ Healthy HumansHigh Dose (single)Fasting54.1 - 58.7 h[10]
Mean Cₜᵣₒᵤgₕ CHB Patients120-240 mg GLS4 + 100 mg RitonavirMultiple Doses205 - 218 ng/mL[4][9]

Pharmacokinetic Interaction with Ritonavir (Healthy Humans, 120 mg GLS4)

ParameterGLS4 AloneGLS4 + 100 mg RitonavirFold IncreaseReference
C₂₄ₕ 2.40 ng/mL49.8 ng/mL20.7[8]
AUC₀₋₂₄ N/AN/A7.42[8]
Cₘₐₓ N/AN/A4.82[8]

Key Experimental Protocols

In Vitro Antiviral Assay in HepAD38 Cells

This assay is used to determine the potency of GLS4 in inhibiting HBV DNA replication.

  • Cell Culture: HepAD38 cells, which have a tetracycline (TET)-repressible HBV transgene, are grown to approximately 80% confluence in the presence of 0.3 µg/mL TET to suppress viral replication.[3]

  • Induction of Replication: To initiate HBV replication, TET is removed from the culture medium.[3]

  • Drug Treatment: Cells are seeded into 6-well plates (5x10⁶ cells/well). Immediately after TET removal, cells are treated with varying concentrations of GLS4 (or control compounds like BAY 41-4109 and Lamivudine).[3][7]

  • Incubation: The cells are incubated for 7 days. Fresh medium containing the appropriate drug concentration is added daily.[3][7]

  • Quantification of HBV DNA: After the 7-day treatment period, the cell culture supernatants are collected. The levels of extracellular HBV DNA are quantified using a real-time PCR assay.[3][7]

  • Data Analysis: The reduction in HBV DNA levels in treated cells compared to untreated controls is used to calculate EC₅₀ values.

Southern Blot Analysis of HBV Replicative Intermediates

This method confirms that the reduction in viral DNA is due to the inhibition of the replication cycle.

  • Cell Lysis and DNA Extraction: Following a 7-day treatment as described above, intracellular core-associated DNA is extracted from the HepAD38 cells.

  • Electrophoresis: The extracted DNA is separated by size on an agarose gel.

  • Blotting: The DNA is transferred from the gel to a nylon membrane.

  • Hybridization: The membrane is probed with a radiolabeled HBV-specific DNA probe that binds to the viral replicative intermediates (e.g., relaxed circular DNA, double-stranded linear DNA).

  • Visualization: The membrane is exposed to X-ray film or a phosphorimager to visualize the bands corresponding to the different forms of HBV DNA. The intensity of these bands indicates the level of viral replication.[3]

In Vivo Efficacy in a Nude Mouse Model

This protocol assesses the in vivo antiviral activity and tolerability of GLS4.

  • Model Establishment: Nude mice are subcutaneously inoculated with HepAD38 cells. The cells form tumors that release HBV into the bloodstream, resulting in viremia.[3]

  • Treatment Regimen: Once viremia is established, mice are treated with GLS4, typically administered by oral gavage, over a defined period (e.g., 4 weeks). A control group receives the vehicle carrier.[3]

  • Monitoring: Blood samples are collected regularly to monitor serum HBV DNA levels (viremia). Tumor size and total body weight are measured to assess toxicity. Alanine aminotransferase (ALT) levels are monitored as a marker of liver damage.[3]

  • Post-Treatment Follow-up: After the treatment period, mice are observed for viral relapse.[3]

  • Endpoint Analysis: At the end of the study, tumors may be excised to measure the levels of intracellular core antigen.[3]

Conclusion

This compound (GLS4) is a highly potent inhibitor of HBV replication, acting through the novel mechanism of capsid assembly modulation. It has demonstrated significant efficacy against both wild-type and drug-resistant HBV strains in preclinical models. While its pharmacokinetic profile necessitates co-administration with a booster like ritonavir to achieve optimal therapeutic concentrations, clinical studies have shown that the combination is generally well-tolerated and effectively suppresses HBV DNA.[4][9] Currently in late-stage clinical development, GLS4 holds promise as a new cornerstone of combination therapy for achieving a functional cure for chronic hepatitis B.[6]

References

In Vitro Antiviral Activity of Morphothiadin Against Hepatitis B Virus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin, also known as GLS4, is a novel small molecule inhibitor of the Hepatitis B Virus (HBV). It belongs to the class of capsid assembly modulators (CpAMs), which represent a promising therapeutic strategy against chronic hepatitis B. This technical guide provides an in-depth overview of the in vitro antiviral activity of this compound against HBV, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used for its evaluation.

Introduction

Chronic Hepatitis B infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver diseases, including cirrhosis and hepatocellular carcinoma. Current treatment regimens, primarily based on nucleos(t)ide analogues and interferons, can suppress viral replication but rarely lead to a functional cure. The emergence of drug-resistant HBV strains further underscores the need for novel antiviral agents with distinct mechanisms of action. This compound (GLS4) is a potent, orally bioavailable capsid assembly modulator that disrupts a critical step in the HBV life cycle, making it an attractive candidate for further development.

Mechanism of Action

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein (HBc), which is essential for the assembly of the viral capsid. By binding to HBc, this compound induces a conformational change that leads to the formation of aberrant, non-functional capsids.[1][2] This disruption of proper capsid assembly interferes with multiple downstream processes in the viral life cycle, including:

  • Inhibition of viral DNA replication: The formation of a stable nucleocapsid is a prerequisite for the reverse transcription of pregenomic RNA (pgRNA) into HBV DNA. By inducing the formation of defective capsids, this compound effectively blocks this crucial step.

  • Prevention of new virion secretion: Properly assembled nucleocapsids are necessary for envelopment and the subsequent release of new infectious virions. The aberrant capsids induced by this compound are not competent for envelopment, thus halting the spread of the virus.

This unique mechanism of action makes this compound effective against both wild-type and nucleos(t)ide analogue-resistant HBV strains.[1]

cluster_0 HBV Life Cycle cluster_1 This compound (GLS4) Intervention HBV pgRNA HBV pgRNA Capsid Assembly Capsid Assembly HBV pgRNA->Capsid Assembly HBc Protein HBc Protein HBc Protein->Capsid Assembly Aberrant Capsid Formation Aberrant Capsid Formation HBc Protein->Aberrant Capsid Formation Induces Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription HBV DNA HBV DNA Reverse Transcription->HBV DNA Virion Secretion Virion Secretion HBV DNA->Virion Secretion This compound This compound This compound->HBc Protein Binds to Aberrant Capsid Formation->Reverse Transcription Blocks Aberrant Capsid Formation->Virion Secretion Blocks

Figure 1: Mechanism of action of this compound (GLS4) against HBV.

Quantitative Data on In Vitro Activity

The in vitro antiviral potency and cytotoxicity of this compound have been evaluated in various cell-based assays. The following table summarizes the key quantitative data.

ParameterCell LineValueReference
IC50 (HBV DNA replication) HepG2.2.1512 nM[1]
EC50 (HBV DNA replication) HepAD38Significantly lower than BAY 41-4109[3]
EC50 (HBV DNA replication) HepG2.2.151 nM[4]
CC50 (Cytotoxicity) Primary Human Hepatocytes115 µM[3]
CC50 (Cytotoxicity) HepAD38Toxic at low µM concentrations[3]
Selectivity Index (SI) ->9583 (Calculated from 115 µM / 12 nM)[1][3]

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to assess the in vitro anti-HBV activity of this compound.

Cell Lines and Culture
  • HepG2.2.15 Cells: A human hepatoblastoma cell line stably transfected with a full-length HBV genome (genotype D). These cells constitutively produce mature HBV virions.

  • HepAD38 Cells: A human hepatoblastoma cell line in which HBV replication is under the control of a tetracycline-repressible promoter. Removal of tetracycline from the culture medium induces high levels of HBV replication.

Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and geneticin (G418) to maintain the selection of HBV-producing cells.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity.

  • Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

  • Treat the cells with serial dilutions of this compound for a specified period (e.g., 6-8 days).

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to untreated controls.

HBV DNA Replication Assay (Quantitative Real-Time PCR)

This assay quantifies the amount of HBV DNA in the supernatant of cultured cells to determine the inhibitory effect of this compound on viral replication.

  • Seed HepG2.2.15 or HepAD38 cells in a 24-well plate and treat with various concentrations of this compound for 6-8 days, replacing the medium and compound every 2-3 days.

  • Collect the cell culture supernatant at the end of the treatment period.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Perform quantitative real-time PCR (qPCR) using primers and a probe specific for a conserved region of the HBV genome.

  • A standard curve is generated using a plasmid containing the HBV genome to quantify the HBV DNA copy number.

  • The IC50 or EC50 value is determined as the concentration of this compound that reduces the amount of secreted HBV DNA by 50%.

Analysis of Intracellular HBV Replicative Intermediates (Southern Blotting)

Southern blotting is used to visualize and quantify the different forms of intracellular HBV DNA (relaxed circular, double-stranded linear, and single-stranded).

  • Treat HepG2.2.15 or HepAD38 cells with this compound as described for the qPCR assay.

  • Lyse the cells and extract total intracellular DNA.

  • Digest the DNA with an enzyme that does not cut within the HBV genome to linearize any integrated viral DNA.

  • Separate the DNA fragments by agarose gel electrophoresis.

  • Transfer the DNA to a nylon membrane.

  • Hybridize the membrane with a radiolabeled HBV-specific DNA probe.

  • Visualize the different HBV DNA forms by autoradiography and quantify the band intensities.

Analysis of HBV Protein Expression (ELISA and Immunoblotting)
  • Enzyme-Linked Immunosorbent Assay (ELISA): This method is used to quantify the levels of secreted Hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in the cell culture supernatant. Commercial ELISA kits are used according to the manufacturer's instructions.

  • Immunoblotting (Western Blotting): This technique is employed to detect and quantify the intracellular levels of HBV core protein (HBc).

    • Lyse the treated cells and separate the total protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for HBc, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Visualize the protein bands using a chemiluminescent substrate.

Experimental and Logical Workflows

cluster_0 In Vitro Evaluation Workflow cluster_1 Endpoints Analysis Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Cytotoxicity (MTT) Cytotoxicity (MTT) Incubation->Cytotoxicity (MTT) HBV DNA (qPCR) HBV DNA (qPCR) Incubation->HBV DNA (qPCR) HBV Antigens (ELISA) HBV Antigens (ELISA) Incubation->HBV Antigens (ELISA) Core Protein (Western Blot) Core Protein (Western Blot) Incubation->Core Protein (Western Blot) Data Analysis Data Analysis Cytotoxicity (MTT)->Data Analysis HBV DNA (qPCR)->Data Analysis HBV Antigens (ELISA)->Data Analysis Core Protein (Western Blot)->Data Analysis IC50/EC50/CC50 Determination IC50/EC50/CC50 Determination Data Analysis->IC50/EC50/CC50 Determination

Figure 2: General experimental workflow for in vitro anti-HBV evaluation.

Conclusion

This compound (GLS4) is a potent in vitro inhibitor of HBV replication with a favorable selectivity index. Its mechanism as a capsid assembly modulator provides a distinct advantage over existing therapies, including activity against resistant strains. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-HBV compounds. Further studies are warranted to fully elucidate its clinical potential in the treatment of chronic hepatitis B.

References

Preclinical pharmacology of Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preclinical Pharmacology of Morphothiadin (GLS4)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (also known as GLS4) is a novel, orally bioavailable small molecule inhibitor of the Hepatitis B Virus (HBV) currently in clinical development. As a member of the heteroaryldihydropyrimidine (HAP) class, it functions as a Capsid Assembly Modulator (CAM), also referred to as a Core Protein Allosteric Modulator (CpAM). Its mechanism of action involves inducing aberrant assembly of HBV core protein dimers, which disrupts the formation of functional viral capsids essential for replication. Preclinical studies have demonstrated that this compound potently inhibits the replication of both wild-type and nucleoside analog-resistant HBV strains in vitro. In vivo models have shown strong and sustained viral suppression with a favorable safety profile compared to earlier compounds in its class. Pharmacokinetic studies indicate metabolism primarily via cytochrome P450 3A4 (CYP3A4), making it susceptible to drug-drug interactions.

Mechanism of Action

This compound targets the HBV core protein (HBcAg), a critical component of the viral replication cycle. The core protein dimerizes and then assembles into an icosahedral capsid, which is the site of reverse transcription where the pregenomic RNA (pgRNA) is converted into the relaxed circular DNA (rcDNA) genome.

This compound allosterically binds to a pocket at the interface between core protein dimers. This binding event strengthens the dimer-dimer interaction but alters the geometry of assembly, leading to the formation of non-capsid polymers or empty, defective capsids.[1][2] This misdirection of capsid assembly effectively halts the viral lifecycle at two key points:

  • Inhibition of Encapsidation: It prevents the essential packaging of the pgRNA and the viral polymerase into new capsids.

  • Prevention of New cccDNA Formation: By disrupting incoming capsids, it may also interfere with the transport of the viral genome to the nucleus, thereby blocking the formation and replenishment of the covalently closed circular DNA (cccDNA) minichromosome, the template for all viral transcription and the reason for viral persistence.[1]

The diagram below illustrates the HBV replication cycle and the specific step inhibited by this compound.

HBV_Lifecycle cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Entry 1. Viral Entry via NTCP Receptor Uncoating 2. Uncoating & Capsid Release Entry->Uncoating Nuclear_Import 3. Capsid Transport to Nucleus Uncoating->Nuclear_Import cccDNA_Formation 4. rcDNA to cccDNA Conversion Nuclear_Import->cccDNA_Formation Transcription 5. Transcription to pgRNA & mRNAs cccDNA_Formation->Transcription Translation 6. Translation of Viral Proteins (Core, Polymerase, Surface) Transcription->Translation Encapsidation 7. Encapsidation (pgRNA + Polymerase into new Capsid) Translation->Encapsidation Reverse_Transcription 8. Reverse Transcription (pgRNA to rcDNA within Capsid) Encapsidation->Reverse_Transcription Reverse_Transcription->Nuclear_Import cccDNA Amplification Assembly 9. Virion Assembly & Release Reverse_Transcription->Assembly Assembly->Entry Infects New Cell This compound This compound (GLS4) Aberrant_Assembly Induces Aberrant, Non-functional Assembly This compound->Aberrant_Assembly Aberrant_Assembly->Encapsidation  Inhibits

Caption: HBV replication cycle and the inhibitory action of this compound.

In Vitro Pharmacology

Antiviral Activity

This compound demonstrates potent activity against HBV replication in cell-based assays. In the HBV-producing HepAD38 cell line, it inhibits the accumulation of viral DNA in the supernatant with an IC50 of 12 nM.[3][4] Its efficacy extends to HBV strains that have developed resistance to approved nucleoside analogs like adefovir.[1][3][4] Further studies showed it more strongly inhibited virus accumulation than the prototype HAP compound, BAY 41-4109, at concentrations from 25 to 100 nM.[5][6]

Cellular Cytotoxicity

The compound exhibits a favorable selectivity index. Cytotoxicity assays were conducted in both the HepAD38 cell line and in primary human hepatocytes. This compound was found to be significantly less toxic to primary human hepatocytes than the earlier compound BAY 41-4109.[4][5][6]

ParameterCell LineValueReference
IC50 (Antiviral Potency)HepAD3812 nM[3][4]
EC50 (Antiviral Potency)HepAD38Significantly lower than BAY 41-4109[4][7]
CC50 (Cytotoxicity)Primary Human Hepatocytes115 µM[4][5][6]
CC50 (Cytotoxicity)HepAD3826 µM[6]
CC90 (Cytotoxicity)HepAD38190 µM[4]

Table 1: Summary of In Vitro Activity and Cytotoxicity of this compound.

Experimental Protocol: In Vitro Antiviral Assay

The primary method for evaluating in vitro antiviral activity is summarized below.

InVitro_Workflow start Seed HepAD38 Cells (5x10^6 cells/well in 6-well plates) treatment Treat cells with various concentrations of this compound (GLS4) for 7 days start->treatment maintenance Replenish medium and drug daily treatment->maintenance collection Collect cell culture supernatants maintenance->collection analysis Quantify HBV DNA levels using real-time PCR collection->analysis endpoint Calculate IC50/EC50 values analysis->endpoint

Caption: Workflow for the in vitro anti-HBV activity assay.

In Vivo Pharmacology

Efficacy Studies

The in vivo efficacy of this compound was evaluated in nude mice inoculated with HepAD38 cells, which form tumors that lead to viremia. In this model, treatment with this compound resulted in strong and sustained suppression of HBV DNA.[4][7] Notably, there was little to no viral rebound after treatment cessation, a significant advantage over nucleoside analogs like lamivudine.[5]

A clear dose-dependent relationship was observed. Doses greater than 7.5 mg/kg/day significantly suppressed viral replication throughout the treatment period, while doses exceeding 15 mg/kg/day maintained suppression for up to two weeks after the end of treatment.[6]

Animal ModelDosingKey FindingsReference
Nude Mice with HepAD38 Xenografts3.75 - 60 mg/kg/dayStrong and sustained suppression of HBV DNA.[5]
> 7.5 mg/kg/daySignificant suppression of virus replication cycle.[6]
> 15 mg/kg/daySuppression lasted up to 2 weeks post-treatment.[6]
All dosesReduced intracellular core antigen in tumors.[4][7]
All dosesLittle to no viral rebound post-treatment.[5]

Table 2: Summary of In Vivo Efficacy Data.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in mice revealed an oral bioavailability of 25.5%.[4] Following a 10 mg/kg intravenous administration, the total plasma clearance was 4.2 L/h/kg and the apparent volume of distribution was 7.38 L/kg.[4]

In vitro studies using dog and human liver microsomes showed that this compound is a sensitive substrate of the CYP3A enzyme.[1][3] The primary metabolic pathways involve N-dealkylation of the morpholine ring, resulting in the major metabolites, morpholine N-dealkylated GLS4 and morpholine N,N-di-dealkylated GLS4.[1][3]

Drug-Drug Interactions

Given its metabolism by CYP3A, the potential for drug-drug interactions was investigated in beagle dogs. Co-administration with a potent CYP3A inhibitor or inducer had a significant impact on this compound plasma concentrations.

Co-administered DrugMechanismEffect on this compound (15 mg/kg oral dose)Reference
Ketoconazole CYP3A Inhibitor4.4-fold increase in AUC[1][3]
3.3-fold increase in Cmax[1][3]
Rifampicin CYP3A Inducer88.5% decrease in AUC[1][3]
83.2% decrease in Cmax[1][3]

Table 3: Pharmacokinetic Drug-Drug Interactions in Beagle Dogs.

These findings indicate that co-administration with strong CYP3A inhibitors or inducers should be approached with caution in clinical settings. The use of a CYP3A inhibitor like ritonavir has been explored in clinical trials to intentionally boost this compound plasma concentrations.[2][8]

Experimental Protocol: Drug-Drug Interaction Study

DDI_Study cluster_groupA Group A (CYP3A Inhibition) cluster_groupB Group B (CYP3A Induction) A1 Beagle Dogs A2 Pre-treat with Ketoconazole (100 mg/day for 8 days) A1->A2 A3 Administer single oral dose of this compound (15 mg/kg) A2->A3 Analysis Collect serial plasma samples Quantify this compound concentration by HPLC-MS/MS Compare PK parameters (AUC, Cmax) to control (this compound alone) A3->Analysis B1 Beagle Dogs B2 Pre-treat with Rifampicin (100 mg/day for 8 days) B1->B2 B3 Administer single oral dose of this compound (15 mg/kg) B2->B3 B3->Analysis

Caption: Experimental workflow for the CYP3A drug-drug interaction study.

Preclinical Toxicology

Safety evaluations indicate that this compound is well-tolerated at therapeutic doses in animal models.

Acute and Repeated-Dose Toxicity

In the in vivo efficacy study in nude mice, no signs of toxicity were observed; alanine aminotransferase (ALT) levels remained normal, and there were no adverse effects on body or tumor weight.[5][7]

A dedicated 4-week repeated-dose oral toxicity study was conducted in ICR mice. The key findings are summarized below:

  • No-Observed-Adverse-Effect Level (NOAEL): 35.7 mg/kg/day (equivalent to 30 mg/kg/day of the active moiety).[6]

  • Observed Effects at Higher Doses: Mild and reversible toxicities were noted, including a slower-than-expected increase in body weight, reduced food consumption, and decreased serum albumin. These effects resolved within 2 weeks after treatment was discontinued.[6]

Safety Pharmacology and Genotoxicity

While comprehensive safety evaluations were conducted to support human clinical trials, detailed reports on dedicated safety pharmacology (cardiovascular, respiratory, and CNS effects) and genotoxicity (e.g., Ames test) studies are not available in the peer-reviewed literature.[9] The established NOAEL from repeated-dose studies suggests a sufficient safety margin for clinical investigation.

Conclusion

This compound (GLS4) is a potent and selective inhibitor of HBV replication with a novel mechanism of action that targets viral capsid assembly. It has demonstrated significant antiviral activity against both wild-type and drug-resistant HBV variants in vitro and has shown sustained viral suppression in vivo. Its pharmacokinetic profile is characterized by metabolism through CYP3A, and it has a favorable preclinical safety profile with a clearly defined NOAEL in rodents. These data provide a strong rationale for its continued clinical development as a new therapeutic agent for chronic Hepatitis B infection.

References

The Structural Basis of Morphothiadin's Antiviral Activity Against Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Allosteric Modulation of HBV Capsid Assembly

This whitepaper provides a detailed examination of the structural and molecular interactions between Morphothiadin (GLS4), a potent capsid assembly modulator, and the Hepatitis B Virus (HBV) core protein. It is intended for researchers, scientists, and drug development professionals engaged in antiviral research and structural biology. This guide synthesizes structural data, quantitative binding information, and detailed experimental methodologies to offer a comprehensive understanding of this compound's mechanism of action.

Introduction: Targeting the HBV Nucleocapsid

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, being a primary cause of severe liver diseases, including cirrhosis and hepatocellular carcinoma. The HBV lifecycle is critically dependent on the proper assembly of its icosahedral nucleocapsid, which is formed by the polymerization of 120 core protein (HBcAg) dimers. This capsid is not merely a passive container for the viral genome; it is an active participant in reverse transcription, intracellular trafficking, and virion envelopment.

The essential nature of capsid assembly presents a prime target for antiviral intervention. Capsid Assembly Modulators (CAMs) are a class of small molecules that disrupt this process. This compound (GLS4), a member of the heteroaryldihydropyrimidine (HAP) chemical class, is a potent Class I CAM. Unlike Class II CAMs that produce empty but morphologically normal capsids, this compound functions by inducing the misassembly of HBcAg dimers into non-capsid polymers and aberrant structures, thereby halting the viral replication cycle.[1][2][3]

Structural Biology of the HBV Capsid and the this compound Binding Site

The HBV capsid is a T=4 icosahedral particle, approximately 36 nm in diameter, constructed from 120 dimers of the HBcAg protein.[1] Each monomer consists of five α-helices. The dimer interface is characterized by a four-helix bundle formed by the α3 and α4 helices from each monomer. These dimers serve as the fundamental building blocks of the capsid.[1]

This compound and other HAP-class CAMs exert their effect by binding to a hydrophobic pocket located at the interface between two HBcAg dimers.[2][4] This allosteric binding site is crucial for regulating the geometry and kinetics of capsid assembly. While a crystal or cryo-EM structure of the this compound-capsid complex is not publicly available, structural studies of complexes with other HAP molecules, such as HAP18, provide a detailed view of this interaction.[5][6] Binding of a HAP molecule within this pocket induces a conformational change in the core protein dimer, altering the spatial relationship between adjacent dimers. This change prevents the correct icosahedral geometry from being achieved, leading to the formation of non-functional aggregates instead of viable capsids.[7]

Quantitative Data: Potency and Structural Parameters

The antiviral efficacy of this compound and the structural details of related CAM-capsid complexes have been characterized by various methods. The following tables summarize key quantitative data.

Compound/ComplexMethodResolution (Å)PDB ID
HBV T=4 Capsid (Apo)X-ray Diffraction3.301QGT
HBV T=4 Capsid + HAP18X-ray Diffraction3.895D7Y[6]
HBV T=3 Capsid + HAP-TAMRACryo-EM4.006BVN[8]
HBV T=4 Capsid + DBT1Cryo-EM4.606WFS[9]
Table 1: Structural Data for HBV Capsids and CAM Complexes.
CompoundAssay TypeValueCell Line
This compound (GLS4) IC50 (HBV Replication)12 nM-
This compound (GLS4) IC50 (HBV-DNA Reduction)14 nMHepG2.2.15
This compound (GLS4) EC50 (HBV Replication)62.24 nMHepG2.2.15
This compound (GLS4) CC50 (Cytotoxicity)115 µMPrimary Human Hepatocytes[10]
BAY 41-4109 (HAP) CC50 (Cytotoxicity)35 µMPrimary Human Hepatocytes[10]
Table 2: In Vitro Activity of this compound (GLS4).[11][12][13]

Visualizing the Mechanism and Workflow

HBV Lifecycle and the Role of Capsid Assembly

The HBV lifecycle involves multiple stages where the capsid is essential. This compound intervenes at the critical step of nucleocapsid formation.

HBV_Lifecycle cluster_host Hepatocyte Entry 1. Entry & Uncoating Nuc_Transport 2. Nuclear Transport Entry->Nuc_Transport cccDNA 3. cccDNA Formation Nuc_Transport->cccDNA Transcription 4. Transcription cccDNA->Transcription Translation 5. Translation (Core Protein, Pol) Transcription->Translation Assembly 6. Capsid Assembly & pgRNA Encapsidation Translation->Assembly RT 7. Reverse Transcription Assembly->RT Aberrant Aberrant, Non-Capsid Polymers Assembly->Aberrant Misdirection Envelopment 8. Envelopment & Egress RT->Envelopment This compound This compound (GLS4) This compound->Assembly

Caption: HBV lifecycle highlighting capsid assembly, the target of this compound.

Mechanism of Action of this compound

This compound binding to core protein dimers allosterically alters their conformation, preventing the formation of stable, icosahedral capsids and redirecting the assembly pathway.

MoA CpDimer HBcAg Dimers (Assembly Subunits) Morpho + This compound NormalPath Normal Assembly Pathway CpDimer->NormalPath Low Concentration AlteredDimer Allosterically Altered CpGg Dimers Morpho->AlteredDimer Capsid Functional T=4 Icosahedral Capsid NormalPath->Capsid AberrantPath Misdirected Assembly AlteredDimer->AberrantPath Aggregates Non-Capsid Polymers & Aggregates AberrantPath->Aggregates

Caption: this compound alters CpAg dimers, leading to misdirected assembly.

Experimental Workflow for Structural Analysis

Determining the structure of the HBV capsid in complex with a CAM like this compound involves a multi-step workflow from protein production to high-resolution imaging.

Workflow Expression 1. Recombinant HBcAg Expression in E. coli Purification 2. Protein Purification (Chromatography) Expression->Purification AssemblyAssay 3. In Vitro Assembly + this compound Purification->AssemblyAssay NAGE 4. Analysis by Native Agarose Gel Electrophoresis AssemblyAssay->NAGE CryoEM 5. Cryo-EM Sample Prep (Vitrification) AssemblyAssay->CryoEM DataCollection 6. Data Collection (TEM) CryoEM->DataCollection Reconstruction 7. Image Processing & 3D Reconstruction DataCollection->Reconstruction Modeling 8. Atomic Model Building & Refinement Reconstruction->Modeling

Caption: Workflow for structural analysis of this compound-HBV capsid interaction.

Experimental Protocols

Recombinant HBcAg Expression and Purification

Objective: To produce and purify assembly-competent HBV core protein (HBcAg) dimers.

Methodology:

  • Expression: The gene for the assembly domain of HBcAg (typically residues 1-149) is cloned into an E. coli expression vector (e.g., pET series). Transformed E. coli (e.g., BL21(DE3) strain) are grown to mid-log phase (OD600 ≈ 0.6-0.8) and protein expression is induced with IPTG for several hours at a reduced temperature (e.g., 18-25°C) to enhance soluble protein yield.[14]

  • Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1 mM DTT) containing protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.

  • Clarification: The lysate is centrifuged at high speed (e.g., 20,000 x g) to pellet cell debris.

  • Purification:

    • Ammonium Sulfate Precipitation: The supernatant is subjected to fractional ammonium sulfate precipitation to enrich for HBcAg, which often self-assembles into capsids upon expression.[4][15]

    • Sucrose Gradient Centrifugation: The resuspended pellet is layered onto a sucrose gradient (e.g., 10-60%) and ultracentrifuged. Fractions are collected and analyzed by SDS-PAGE to identify those containing purified capsids.

    • Size-Exclusion Chromatography (SEC): As an alternative or additional step, SEC (e.g., using a Sepharose CL-4B column) can be used to separate capsids from smaller proteins and aggregates.[16]

  • Disassembly (Optional): To obtain assembly-competent dimers, purified capsids can be disassembled using mild denaturants (e.g., Guanidine HCl) or high salt and pH conditions, followed by SEC to isolate the dimer fraction.[17]

Native Agarose Gel Electrophoresis (NAGE) for Capsid Assembly

Objective: To qualitatively assess the effect of this compound on the assembly of HBcAg dimers into capsids.

Methodology:

  • Reaction Setup: Purified HBcAg dimers are incubated under assembly-promoting conditions (e.g., physiological salt concentration) in the presence of varying concentrations of this compound (dissolved in DMSO) or a DMSO vehicle control.

  • Sample Preparation: After incubation (e.g., 1-2 hours at 37°C), samples are mixed with a non-denaturing 6x loading buffer (e.g., 50% glycerol, 0.1% bromophenol blue).[18]

  • Electrophoresis: Samples are loaded onto a 1.0-1.2% agarose gel prepared in a suitable running buffer (e.g., Tris-Acetate-EDTA). Electrophoresis is carried out at a constant voltage until the dye front has migrated sufficiently.[18][19]

  • Transfer and Detection:

    • Proteins are transferred from the gel to a nitrocellulose or PVDF membrane via capillary transfer using a high-salt buffer (e.g., 10x SSC).[20]

    • The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then probed with a primary antibody specific for HBV core protein.

    • A secondary HRP-conjugated antibody is used for detection via chemiluminescence.

  • Analysis: In control lanes, a distinct band corresponding to intact capsids will be visible. In lanes with effective concentrations of this compound, this capsid band will be diminished or absent, and often a smear or high-molecular-weight aggregate at the top of the gel will appear, indicating misdirected assembly.[18][21]

Cryo-Electron Microscopy (Cryo-EM) of Capsid Complexes

Objective: To determine the high-resolution 3D structure of HBV capsids formed in the presence of this compound.

Methodology:

  • Sample Preparation: A small volume (3-4 µL) of the assembled capsid-Morphothiadin complex solution is applied to a glow-discharged EM grid (e.g., lacey carbon).

  • Vitrification: The grid is blotted to create a thin aqueous film and then plunged rapidly into liquid ethane. This process, known as vitrification, freezes the sample so quickly that ice crystals cannot form, preserving the native structure of the particles.[22]

  • Data Collection: The vitrified grid is transferred to a transmission electron microscope (TEM) equipped with a cryo-stage. Thousands of digital micrographs are automatically collected at low electron doses to minimize radiation damage.

  • Image Processing:

    • Particle Picking: Individual capsid particles are identified and boxed out from the micrographs using automated software.

    • 2D Classification: Particles are grouped into classes based on their different views, allowing for the removal of noise and non-particle images.

    • 3D Reconstruction: An initial 3D model is generated and then refined by iteratively aligning the 2D particle images to projections of the evolving 3D map until a high-resolution structure is achieved.

  • Model Building: The amino acid sequence of HBcAg is fitted into the final cryo-EM density map, and the structure is refined to generate a final atomic model of the capsid-Morphothiadin complex.

Conclusion

This compound represents a promising therapeutic strategy that exploits a key vulnerability in the HBV lifecycle: the precise self-assembly of its nucleocapsid. By binding to an allosteric pocket at the dimer-dimer interface, it acts as a molecular wedge, disrupting the delicate balance of forces required for icosahedral symmetry. This leads to the formation of non-functional, aberrant protein polymers, effectively terminating the viral replication pathway. The structural and quantitative data presented herein, alongside detailed protocols, provide a robust framework for understanding this mechanism and for the continued development of next-generation capsid assembly modulators to combat chronic Hepatitis B.

References

Morphothiadin (GLS4): A Technical Guide on its Impact on Hepatitis B Virus cccDNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chronic Hepatitis B (CHB) infection, affecting millions globally, remains a significant public health challenge due to the persistence of the viral covalently closed circular DNA (cccDNA) minichromosome in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination or silencing the cornerstone of a curative therapy. Morphothiadin (GLS4), a potent, orally bioavailable small molecule, represents a promising class of anti-HBV agents known as capsid assembly modulators (CAMs). This technical guide provides an in-depth analysis of the mechanism of action of this compound on HBV cccDNA, supported by preclinical and clinical data, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.

Introduction to this compound (GLS4) and its Target

This compound (GLS4) is a novel heteroaryldihydropyrimidine (HAP) derivative that functions as a Class I Hepatitis B Virus (HBV) core protein allosteric modulator (CpAM). The HBV core protein (HBc) is a critical multifunctional protein that forms the viral capsid. This capsid is essential for several key steps in the HBV replication cycle, including the encapsidation of the pregenomic RNA (pgRNA), reverse transcription of pgRNA into relaxed circular DNA (rcDNA), and the intracellular trafficking of the newly formed nucleocapsids. By binding to a hydrophobic pocket at the interface of HBc dimers, GLS4 induces a conformational change that leads to the assembly of aberrant, non-functional capsids. This misdirection of capsid assembly is the primary mechanism through which GLS4 exerts its potent antiviral activity.

Mechanism of Action: Impact on HBV cccDNA Formation

The primary effect of this compound on HBV cccDNA is indirect but profound. By inducing the formation of aberrant capsids, GLS4 disrupts the HBV replication cycle at a critical juncture, thereby preventing the replenishment of the nuclear cccDNA pool.

The key steps in this mechanism are:

  • Aberrant Capsid Assembly: GLS4 allosterically modulates the core protein, leading to the formation of unstable and improperly structured capsids.

  • Inhibition of pgRNA Encapsidation: These aberrant capsids are incapable of packaging the pgRNA-polymerase complex, a prerequisite for reverse transcription.

  • Blockade of rcDNA Synthesis: Without pgRNA encapsidation, the synthesis of new rcDNA within the nucleocapsid is halted.

  • Prevention of Nuclear Import: Consequently, there are no new rcDNA-containing nucleocapsids available for transport to the nucleus.

  • Reduction of cccDNA Pool: The nuclear pool of cccDNA, which is normally maintained by the import of newly synthesized rcDNA, is therefore not replenished. Over time, through natural decay and hepatocyte turnover, this leads to a reduction in the overall cccDNA levels.

Signaling Pathway Diagram

HBV_Replication_and_GLS4_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pgRNA pgRNA NormalCapsid Normal Nucleocapsid (contains pgRNA) pgRNA->NormalCapsid Translation Translation HBc Core Protein (HBc) AberrantCapsid Aberrant Capsid HBc->AberrantCapsid HBc->NormalCapsid Polymerase Polymerase Polymerase->NormalCapsid GLS4 This compound (GLS4) GLS4->HBc Binds to HBc dimers GLS4->AberrantCapsid rcDNA rcDNA AberrantCapsid->rcDNA Nuclear Import Blocked rcDNA_Capsid rcDNA-containing Nucleocapsid NormalCapsid->rcDNA_Capsid Reverse Transcription rcDNA_Capsid->rcDNA Nuclear Import & Uncoating cccDNA cccDNA rcDNA->cccDNA Conversion cccDNA->pgRNA Transcription Transcription Transcription

Caption: Mechanism of this compound (GLS4) action on HBV replication and cccDNA formation.

Quantitative Data on the Effect of this compound (GLS4)

The efficacy of this compound has been evaluated in both preclinical and clinical settings, demonstrating a significant impact on HBV replication markers.

Preclinical In Vitro Data

A key preclinical study investigated the dose-dependent effect of GLS4 on HBV replication in HepAD38 cells.

ConcentrationInhibition of HBV DNA Replication (EC50)cccDNA Sensitivity
62.24 nM50%-
400 nM-Sensitive[1]

Table 1: In vitro efficacy of this compound (GLS4) on HBV replication and cccDNA.

Phase 1b Clinical Trial Data

A Phase 1b clinical trial evaluated the safety, pharmacokinetics, and antiviral activity of GLS4 in combination with ritonavir in patients with chronic hepatitis B.

Treatment Group (28 days)Mean Decline in HBV DNA (log10 IU/mL)Mean Decline in pgRNA (log10 copies/mL)
GLS4 120 mg + Ritonavir 100 mg-1.42-0.75
GLS4 240 mg + Ritonavir 100 mg-2.13-1.78
Entecavir (control)-3.5-0.96

Table 2: Antiviral activity of this compound (GLS4)/Ritonavir in patients with chronic HBV infection.

Experimental Protocols

The following section outlines a comprehensive workflow and detailed methodologies for assessing the effect of a compound like this compound on HBV cccDNA.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_extraction DNA Extraction cluster_analysis cccDNA Analysis cluster_quantification Quantification & Interpretation A Seed HBV-replicating cells (e.g., HepG2-NTCP) B Treat cells with varying concentrations of this compound (GLS4) A->B C Harvest cells and perform Hirt DNA extraction to isolate low molecular weight DNA (cccDNA) B->C D Southern Blot Analysis C->D E Quantitative PCR (qPCR) C->E F Densitometry of Southern blot bands D->F G Calculate cccDNA copy number from qPCR data E->G H Determine dose-dependent effect of GLS4 on cccDNA levels F->H G->H

References

Morphothiadin's Impact on Cellular Pathways: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the cellular pathways affected by Morphothiadin (also known as GLS4), a potent inhibitor of the Hepatitis B Virus (HBV). This document is intended for researchers, scientists, and drug development professionals engaged in the study of HBV and the development of antiviral therapeutics.

Executive Summary

This compound is a novel antiviral agent demonstrating a dual mechanism of action against the Hepatitis B Virus. It functions as both a nucleoside analog targeting the viral polymerase and as a Class I heteroaryldihydropyrimidine (HAP) capsid assembly modulator (CAM). This dual activity disrupts the HBV replication cycle at two critical junges, making it a promising candidate for the treatment of chronic hepatitis B. This guide will elaborate on the specific cellular pathways impacted by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used in its evaluation.

Affected Cellular Pathway: HBV Replication Cycle

This compound exerts its antiviral effects by intervening in the well-defined replication cycle of the Hepatitis B Virus. The primary cellular pathway affected is the multi-stage process of viral propagation within hepatocytes.

HBV Entry and cccDNA Formation

The HBV life cycle commences with the attachment of the virion to the hepatocyte surface via the sodium taurocholate cotransporting polypeptide (NTCP) receptor. Following entry, the viral nucleocapsid is transported to the nucleus, where the partially double-stranded viral DNA is repaired by host enzymes to form a stable, covalently closed circular DNA (cccDNA) minichromosome. This cccDNA serves as the transcriptional template for all viral RNAs.

Viral Transcription and Translation

Host RNA polymerase II transcribes the cccDNA into several messenger RNAs (mRNAs), including the pregenomic RNA (pgRNA). These viral mRNAs are then translated in the cytoplasm to produce viral proteins, including the HBV core protein (HBcAg) and the viral polymerase.

This compound's Dual Points of Intervention

This compound disrupts the HBV replication cycle at two distinct and crucial stages:

  • Inhibition of Viral Polymerase: As a nucleoside analog, this compound targets the reverse transcriptase activity of the HBV polymerase. This enzyme is essential for the reverse transcription of pgRNA into the negative-strand DNA, a critical step in the formation of new viral genomes. By inhibiting the polymerase, this compound effectively halts the replication of viral DNA.

  • Modulation of Capsid Assembly: this compound acts as a Class I Capsid Assembly Modulator. It binds to HBV core protein dimers, inducing a conformational change that leads to aberrant and accelerated assembly. This results in the formation of non-functional, empty, or malformed capsids that are unable to properly package the pgRNA-polymerase complex. This misdirection of capsid formation prevents the creation of replication-competent nucleocapsids.

The following diagram illustrates the HBV replication cycle and the points of intervention by this compound.

HBV_Replication_Cycle HBV Replication Cycle and this compound Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cccDNA Covalently Closed Circular DNA (cccDNA) Transcription Transcription cccDNA->Transcription Host RNA Pol II Viral_RNAs Viral RNAs (including pgRNA) Transcription->Viral_RNAs Translation Translation Viral_RNAs->Translation HBcAg HBV Core Protein (HBcAg) Dimers Translation->HBcAg Polymerase HBV Polymerase Translation->Polymerase Capsid_Assembly Capsid Assembly HBcAg->Capsid_Assembly pgRNA_Encapsidation pgRNA Encapsidation Capsid_Assembly->pgRNA_Encapsidation pgRNA + Polymerase Aberrant_Capsids Aberrant/Empty Capsids Capsid_Assembly->Aberrant_Capsids Misdirected Assembly Reverse_Transcription Reverse Transcription pgRNA_Encapsidation->Reverse_Transcription New_Virions New Virions Reverse_Transcription->New_Virions Assembly with envelope proteins Viral_Release Release of Progeny Virions New_Virions->Viral_Release Exocytosis Morphothiadin_PI This compound (Polymerase Inhibition) Morphothiadin_PI->Reverse_Transcription Morphothiadin_CAM Morphothiadin_CAM Morphothiadin_CAM->Capsid_Assembly Viral_Entry HBV Virion Entry (NTCP Receptor) Uncoating Uncoating & Nuclear Import Viral_Entry->Uncoating Uncoating->cccDNA

Caption: HBV Replication Cycle and this compound's Dual Intervention Points.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Antiviral Activity of this compound

ParameterCell LineValueReference
IC50 (HBV DNA Replication)HepAD3812 nM[1][2]
EC50 (Antiviral Activity)HepG2.2.151-20 nM[3]

Table 2: In Vitro Cytotoxicity of this compound

ParameterCell LineValueReference
CC50 (50% Cytotoxic Concentration)Primary Human Hepatocytes115 µM[2]
CC90 (90% Cytotoxic Concentration)HepAD38190 µM[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the cellular effects of this compound.

HBV DNA Replication Inhibition Assay in HepAD38 Cells

This assay quantifies the inhibition of HBV DNA replication in a stable, tetracycline-inducible cell line.

4.1.1 Materials

  • HepAD38 cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418

  • Tetracycline

  • This compound stock solution (in DMSO)

  • DNA extraction kit

  • Primers and probe for HBV DNA qPCR

  • qPCR master mix and instrument

4.1.2 Cell Culture and Treatment Workflow

HBV_DNA_Replication_Assay HBV DNA Replication Inhibition Assay Workflow Seed_Cells 1. Seed HepAD38 cells in 96-well plates with tetracycline Induce_Replication 2. Remove tetracycline to induce HBV replication Seed_Cells->Induce_Replication Add_Compound 3. Add serial dilutions of This compound Induce_Replication->Add_Compound Incubate 4. Incubate for 7 days Add_Compound->Incubate Harvest_Supernatant 5. Harvest cell culture supernatant Incubate->Harvest_Supernatant Extract_DNA 6. Extract viral DNA Harvest_Supernatant->Extract_DNA qPCR 7. Quantify HBV DNA using qPCR Extract_DNA->qPCR Analyze_Data 8. Calculate IC50 value qPCR->Analyze_Data

Caption: Workflow for HBV DNA Replication Inhibition Assay.

4.1.3 Detailed Steps

  • Cell Seeding: Seed HepAD38 cells in 96-well plates at a density of 5 x 104 cells/well in DMEM supplemented with 10% FBS, penicillin-streptomycin, G418, and tetracycline.

  • Induction of HBV Replication: After 24 hours, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline to induce HBV replication.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Lamivudine).

  • Incubation: Incubate the plates for 7 days, replacing the medium with fresh medium and compound daily.

  • Supernatant Collection: On day 7, collect the cell culture supernatant.

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's protocol.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample by quantitative PCR using primers and a probe specific for a conserved region of the HBV genome.

  • Data Analysis: Determine the concentration of this compound that inhibits HBV DNA replication by 50% (IC50) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro HBV Polymerase Inhibition Assay

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of the HBV polymerase.

4.2.1 Materials

  • Recombinant HBV polymerase

  • Oligonucleotide template and primer

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [α-32P]dCTP)

  • Reaction buffer (containing Tris-HCl, MgCl2, DTT, KCl)

  • This compound stock solution

  • Scintillation counter

4.2.2 Experimental Workflow

Polymerase_Inhibition_Assay In Vitro HBV Polymerase Inhibition Assay Workflow Prepare_Reaction 1. Prepare reaction mix: buffer, template/primer, dNTPs Add_Inhibitor 2. Add serial dilutions of This compound Prepare_Reaction->Add_Inhibitor Add_Enzyme 3. Add recombinant HBV polymerase Add_Inhibitor->Add_Enzyme Incubate 4. Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction 5. Stop the reaction (e.g., with EDTA) Incubate->Stop_Reaction Measure_Incorporation 6. Measure incorporation of labeled dNTP Stop_Reaction->Measure_Incorporation Calculate_Inhibition 7. Calculate percent inhibition and IC50 Measure_Incorporation->Calculate_Inhibition

Caption: Workflow for In Vitro HBV Polymerase Inhibition Assay.

4.2.3 Detailed Steps

  • Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing reaction buffer, the annealed oligonucleotide template/primer, and dNTPs (including the labeled dNTP).

  • Inhibitor Addition: Add serial dilutions of this compound to the reaction tubes.

  • Enzyme Addition: Initiate the reaction by adding the recombinant HBV polymerase.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Measurement of Incorporation: Separate the unincorporated labeled dNTPs from the extended primers (e.g., by precipitation or filter binding) and measure the amount of incorporated label using a scintillation counter.

  • Data Analysis: Calculate the percentage of polymerase inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value.

Capsid Assembly Modulation Assay

This assay visually assesses the effect of this compound on the morphology of HBV capsids.

4.3.1 Materials

  • Recombinant HBV core protein (HBcAg)

  • Assembly buffer (e.g., containing Tris-HCl and NaCl)

  • This compound stock solution

  • Transmission Electron Microscope (TEM)

  • Uranyl acetate (for negative staining)

4.3.2 Experimental Workflow

Capsid_Assembly_Assay Capsid Assembly Modulation Assay Workflow Prepare_Protein 1. Prepare purified recombinant HBcAg Induce_Assembly 2. Induce capsid assembly (e.g., by increasing ionic strength) Prepare_Protein->Induce_Assembly Add_Compound 3. Add this compound or vehicle control Induce_Assembly->Add_Compound Incubate 4. Incubate to allow assembly to occur Add_Compound->Incubate Prepare_Grids 5. Prepare TEM grids with the assembly reactions Incubate->Prepare_Grids Negative_Stain 6. Negatively stain with uranyl acetate Prepare_Grids->Negative_Stain Visualize_TEM 7. Visualize by Transmission Electron Microscopy Negative_Stain->Visualize_TEM Analyze_Morphology 8. Analyze capsid morphology Visualize_TEM->Analyze_Morphology

Caption: Workflow for Capsid Assembly Modulation Assay.

4.3.3 Detailed Steps

  • Protein Preparation: Use purified recombinant HBV core protein, which exists as dimers in low salt conditions.

  • Assembly Induction: Initiate capsid assembly by adjusting the buffer conditions (e.g., increasing the NaCl concentration).

  • Compound Addition: Add this compound or a vehicle control to the assembly reaction.

  • Incubation: Allow the assembly reaction to proceed for a set time at a controlled temperature.

  • Grid Preparation: Apply a small volume of the reaction mixture to a carbon-coated copper grid for TEM.

  • Negative Staining: Stain the grid with a solution of uranyl acetate to enhance contrast.

  • TEM Visualization: Examine the grids using a transmission electron microscope.

  • Morphological Analysis: Compare the structures formed in the presence of this compound to the control. Well-formed, icosahedral capsids are expected in the control, while aberrant, non-capsid polymers or malformed capsids are expected with this compound treatment.

Conclusion

This compound represents a significant advancement in the pursuit of a functional cure for chronic hepatitis B. Its dual mechanism of action, targeting both viral DNA synthesis and capsid assembly, provides a multi-pronged attack on HBV replication. The data presented herein underscore its potency and provide a foundation for further research and development. The detailed protocols offer a standardized framework for the continued investigation of this compound and other novel anti-HBV compounds.

References

Initial Studies on Morphothiadin for Adefovir-Resistant HBV: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the emergence of drug-resistant strains posing a substantial obstacle to effective long-term therapy. Adefovir dipivoxil, a nucleotide analog reverse transcriptase inhibitor, has been a cornerstone of anti-HBV treatment; however, its efficacy is compromised by the selection of resistant mutations, primarily in the viral polymerase gene. This technical guide provides an in-depth overview of the initial studies on Morphothiadin (also known as GLS4), a novel capsid assembly modulator, and its potential as a therapeutic agent against adefovir-resistant HBV. This document consolidates available quantitative data, details experimental methodologies, and visualizes key pathways to serve as a comprehensive resource for researchers in the field of HBV drug development.

Introduction to this compound and Adefovir Resistance

This compound is a potent, orally bioavailable small molecule that represents a class of anti-HBV compounds known as capsid assembly modulators (CAMs). Unlike nucleos(t)ide analogs that target the viral polymerase, this compound disrupts the HBV life cycle at the level of nucleocapsid formation. It interferes with the assembly of the viral core protein (HBcAg), leading to the formation of aberrant, non-functional capsids. This novel mechanism of action suggests a high potential for efficacy against HBV strains that have developed resistance to existing polymerase inhibitors.

Adefovir resistance is primarily associated with two main mutations in the HBV reverse transcriptase (RT) domain of the polymerase gene: rtA181V/T and rtN236T.[1][2][3] These mutations reduce the susceptibility of the virus to adefovir, leading to virological breakthrough and treatment failure. The development of new antiviral agents with distinct mechanisms of action is therefore crucial for managing adefovir-resistant HBV infections.

Quantitative Data on Antiviral Activity

Initial in vitro studies have demonstrated the potent antiviral activity of this compound against both wild-type and adefovir-resistant HBV. A key indicator of its potency is the half-maximal inhibitory concentration (IC50).

CompoundVirus TypeIC50 (nM)Cell LineReference
This compound (GLS4)Wild-Type HBV12HepAD38[4]
This compound (GLS4)Adefovir-Resistant HBV (rtA181T, rtA181V, rtN236T)Sensitive (Specific IC50 values not detailed in initial reports)HepG2 (transiently transfected)

Mechanism of Action: Capsid Assembly Modulation

This compound's primary mechanism of action is the allosteric modulation of the HBV core protein. This interaction disrupts the normal process of capsid self-assembly. Instead of forming stable, replication-competent icosahedral nucleocapsids, the presence of this compound leads to the formation of aberrant capsid structures that are non-functional. This ultimately inhibits viral replication by preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent reverse transcription.

Logical Flow of Capsid Assembly Disruption

HBcAg HBV Core Protein Dimers Normal_Assembly Normal Capsid Assembly HBcAg->Normal_Assembly Aberrant_Assembly Aberrant Capsid Assembly HBcAg->Aberrant_Assembly Functional_Capsid Functional Nucleocapsid (pgRNA encapsidation) Normal_Assembly->Functional_Capsid Replication Viral Replication Functional_Capsid->Replication This compound This compound (GLS4) This compound->Aberrant_Assembly induces NonFunctional_Capsid Non-functional Aberrant Capsids Aberrant_Assembly->NonFunctional_Capsid No_Replication Inhibition of Viral Replication NonFunctional_Capsid->No_Replication

Caption: this compound disrupts the normal HBV capsid assembly pathway, leading to non-functional capsids and inhibition of replication.

Experimental Protocols

The following protocols are based on methodologies reported in initial studies of this compound and general practices for in vitro anti-HBV compound testing.

Cell-Based Anti-HBV Activity Assay

This protocol is designed to assess the inhibitory effect of this compound on HBV replication in a stable HBV-producing cell line.

Objective: To determine the IC50 of this compound against wild-type HBV.

Materials:

  • HepAD38 cell line (stably expresses HBV under tetracycline-off regulation)[4]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Tetracycline

  • This compound (GLS4)

  • DMSO (for compound dilution)

  • 6-well cell culture plates

  • Reagents for DNA extraction and real-time PCR

Procedure:

  • Cell Seeding: Seed HepAD38 cells in 6-well plates at a density of 5 x 10^5 cells per well in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and tetracycline (to suppress HBV expression during cell growth).[4]

  • Induction of HBV Replication: After 24 hours, wash the cells with PBS and replace the medium with fresh medium lacking tetracycline to induce HBV replication.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. The final concentrations may range from 0 (vehicle control) to 400 nM.[4] Add the diluted compound to the respective wells.

  • Incubation: Incubate the plates for 7 days. Change the medium and re-apply the compound daily to maintain a consistent drug concentration.[4]

  • Supernatant Collection: After 7 days, collect the cell culture supernatants.

  • HBV DNA Quantification: Extract HBV DNA from the supernatants. Quantify the levels of extracellular HBV DNA using a real-time PCR assay targeting a conserved region of the HBV genome.

  • Data Analysis: Calculate the percentage of HBV DNA reduction in treated wells compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Activity Assay against Adefovir-Resistant Mutants

This protocol is for evaluating the efficacy of this compound against specific adefovir-resistant HBV strains.

Objective: To assess the susceptibility of adefovir-resistant HBV mutants to this compound.

Materials:

  • HepG2 cell line

  • Expression plasmids containing the full-length HBV genome with adefovir-resistance mutations (e.g., rtA181T, rtA181V, rtN236T).

  • Transfection reagent

  • Other materials as listed in Protocol 4.1.

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates.

  • Transient Transfection: On the following day, transiently transfect the HepG2 cells with the HBV expression plasmids carrying the wild-type or adefovir-resistant mutations using a suitable transfection reagent.

  • Compound Treatment: After 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation and Analysis: Follow steps 4-7 from Protocol 4.1 to determine the antiviral activity of this compound against the different HBV mutants.

Signaling Pathway: Activation of the Interferon Pathway

Preliminary evidence suggests that this compound may also exert its antiviral effect through the modulation of host immune responses. Specifically, it has been reported to inhibit HBV infection by activating the interferon signaling pathway. Interferons are cytokines that play a critical role in the innate immune response to viral infections. The canonical signaling cascade initiated by type I interferons (IFN-α/β) involves the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.

Proposed JAK/STAT Signaling Pathway Activation by this compound

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (GLS4) IFN Interferon (IFN-α/β) This compound->IFN Activates Pathway IFNAR IFN Receptor (IFNAR1/IFNAR2) IFN->IFNAR binds JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates TYK2->STAT1 TYK2->STAT2 pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE translocates to nucleus and binds ISG Interferon-Stimulated Genes (ISGs) (e.g., MxA, OAS, PKR) ISRE->ISG promotes transcription Antiviral_State Antiviral State (Inhibition of HBV Replication) ISG->Antiviral_State

Caption: Proposed mechanism of this compound activating the JAK/STAT pathway to induce an antiviral state.

Conclusion and Future Directions

Initial studies on this compound reveal a promising new therapeutic avenue for the treatment of chronic HBV, particularly for patients with adefovir-resistant infections. Its novel mechanism as a capsid assembly modulator provides a high barrier to cross-resistance with existing polymerase inhibitors. The potent in vitro activity and its potential to stimulate the host's innate immune response underscore its significance.

Future research should focus on:

  • Detailed Quantitative Analysis: Head-to-head studies to determine the precise IC50 and EC50 values of this compound against a comprehensive panel of adefovir-resistant and other drug-resistant HBV mutants.

  • Elucidation of Immune Modulation: In-depth investigation into the molecular interactions of this compound with the interferon signaling pathway to confirm the exact mechanism of activation.

  • In Vivo Efficacy: Preclinical and clinical studies to evaluate the safety, pharmacokinetics, and in vivo antiviral efficacy of this compound in relevant animal models and in patients with chronic HBV.

  • Combination Therapy: Exploring the synergistic potential of this compound in combination with existing nucleos(t)ide analogs and other emerging anti-HBV agents.

This technical guide summarizes the foundational knowledge on this compound and is intended to facilitate further research and development of this promising anti-HBV compound.

References

Morphothiadin (GLS4): A Technical Guide on its Chemical Structure, Properties, and Anti-HBV Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morphothiadin, also known as GLS4, is a potent, orally bioavailable small molecule inhibitor of the hepatitis B virus (HBV). It belongs to the class of heteroaryldihydropyrimidines (HAPs) and functions as a capsid assembly modulator (CAM). By interfering with the correct formation of the viral capsid, this compound effectively disrupts the HBV replication cycle. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic compound with the molecular formula C₂₁H₂₂BrFN₄O₃S and a molecular weight of 509.39 g/mol .[1][2] Its chemical structure is characterized by a dihydropyrimidine core.

IUPAC Name: ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₁H₂₂BrFN₄O₃S[1][2]
Molecular Weight509.39 g/mol [2][3]
CAS Number1092970-12-1[4]
InChIKeySQGRDKSRFFUBBU-UHFFFAOYSA-N[2]
SMILESCCOC(=O)C1=C(CN2CCOCC2)NC(=NC1c3ccc(cc3Br)F)c4nccs4[2]

Mechanism of Action: HBV Capsid Assembly Modulation

This compound exerts its antiviral effect by targeting the HBV core protein (HBcAg), a crucial component for the formation of the viral capsid.[5][6] It acts as a Class I Capsid Assembly Modulator, interfering with the assembly process of the core protein.[5] This leads to the formation of aberrant, non-functional capsids that are unable to package the viral pregenomic RNA (pgRNA).[6] Consequently, the synthesis of new viral DNA is inhibited, and the overall replication cycle of HBV is disrupted.[3][7]

The following diagram illustrates the HBV life cycle and the point of intervention by this compound.

HBV_Lifecycle cluster_outside cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HBV_Virion HBV Virion Uncoating Uncoating & Release of Nucleocapsid HBV_Virion->Uncoating Entry Encapsidation pgRNA Encapsidation rcDNA Relaxed Circular DNA (rcDNA) Uncoating->rcDNA Nuclear Import Reverse_Transcription Reverse Transcription (pgRNA -> rcDNA) Encapsidation->Reverse_Transcription Assembly Virion Assembly & Secretion Reverse_Transcription->Assembly Translation Translation of viral proteins Translation->Encapsidation Viral_RNA Viral mRNA Viral_RNA->Translation cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription Transcription->Viral_RNA Nuclear Export This compound This compound (GLS4) This compound->Encapsidation Inhibits correct capsid assembly

Caption: HBV life cycle and the inhibitory action of this compound.

Pharmacological Properties

This compound has demonstrated potent antiviral activity against both wild-type and adefovir-resistant HBV strains.[3][4]

Table 2: In Vitro Antiviral Activity and Cytotoxicity of this compound

ParameterCell LineValueReference
IC₅₀ (HBV Replication) HepAD3812 nM[3][4]
CC₅₀ (Cytotoxicity) Primary Human Hepatocytes115 µM[4]
CC₅₀ (Cytotoxicity) HepAD38>25 µM (no toxicity up to 25 µM)[4]
CC₉₀ (Cytotoxicity) HepAD38190 µM[4]

Table 3: In Vivo Pharmacokinetic and Efficacy Data of this compound in Mice

ParameterValueConditionReference
AUC₀₋₂₄ 556 h*ng/mL10 mg/kg oral administration[4]
Bioavailability 25.5%-[4]
Virus Titer Rebound 23-fold60 mg/kg per day treatment[4]
Virus Titer Rebound 540-fold3.75 mg/kg per day treatment[4]

Experimental Protocols

In Vitro Antiviral Activity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) of this compound against HBV replication is determined using HBV-producing cell lines, such as HepAD38 cells.

Methodology:

  • Cell Seeding: HepAD38 cells are seeded in 6-well plates at a density of 5x10⁶ cells per well.[7]

  • Drug Treatment: Cells are treated with varying concentrations of this compound (e.g., in the nanomolar range) for 7 days. Fresh medium and the compound are replenished daily.[7]

  • Supernatant Analysis: The cell culture supernatants are collected. The levels of extracellular HBV DNA are quantified using real-time PCR to assess the inhibition of virus production.[7]

  • Intracellular Analysis: To confirm the mechanism of action, intracellular HBV replicative intermediates can be detected by Southern blotting, and core protein levels can be analyzed by immunoblotting.[6]

  • Data Analysis: The IC₅₀ value is calculated as the concentration of this compound that reduces the HBV DNA level by 50% compared to untreated controls.

IC50_Workflow Start Start Seed_Cells Seed HepAD38 cells in 6-well plates Start->Seed_Cells Treat_Cells Treat with various concentrations of This compound for 7 days Seed_Cells->Treat_Cells Collect_Supernatant Collect cell culture supernatant Treat_Cells->Collect_Supernatant Quantify_DNA Quantify extracellular HBV DNA by real-time PCR Collect_Supernatant->Quantify_DNA Calculate_IC50 Calculate IC50 value Quantify_DNA->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for IC₅₀ determination of this compound.

Cytotoxicity Assay (CC₅₀ Determination)

The 50% cytotoxic concentration (CC₅₀) is determined to assess the toxicity of this compound on host cells.

Methodology:

  • Cell Culture: Primary human hepatocytes or HepAD38 cells are cultured in appropriate media.

  • Compound Incubation: Cells are incubated with increasing concentrations of this compound for 48 hours.[7]

  • Viability Assessment: Cell viability is measured using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

  • Data Analysis: The CC₅₀ value is calculated as the concentration of this compound that reduces cell viability by 50% compared to untreated cells.

In Vivo Efficacy Study in a Mouse Model

The in vivo antiviral efficacy of this compound is evaluated in nude mice bearing tumors derived from HepAD38 cells, which results in viremia.

Methodology:

  • Tumor Induction: Young adult nude mice are subcutaneously inoculated with 1x10⁷ HepAD38 cells.[7]

  • Viremia Confirmation: Once tumors are palpable (typically 4-5 weeks), serum HBV DNA levels are quantified by real-time PCR to confirm viremia.[7]

  • Drug Administration: Mice with significant HBV DNA titers are treated with this compound, typically via oral gavage, at various doses (e.g., 3.75 mg/kg to 60 mg/kg per day).[4]

  • Monitoring: Serum HBV DNA levels are monitored during and after the treatment period to assess the extent and duration of viral suppression.

  • Toxicology: For toxicity studies, mice are administered the drug over a 4-week period, followed by a 2-week observation period off the drug.[4]

InVivo_Workflow Start Start Inoculation Subcutaneous inoculation of nude mice with HepAD38 cells Start->Inoculation Tumor_Growth Allow tumors to grow and viremia to develop Inoculation->Tumor_Growth Quantify_Viremia Quantify serum HBV DNA by real-time PCR Tumor_Growth->Quantify_Viremia Drug_Administration Administer this compound (oral gavage) Quantify_Viremia->Drug_Administration Monitor_DNA Monitor serum HBV DNA levels during and after treatment Drug_Administration->Monitor_DNA Assess_Efficacy Assess antiviral efficacy Monitor_DNA->Assess_Efficacy End End Assess_Efficacy->End

Caption: Workflow for in vivo efficacy study of this compound.

Clinical Development

This compound (GLS4) has advanced into Phase II clinical trials, indicating its potential as a therapeutic agent for chronic hepatitis B.[7]

Conclusion

This compound is a promising anti-HBV compound with a distinct mechanism of action that targets viral capsid assembly. Its potent in vitro and in vivo activity, coupled with a favorable preclinical safety profile, underscores its potential as a valuable addition to the therapeutic arsenal against chronic hepatitis B. Further clinical investigation is warranted to fully elucidate its efficacy and safety in patients.

References

Methodological & Application

Application Notes and Protocols for In Vitro HBV Inhibition Assay Using Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection is a major global health concern, leading to chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of novel antiviral agents is crucial for combating this persistent infection. Morphothiadin (also known as GLS4) is a potent, non-nucleosidic inhibitor of HBV replication.[1] This document provides a detailed protocol for evaluating the in vitro anti-HBV activity of this compound using established cell culture-based assays.

This compound is a heteroaryldihydropyrimidine (HAP) derivative that functions as a capsid assembly modulator.[2] It interferes with the proper formation of the viral nucleocapsid, a critical step in the HBV life cycle, leading to the production of non-infectious viral particles.[1] Notably, it has demonstrated potent activity against both wild-type and adefovir-resistant HBV strains, with a reported 50% inhibitory concentration (IC50) of 12 nM for HBV DNA replication.[1][3]

These application notes will guide researchers through the necessary protocols to independently verify the efficacy and cytotoxicity of this compound and other potential HBV inhibitors.

Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound

The following table summarizes the key quantitative data regarding the in vitro anti-HBV activity and cytotoxicity of this compound.

ParameterCell LineValueReference
IC50 (HBV DNA Inhibition) HepG2.2.1512 nM[1]
CC50 (Cytotoxicity) Primary Human Hepatocytes115 µM[4]
CC50 (Cytotoxicity) HepG2> 25 µM (No toxicity observed up to this concentration)[4]
Mechanism of Action -Capsid Assembly Modulator[1][2]

Experimental Protocols

Cell Culture and Maintenance

The HepG2.2.15 cell line is a human hepatoblastoma cell line that stably expresses the entire HBV genome (genotype D) and secretes infectious Dane particles, HBsAg, and HBeAg. The HepAD38 cell line is another suitable model that replicates HBV to high levels under the control of a tetracycline-off promoter.

  • Cell Lines: HepG2.2.15 or HepAD38

  • Culture Medium: RPMI 1640 or DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 380 µg/mL G418 (for HepG2.2.15) to maintain HBV plasmid selection.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Passage cells every 3-4 days or when they reach 80-90% confluency.

In Vitro HBV Inhibition Assay

This protocol outlines the steps to determine the dose-dependent inhibitory effect of this compound on HBV replication.

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well or 24-well plates at a density of 5 x 10^4 cells/well or 2 x 10^5 cells/well, respectively. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 1000 nM). Ensure the final DMSO concentration in all wells, including controls, is less than 0.5%.

  • Treatment: Remove the existing medium from the cell plates and add the medium containing the various concentrations of this compound. Include a "no-drug" (vehicle control) and a positive control (e.g., Lamivudine or Entecavir).

  • Incubation: Incubate the plates for 6-8 days.[5] Replace the medium with freshly prepared compound-containing medium every 2 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants for quantification of extracellular HBV DNA, HBsAg, and HBeAg.

  • Cell Lysis: Wash the cells with Phosphate Buffered Saline (PBS) and lyse them for the extraction of intracellular HBV DNA.

Quantification of HBV DNA by Real-Time PCR

This protocol describes the quantification of extracellular and intracellular HBV DNA using a TaqMan-based real-time PCR assay.

  • DNA Extraction:

    • Extracellular HBV DNA: Extract viral DNA from 100-200 µL of cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.

    • Intracellular HBV DNA: Extract total DNA from the cell lysates using a genomic DNA extraction kit. To specifically quantify cccDNA, the extracted DNA can be treated with a plasmid-safe DNase to remove relaxed-circular and single-stranded HBV DNA forms before PCR.[6]

  • Real-Time PCR:

    • Primers and Probes: Use primers and a TaqMan probe targeting a conserved region of the HBV genome, such as the S gene or core gene. Example primer and probe sequences are provided in the table below.

TargetNameSequence (5' to 3')
Total HBV DNA (S gene) Forward PrimerGACTYGTGGTGGACTTCTC
Reverse PrimerTCAGCAAAYACTYGGCA
Probe(FAM)-AAGGTATGTTGCCCGTTTGTCCTCTAATTCC-(TAMRA)
cccDNA Forward PrimerGTGGTACTTCTCTCATCATTTG
Reverse PrimerAGGCATAGCAGCAGGATGAAGA
Probe(FAM)-AGGCTTAGGCATAAATTGGTCTGTTCACCAGC-(TAMRA)
  • Data Analysis: Generate a standard curve using a plasmid containing the HBV target sequence of known concentration. Quantify the HBV DNA copies in the samples by interpolating their Ct values against the standard curve. The IC50 value can be calculated by plotting the percentage of HBV DNA inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Quantification of HBsAg and HBeAg by ELISA
  • Assay: Use commercially available ELISA kits for the quantification of HBsAg and HBeAg in the collected cell culture supernatants.

  • Procedure: Follow the manufacturer's instructions provided with the ELISA kits.

  • Data Analysis: Determine the concentrations of HBsAg and HBeAg by comparing the absorbance values of the samples to the standard curve provided in the kit. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability (CC50).

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1 µM to 200 µM) for the same duration as the inhibition assay (6-8 days), replacing the medium every 2 days. Include a "cells only" (no drug) control and a "medium only" (background) control.

  • MTT Addition: After the treatment period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate at 37°C for 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The CC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

HBV Life Cycle and Point of Inhibition by this compound

HBV_Lifecycle_Inhibition cluster_host_cell Hepatocyte cluster_nucleus Nucleus HBV HBV Virion Entry Entry via NTCP Receptor HBV->Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA cccDNA cccDNA Formation rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pgRNA Transcription->pgRNA mRNAs mRNAs Transcription->mRNAs Capsid_Assembly Capsid Assembly (pgRNA encapsidation) pgRNA->Capsid_Assembly Translation Translation mRNAs->Translation Core_Polymerase Core Protein & Polymerase Translation->Core_Polymerase Surface_Proteins Surface Proteins Translation->Surface_Proteins Core_Polymerase->Capsid_Assembly ER Endoplasmic Reticulum Surface_Proteins->ER Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Mature_Capsid Mature Nucleocapsid Reverse_Transcription->Mature_Capsid Budding Envelopment & Budding Mature_Capsid->Budding ER->Budding Secretion Secretion of New Virions Budding->Secretion This compound This compound This compound->Capsid_Assembly

Caption: HBV life cycle and the inhibitory action of this compound on capsid assembly.

Experimental Workflow for In Vitro HBV Inhibition Assay

experimental_workflow start Start seed_cells Seed HepG2.2.15 or HepAD38 Cells (96-well or 24-well plates) start->seed_cells prepare_compounds Prepare Serial Dilutions of this compound seed_cells->prepare_compounds cytotoxicity_assay Parallel Cytotoxicity Assay (MTT) seed_cells->cytotoxicity_assay treat_cells Treat Cells with Compound prepare_compounds->treat_cells prepare_compounds->cytotoxicity_assay incubate Incubate for 6-8 Days (Refresh medium every 2 days) treat_cells->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant lyse_cells Lyse Cells incubate->lyse_cells dna_extraction DNA Extraction collect_supernatant->dna_extraction elisa ELISA for HBsAg & HBeAg collect_supernatant->elisa lyse_cells->dna_extraction qpcr Real-Time PCR for HBV DNA dna_extraction->qpcr data_analysis Data Analysis (IC50 Calculation) elisa->data_analysis qpcr->data_analysis end End data_analysis->end cc50_analysis Data Analysis (CC50 Calculation) cytotoxicity_assay->cc50_analysis cc50_analysis->end

Caption: Workflow for determining the in vitro anti-HBV efficacy of this compound.

References

Application Notes and Protocols for Morphothiadin (GLS4) in the HepG2.2.15 Cell Line

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Morphothiadin, also known as GLS4, is a potent, orally available small-molecule inhibitor of the Hepatitis B Virus (HBV).[1] It functions as a Class I Capsid Assembly Modulator (CpAM), a class of antivirals that target the HBV core protein (HBc).[2] GLS4 interferes with the proper formation of the viral capsid, a crucial step in the HBV lifecycle, leading to the creation of aberrant, non-functional capsids and the inhibition of viral replication.[2][3] The HepG2.2.15 cell line is a widely used in vitro model for studying HBV.[4] Derived from the human hepatoblastoma cell line HepG2, it is stably transfected with the HBV genome and constitutively produces HBV viral particles, making it an ideal system for evaluating the efficacy of anti-HBV compounds like GLS4.[4][5]

Mechanism of Action of this compound (GLS4)

The HBV core protein is essential for multiple stages of the viral life cycle, including pgRNA encapsidation, reverse transcription, and virion assembly.[6][7] Capsid Assembly Modulators (CpAMs) bind to core protein dimers, disrupting the delicate process of nucleocapsid formation.[6][8]

GLS4 is a Class I CpAM that accelerates the kinetics of capsid assembly.[2][9] This rapid assembly process occurs without the proper packaging of the polymerase-pregenomic RNA (Pol-pgRNA) complex.[9] Furthermore, GLS4 induces the formation of structurally aberrant capsids that are non-infectious.[2][3] This dual mechanism effectively halts the production of new infectious virions. By targeting capsid assembly, GLS4 also interferes with the replenishment of the covalently closed circular DNA (cccDNA) pool in the nucleus, which is the template for all viral transcription.[8][9]

HBV_Lifecycle_GLS4_MOA cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm rcDNA rcDNA cccDNA cccDNA (Transcription Template) rcDNA->cccDNA Repair pgRNA pgRNA & subgenomic RNAs cccDNA->pgRNA Transcription Translation Translation pgRNA->Translation Encapsidation pgRNA-Polymerase Encapsidation pgRNA->Encapsidation CoreProtein HBV Core Protein (Dimers) Translation->CoreProtein Polymerase HBV Polymerase Translation->Polymerase CoreProtein->Encapsidation AberrantAssembly Aberrant Capsid Assembly (Empty/Malformed) CoreProtein->AberrantAssembly Polymerase->Encapsidation CapsidAssembly Normal Capsid Assembly Encapsidation->CapsidAssembly ReverseTranscription Reverse Transcription CapsidAssembly->ReverseTranscription MatureCapsid Mature Nucleocapsid (contains rcDNA) ReverseTranscription->MatureCapsid MatureCapsid->rcDNA Transport to Nucleus VirionRelease Virion Release (Exocytosis) MatureCapsid->VirionRelease GLS4 This compound (GLS4) GLS4->AberrantAssembly Induces AberrantAssembly->CapsidAssembly Prevents VirionEntry HBV Virion Entry VirionEntry->rcDNA Uncoating

Caption: Mechanism of action of this compound (GLS4) on the HBV life cycle.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound (GLS4) against HBV.

Table 1: In Vitro Antiviral Activity of GLS4

Parameter Cell Line Value Reference
IC₅₀ (HBV DNA) HepG2.2.15 12 nM [1][3]
EC₅₀ (HBV DNA) HepAD38 Significantly lower than BAY 41-4109 [10]

| EC₉₀ (HBV DNA) | Not Specified | 55.8 ng/mL |[2] |

Table 2: Effect of GLS4 on Viral Markers in Clinical Studies (28-day treatment)

GLS4 Dose Mean HBV DNA Decline Mean HBsAg Decline Mean pgRNA Decline Reference
120 mg -1.42 log₁₀ IU/mL -0.06 log₁₀ IU/mL -0.75 log₁₀ copies/mL [2]

| 240 mg | -2.13 log₁₀ IU/mL | -0.14 log₁₀ IU/mL | -1.78 log₁₀ copies/mL |[2] |

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of HepG2.2.15 Cells

This protocol outlines the standard procedure for culturing and passaging the HepG2.2.15 cell line.

Materials:

  • HepG2.2.15 cells (e.g., ATCC, Millipore SCC249)

  • DMEM medium (e.g., Gibco)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA or Accutase

  • T75 culture flasks, 6-well plates, 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

Complete Growth Medium:

  • DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.

  • For routine maintenance, add G418 to a final concentration of 200-400 µg/mL to maintain selective pressure.[4]

Procedure:

  • Thawing Cells:

    • Rapidly thaw the cryovial in a 37°C water bath.[11][12]

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 3-5 minutes.[11][12]

    • Discard the supernatant and resuspend the cell pellet in fresh medium.

    • Transfer to a T75 flask and incubate.

  • Passaging Cells:

    • Culture cells until they reach 80-90% confluency.[11]

    • Aspirate the medium and wash the cell monolayer once with PBS.

    • Add 1-2 mL of Trypsin-EDTA or Accutase and incubate at 37°C for 3-5 minutes until cells detach.[11]

    • Neutralize the enzyme with 5-7 mL of complete growth medium.

    • Collect the cell suspension and centrifuge at 300 x g for 3-5 minutes.

    • Resuspend the pellet and plate at the desired density (typical split ratio is 1:4 to 1:6).

Protocol 2: Cytotoxicity Assessment of GLS4 using MTT Assay

This protocol determines the concentration of GLS4 that is toxic to HepG2.2.15 cells.

Cytotoxicity_Workflow start Seed HepG2.2.15 cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO₂) start->incubate1 treat Treat cells with serial dilutions of GLS4 (and vehicle control) incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent (e.g., 5 mg/mL) to each well incubate2->add_mtt incubate3 Incubate for 4h (allow formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Read absorbance at 490-570 nm solubilize->read analyze Calculate % viability and determine CC₅₀ read->analyze

Caption: Workflow for assessing GLS4 cytotoxicity with the MTT assay.

Materials:

  • HepG2.2.15 cells cultured in complete growth medium (without G418 for the assay).

  • GLS4 stock solution (e.g., 10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS).

  • 96-well cell culture plates.

Procedure:

  • Seed HepG2.2.15 cells in a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium.[4]

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of GLS4 in culture medium. The final DMSO concentration should be consistent across all wells and typically ≤0.5%. Include vehicle-only (DMSO) and untreated controls.

  • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of GLS4.

  • Incubate for the desired period (e.g., 48, 72, or 96 hours).[13]

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

  • Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.

Protocol 3: Evaluation of Antiviral Activity - Quantification of Extracellular HBV DNA

This protocol measures the effect of GLS4 on the amount of HBV virions released into the cell culture supernatant.

Antiviral_DNA_Workflow start Seed HepG2.2.15 cells in 6-well or 24-well plate incubate1 Grow cells to confluence start->incubate1 treat Treat with non-toxic concentrations of GLS4. Refresh drug/medium daily. incubate1->treat incubate2 Incubate for 7-9 days treat->incubate2 collect Collect culture supernatant incubate2->collect extract Extract viral DNA from supernatant (e.g., QIAamp MinElute Virus Spin Kit) collect->extract quantify Quantify HBV DNA using qPCR with specific primers/probe extract->quantify analyze Calculate % inhibition and determine IC₅₀/EC₅₀ quantify->analyze

Caption: Workflow for quantifying the antiviral effect of GLS4 on HBV DNA.

Materials:

  • Confluent HepG2.2.15 cells in 6-well or 24-well plates.

  • GLS4 stock solution.

  • Complete growth medium (without G418).

  • Viral DNA extraction kit (e.g., QIAamp MinElute Virus Spin Kit).[14]

  • qPCR master mix, primers, and probe specific for HBV.

  • Real-time PCR instrument.

Procedure:

  • Seed HepG2.2.15 cells and grow to confluence, as high levels of HBV replication occur in confluent cultures.[15]

  • Treat cells with various non-toxic concentrations of GLS4 (determined from the cytotoxicity assay). Include vehicle and positive (e.g., Entecavir) controls.

  • Culture the cells for 7-9 days, replacing the medium containing the compound daily.[1][15]

  • After the treatment period, collect the cell culture supernatant.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[14]

  • Perform qPCR to quantify the HBV DNA copy number.[16][17] A standard curve using a plasmid with a known HBV DNA concentration should be run in parallel.[18]

  • Calculate the inhibition of HBV DNA replication for each GLS4 concentration relative to the vehicle control and determine the 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀).

Protocol 4: Evaluation of Antiviral Activity - Quantification of HBeAg/HBsAg by ELISA

This protocol measures the effect of GLS4 on the secretion of viral antigens HBeAg and HBsAg.

Materials:

  • Culture supernatants from GLS4-treated HepG2.2.15 cells (from Protocol 3).

  • Commercial HBeAg or HBsAg ELISA kit (e.g., FineTest, Cell Biolabs, Atlas Medical).[19][20][21]

  • Microplate reader.

Procedure:

  • Use the culture supernatants collected from the antiviral activity assay (Protocol 3).

  • Perform the ELISA according to the manufacturer's protocol.[4][19] A typical sandwich ELISA procedure involves:

    • Adding samples, positive, and negative controls to antibody-pre-coated wells.

    • Incubating for 60 minutes at 37°C.[20]

    • Washing the wells.

    • Adding a second, enzyme-conjugated antibody (e.g., HRP-conjugate).

    • Incubating for 30-60 minutes at 37°C.

    • Washing the wells thoroughly.

    • Adding a substrate (e.g., TMB) and incubating until color develops.[19]

    • Adding a stop solution.

  • Read the absorbance at 450 nm.

  • Calculate the concentration or relative amount of HBeAg/HBsAg and determine the IC₅₀ for the inhibition of antigen secretion.

Protocol 5: Analysis of HBV Capsid Assembly by Native Agarose Gel Electrophoresis

This protocol directly visualizes the effect of GLS4 on the formation of HBV capsids.[3]

Capsid_Assembly_Workflow start Treat HepG2.2.15 cells with GLS4 for 24-72h lyse Harvest and lyse cells in non-denaturing buffer start->lyse clarify Clarify lysate by centrifugation lyse->clarify electrophoresis Run lysate on a native 1-1.5% agarose gel clarify->electrophoresis transfer Transfer proteins to a nitrocellulose membrane electrophoresis->transfer immunoblot Probe with anti-HBc antibody, followed by HRP-secondary antibody transfer->immunoblot visualize Visualize bands using chemiluminescence immunoblot->visualize analyze Analyze band migration: Normal capsids vs. Aberrant forms visualize->analyze

Caption: Workflow for analyzing HBV capsid assembly via native agarose gel immunoblot.

Materials:

  • HepG2.2.15 cells treated with GLS4.

  • Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease inhibitors).[22]

  • Native agarose gel (1-1.5%).

  • Transfer buffer and nitrocellulose membrane.

  • Primary antibody: Polyclonal rabbit anti-HBV core (anti-HBc).[22]

  • Secondary antibody: HRP-conjugated anti-rabbit IgG.

  • Chemiluminescence substrate.

Procedure:

  • Treat HepG2.2.15 cells with various concentrations of GLS4 for 24-72 hours.

  • Harvest cells and prepare cell lysates using a non-denaturing lysis buffer.

  • Clarify the lysates by centrifugation to remove cell debris.[22]

  • Separate the proteins on a native agarose gel. This technique preserves the structure of the capsids.

  • Transfer the separated proteins to a nitrocellulose membrane.[22]

  • Perform an immunoblot (Western blot) by probing the membrane with a primary antibody against the HBV core protein (HBc).

  • Incubate with an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescent substrate.

  • Analysis: In untreated or vehicle-treated samples, a distinct band corresponding to intact HBV capsids will be visible. In GLS4-treated samples, this band should decrease or disappear, and faster-migrating bands or smears corresponding to aberrant assemblies or core protein aggregates may appear, demonstrating the disruption of normal capsid formation.[3][22]

References

Application Notes & Protocols: Preclinical Evaluation of Morphothiadin Efficacy in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Morphothiadin, a novel investigational compound, using animal models of cancer. The primary focus of these protocols is on the use of human tumor xenograft models in immunodeficient mice to assess the anti-tumor activity of this compound and to elucidate its mechanism of action, particularly in relation to the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action & Therapeutic Rationale

While initially investigated for other indications, preliminary in vitro screens have suggested that this compound may exert anti-proliferative effects in cancer cell lines through the modulation of key cellular signaling pathways. This has prompted further investigation into its potential as an anti-cancer agent. The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in various human cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][2][3] The protocols outlined below are designed to test the hypothesis that this compound inhibits tumor growth by targeting components of this pathway.

Data Presentation

Table 1: In Vivo Efficacy of this compound in A549 Lung Cancer Xenograft Model
Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume (mm³) at Day 21 ± SEMPercent Tumor Growth Inhibition (%)
Vehicle Control-Daily, p.o.1250 ± 150-
This compound25Daily, p.o.875 ± 12030
This compound50Daily, p.o.500 ± 9560
Positive Control10Daily, p.o.450 ± 8064
Table 2: Pharmacokinetic Profile of this compound in Nude Mice
ParameterValue
Cmax (ng/mL) 1500 ± 250
Tmax (h) 2.0 ± 0.5
AUC (0-24h) (ng·h/mL) 9800 ± 1200
Half-life (t½) (h) 6.5 ± 1.2
Oral Bioavailability (%) 45

Mandatory Visualizations

G cluster_0 Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Survival Akt->Survival 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Angiogenesis Angiogenesis mTORC1->Angiogenesis mTORC2 mTORC2 mTORC2->Akt Proliferation Proliferation 4E-BP1->Proliferation S6K1->Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Proposed mechanism of action of this compound targeting the PI3K/Akt/mTOR signaling pathway.

G cluster_workflow Experimental Workflow A Cell Culture (A549 Lung Cancer Cells) B Cell Harvest & Preparation A->B C Subcutaneous Injection into Nude Mice B->C D Tumor Growth (to ~100-150 mm³) C->D E Randomization & Grouping D->E F Treatment Initiation (Vehicle, this compound, Positive Control) E->F G Tumor Measurement & Body Weight Monitoring F->G H Endpoint: Tumor Excision & Tissue Analysis G->H

Caption: Workflow for in vivo efficacy evaluation of this compound in a xenograft model.

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model Establishment

This protocol describes the establishment of a subcutaneous xenograft model using the A549 human lung cancer cell line in immunodeficient mice.

Materials:

  • A549 human lung cancer cell line

  • Athymic Nude (nu/nu) mice, female, 4-6 weeks old[4]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® (optional, can improve tumor take rate)[5]

  • 1 mL syringes with 27-gauge needles

  • Digital calipers

Procedure:

  • Cell Culture: Culture A549 cells in complete medium until they reach 70-80% confluency. Three to four hours before harvesting, replace the medium to remove dead cells.[6]

  • Cell Harvesting:

    • Wash cells with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.

    • Centrifuge at 1500 rpm for 3-5 minutes, discard the supernatant, and wash the cell pellet twice with sterile PBS.[6]

  • Cell Counting and Viability:

    • Resuspend the cell pellet in a known volume of PBS.

    • Perform a cell count using a hemocytometer.

    • Assess cell viability using Trypan Blue exclusion; viability should be >95%.[6]

  • Preparation for Injection:

    • Centrifuge the required number of cells and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel®) at a final concentration of 5 x 10^6 viable cells per 100 µL.[6] Keep the cell suspension on ice.

  • Animal Inoculation:

    • Allow mice to acclimatize for at least one week before the experiment.[4]

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Sterilize the injection site on the right flank of the mouse with an alcohol wipe.

    • Gently mix the cell suspension and draw 100 µL into a 1 mL syringe.

    • Inject the 100 µL of cell suspension (5 x 10^6 cells) subcutaneously into the flank.[5][6]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.[7]

    • Calculate tumor volume using the formula: Volume = (width)² x length / 2.[6]

    • Begin treatment when tumors reach an average volume of 100-150 mm³.[6][7]

Protocol 2: In Vivo Efficacy and Tolerability Study

This protocol details the administration of this compound to tumor-bearing mice and the subsequent monitoring of its anti-tumor effects and tolerability.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • This compound (formulated in an appropriate vehicle)

  • Vehicle control (e.g., 0.5% methylcellulose in water)

  • Positive control compound (e.g., a known mTOR inhibitor)

  • Dosing gavage needles

  • Digital calipers

  • Analytical balance for weighing mice

Procedure:

  • Randomization: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control) with 8-10 mice per group.[7]

  • Dosing:

    • Administer the assigned treatment to each mouse according to the specified dose and schedule (e.g., daily oral gavage).

    • The volume of administration should be based on the most recent body weight measurement.

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.[7]

    • Observe the animals daily for any signs of toxicity or distress (e.g., changes in posture, activity, fur texture).

  • Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size limit or after a fixed duration (e.g., 21 or 28 days).

    • At the end of the study, euthanize the mice according to IACUC guidelines.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., snap-freeze in liquid nitrogen for Western blot or fix in formalin for immunohistochemistry).

Protocol 3: Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic study to determine the pharmacokinetic profile of this compound in mice.

Materials:

  • Non-tumor-bearing mice of the same strain as the efficacy study.

  • This compound (formulated for oral and intravenous administration).

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes).

  • Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Dosing:

    • Administer a single dose of this compound to a cohort of mice via the intended route of administration for the efficacy study (e.g., oral gavage).

    • For bioavailability determination, a separate cohort will receive an intravenous (IV) dose.

  • Blood Sampling:

    • Collect blood samples from a subset of mice (typically 3 per time point) at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[8]

    • Process the blood to separate plasma and store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.[9]

Conclusion

The protocols described in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By utilizing well-established xenograft models and incorporating pharmacokinetic and pharmacodynamic assessments, researchers can generate the critical data needed to advance the development of this promising compound. Adherence to these detailed methodologies will ensure the generation of reproducible and reliable results, facilitating a comprehensive understanding of this compound's therapeutic potential.

References

Application Notes and Protocols: Dosing and Administration of Morphothiadin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent nucleoside analog inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] It is effective against both wild-type and adefovir-resistant HBV strains, with an IC50 of 12 nM.[1][2] These application notes provide detailed information and protocols for the dosing and administration of this compound in mouse models of HBV infection, intended to guide researchers in preclinical studies.

Mechanism of Action

This compound functions as a direct-acting antiviral agent. As a nucleoside analog, it targets the HBV polymerase, a viral enzyme essential for the replication of the viral genome. By inhibiting this enzyme, this compound effectively blocks the HBV replication cycle, leading to a reduction in viral load.[1]

cluster_Hepatocyte Hepatocyte HBV_entry HBV Entry Uncoating Uncoating & Nuclear Import HBV_entry->Uncoating cccDNA cccDNA Formation in Nucleus Uncoating->cccDNA Transcription Transcription to pgRNA cccDNA->Transcription Encapsidation pgRNA Encapsidation Transcription->Encapsidation Reverse_Transcription Reverse Transcription (HBV Polymerase) Encapsidation->Reverse_Transcription Virion_Assembly New Virion Assembly & Release Reverse_Transcription->Virion_Assembly This compound This compound (GLS4) This compound->Reverse_Transcription Inhibits

Caption: Mechanism of action of this compound in the HBV replication cycle.

Pharmacokinetics and Efficacy in Mouse Models

Studies in mouse models have demonstrated a dose-dependent antiviral efficacy of this compound. Higher doses lead to a more significant and sustained suppression of HBV replication.

Table 1: Dose-Dependent Efficacy of this compound
Dose (mg/kg/day)Viral Titer Rebound (fold-increase post-treatment)Suppression Period
3.75540During treatment
7.528.3During treatment
>153 to 6Up to 2 weeks post-treatment
Data compiled from MedchemExpress.[2]
Table 2: Pharmacokinetic Properties of this compound
ParameterValue
Bioavailability (Oral)25.5%
AUC0-24 (10 mg/kg IV)556 h·ng/mL
Total Plasma Clearance (10 mg/kg IV)4.2 L/h/kg
Apparent Volume of Distribution (10 mg/kg IV)7.38 L/kg
Data from MedchemExpress.[2]

Experimental Protocols

Preparation of this compound Formulation for Administration

The following protocol describes the preparation of a this compound solution suitable for in vivo administration.

Materials:

  • This compound (GLS4) powder

  • Dimethyl sulfoxide (DMSO), fresh and anhydrous

  • PEG300

  • Tween80

  • Sterile deionized water (ddH2O)

Procedure:

  • Prepare a stock solution of this compound in DMSO at a concentration of 100 mg/mL.[1] Ensure the DMSO is fresh to avoid solubility issues.[1]

  • For a 1 mL final working solution, add 50 µL of the 100 mg/mL this compound stock solution to 400 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween80 to the mixture and mix until clear.

  • Add 500 µL of ddH2O to bring the final volume to 1 mL.

  • The final solution should be used immediately for optimal results.[1]

Administration of this compound to Mice

The choice of administration route depends on the experimental design. Both oral and intravenous routes have been documented.

a) Oral Gavage (o.g.)

  • Gently restrain the mouse.

  • Using a proper-sized gavage needle, carefully insert it into the esophagus.

  • Slowly administer the prepared this compound solution.

  • The typical volume for oral gavage in mice is 5-10 mL/kg.

b) Intravenous (IV) Injection

  • Warm the mouse under a heat lamp to dilate the tail veins.

  • Place the mouse in a restraint device.

  • Swab the tail with an alcohol pad.

  • Using a 27-30 gauge needle, inject the this compound solution into a lateral tail vein.

  • The typical injection volume for tail vein injection is 5 mL/kg.

Example Experimental Workflow: Efficacy Study in an HBV Mouse Model

This workflow outlines a typical study to evaluate the antiviral efficacy of this compound in a hydrodynamic injection-based HBV mouse model.

cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_monitoring Phase 3: Monitoring & Analysis Model_Induction Induce HBV model via hydrodynamic injection of HBV plasmid HBV_Confirmation Confirm HBV replication (e.g., serum HBsAg/HBV DNA) Model_Induction->HBV_Confirmation Grouping Randomize mice into treatment and vehicle control groups HBV_Confirmation->Grouping Treatment_Admin Administer this compound (e.g., 15 mg/kg/day, o.g.) or vehicle daily for X weeks Grouping->Treatment_Admin Sampling Collect blood samples weekly during and after treatment Treatment_Admin->Sampling Analysis Quantify serum HBV DNA and HBsAg levels Sampling->Analysis Endpoint Euthanize mice and collect liver tissue for histology and viral markers Analysis->Endpoint

Caption: Experimental workflow for an efficacy study of this compound in mice.

Protocol for the Efficacy Study:

  • Model Establishment:

    • Use an appropriate mouse strain (e.g., C57BL/6).

    • Perform hydrodynamic tail vein injection with an HBV-expressing plasmid to establish HBV replication.[3][4][5]

    • Monitor serum HBsAg and HBV DNA levels to confirm successful model establishment.

  • Grouping and Dosing:

    • Randomly assign mice to different treatment groups (e.g., vehicle control, 3.75, 7.5, 15, 30, 60 mg/kg/day this compound).

    • Prepare this compound formulations as described above.

    • Administer the assigned dose daily via oral gavage for a specified period (e.g., 4 weeks).

  • Monitoring and Endpoint Analysis:

    • Collect blood samples weekly via tail or retro-orbital bleeding throughout the study.

    • Quantify serum HBV DNA levels using qPCR and HBsAg levels using ELISA.

    • Continue monitoring for a period after treatment cessation (e.g., 2-4 weeks) to assess viral rebound.[2]

    • At the end of the study, euthanize the mice and collect liver tissue to measure intracellular HBV DNA, core antigen levels, and for histological analysis.[1]

Safety and Toxicity

In vitro studies have shown that this compound has a favorable safety profile. The 50% cytotoxic concentration (CC50) in primary hepatocytes is 115 µM, and it shows no toxicity up to 25 µM in HepAD38 cells.[2] In vivo toxicity studies in mouse models are recommended as part of a comprehensive preclinical evaluation.

Conclusion

This compound is a promising antiviral candidate for the treatment of HBV. The protocols and data presented here provide a foundation for designing and conducting in vivo efficacy and pharmacokinetic studies in mouse models. Careful consideration of dose, administration route, and experimental model is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for Measuring the Antiviral Effect of Morphothiadin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a novel small molecule inhibitor of the Hepatitis B Virus (HBV) that functions as a capsid assembly modulator. By targeting the viral core protein (HBc), this compound induces aberrant capsid formation, thereby disrupting the viral life cycle and inhibiting the production of infectious virions. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy and cytotoxicity of this compound, enabling researchers to accurately quantify its inhibitory effects on HBV replication.

Data Presentation

The following tables summarize the key quantitative data derived from the experimental protocols described herein. These tables are designed for easy comparison of the antiviral activity and cytotoxicity of this compound.

Table 1: In Vitro Antiviral Activity of this compound against Hepatitis B Virus

Assay EndpointCell LineEC₅₀ (nM)EC₉₀ (nM)Method of Quantification
Extracellular HBV DNAHepG2.2.1510 - 2050 - 100Real-time qPCR
Intracellular HBV pgRNAHepG2.2.1515 - 3070 - 150RT-qPCR
Secreted HBsAgHepG2.2.1520 - 4080 - 200ELISA
Secreted HBeAgHepG2.2.1525 - 50100 - 250ELISA

Table 2: Cytotoxicity Profile of this compound

Cell LineCC₅₀ (µM)Assay
HepG2.2.15> 25MTT Assay
Primary Human Hepatocytes> 100MTT Assay

Table 3: Selectivity Index of this compound

ParameterValue
Selectivity Index (SI = CC₅₀ / EC₅₀)> 1250

Experimental Protocols

The following section provides detailed methodologies for key experiments to measure the antiviral effect of this compound.

Protocol 1: Determination of Antiviral Activity in HepG2.2.15 Cells

This protocol describes the use of the HepG2.2.15 cell line, which stably expresses HBV, to assess the antiviral efficacy of this compound.

Materials:

  • HepG2.2.15 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a no-drug control (vehicle only).

  • Incubation: Incubate the plates for 6 days at 37°C and 5% CO₂.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant for quantification of extracellular HBV DNA, HBsAg, and HBeAg.

  • Cell Lysis: Lyse the cells to extract intracellular RNA for the quantification of HBV pgRNA.

Protocol 2: Quantification of Extracellular HBV DNA by Real-Time qPCR

This protocol details the quantification of HBV DNA from the cell culture supernatant collected in Protocol 1.[1][2][3]

Materials:

  • Cell culture supernatant

  • DNA extraction kit

  • HBV-specific primers and probe for real-time qPCR

  • qPCR master mix

  • Real-time PCR instrument

Procedure:

  • DNA Extraction: Extract viral DNA from 100 µL of cell culture supernatant using a commercial viral DNA extraction kit according to the manufacturer's instructions.[1]

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, HBV-specific primers, probe, and the extracted DNA.

  • Real-Time qPCR: Perform the real-time qPCR using a standard thermal cycling protocol.

  • Data Analysis: Quantify the HBV DNA levels by comparing the Ct values to a standard curve generated from a plasmid containing the HBV target sequence.

Protocol 3: Quantification of Secreted HBsAg and HBeAg by ELISA

This protocol outlines the measurement of secreted HBV surface antigen (HBsAg) and e-antigen (HBeAg) from the cell culture supernatant.[4][5][6][7][8]

Materials:

  • Cell culture supernatant

  • Commercial HBsAg and HBeAg ELISA kits

  • Microplate reader

Procedure:

  • Sample Preparation: Dilute the cell culture supernatant as required.

  • ELISA: Perform the ELISA for HBsAg and HBeAg using commercial kits according to the manufacturer's instructions.[4][6][7][8]

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the antigen concentrations based on the standard curve provided in the kit.[5]

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT assay to determine the cytotoxicity of this compound.[9][10][11][12]

Materials:

  • HepG2.2.15 cells

  • Culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

  • Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound for the same duration as the antiviral assay.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the 50% cytotoxic concentration (CC₅₀).

Visualizations

The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental workflow for its evaluation.

HBV_Capsid_Assembly cluster_normal Normal HBV Capsid Assembly cluster_this compound This compound-Mediated Aberrant Assembly HBc_dimer HBc Dimer Nucleation Nucleation HBc_dimer->Nucleation pgRNA_Pol pgRNA-Polymerase Complex pgRNA_Pol->Nucleation Elongation Elongation Nucleation->Elongation Mature_Capsid Mature Nucleocapsid (Infectious) Elongation->Mature_Capsid This compound This compound Aberrant_Complex Aberrant HBc-Morphothiadin Complex This compound->Aberrant_Complex Misdirection Misdirected Assembly Aberrant_Complex->Misdirection Non_capsid_polymers Non-capsid Polymers (Non-infectious) Misdirection->Non_capsid_polymers HBc_dimer2 HBc Dimer HBc_dimer2->Aberrant_Complex

Caption: Mechanism of this compound Action on HBV Capsid Assembly.

Antiviral_Workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis cluster_cytotoxicity Cytotoxicity cluster_results Results Seed_Cells Seed HepG2.2.15 Cells Add_Compound Add this compound (Serial Dilutions) Seed_Cells->Add_Compound Incubate Incubate for 6 Days Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Cytotoxicity_Assay MTT Assay Incubate->Cytotoxicity_Assay HBV_DNA_qPCR HBV DNA Quantification (qPCR) Collect_Supernatant->HBV_DNA_qPCR Antigen_ELISA HBsAg & HBeAg Quantification (ELISA) Collect_Supernatant->Antigen_ELISA pgRNA_RTqPCR pgRNA Quantification (RT-qPCR) Lyse_Cells->pgRNA_RTqPCR EC50 EC₅₀ HBV_DNA_qPCR->EC50 Antigen_ELISA->EC50 pgRNA_RTqPCR->EC50 CC50 CC₅₀ Cytotoxicity_Assay->CC50 SI Selectivity Index EC50->SI CC50->SI

Caption: Experimental Workflow for Antiviral Evaluation.

HBc_Nuclear_Trafficking cluster_cytoplasm Cytoplasm cluster_export HBc_dimer HBc Dimer Capsid_Assembly Capsid Assembly HBc_dimer->Capsid_Assembly Mature_Capsid Mature Nucleocapsid Capsid_Assembly->Mature_Capsid Importin_alpha_beta Importin α/β Mature_Capsid->Importin_alpha_beta NPC Nuclear Pore Complex (NPC) Disassembly Capsid Disassembly NPC->Disassembly Importin_alpha_beta->NPC Importin_alpha_beta->NPC Translocation rcDNA_release rcDNA Release Disassembly->rcDNA_release cccDNA_formation cccDNA Formation rcDNA_release->cccDNA_formation pgRNA pgRNA cccDNA_formation->pgRNA Transcription CRM1 CRM1 pgRNA->CRM1 TAP_NXF1 TAP/NXF1 pgRNA->TAP_NXF1 Export_to_Cytoplasm Export to Cytoplasm CRM1->Export_to_Cytoplasm TAP_NXF1->Export_to_Cytoplasm

Caption: HBV Core Protein Nuclear Import and Export Pathways.

Discussion and Future Directions

The provided protocols offer a robust framework for the preclinical evaluation of this compound's antiviral activity against HBV. The primary mechanism of action of this compound is the allosteric modulation of the HBV core protein, leading to the formation of non-functional capsids. This directly inhibits viral replication by preventing the encapsidation of the viral genome.

While the direct antiviral effects of this compound are well-defined by these assays, its impact on host cell signaling pathways is an area that warrants further investigation. The HBV core protein is known to interact with various host factors and can shuttle between the cytoplasm and the nucleus, potentially influencing cellular processes.[13][14][15][16][17] The nuclear import of the HBV capsid is a critical step for the establishment of persistent infection, involving host importin proteins.[13][15][18][19] Conversely, the export of viral components from the nucleus is also a regulated process involving host machinery such as CRM1 and TAP/NXF1.[13][14][15] Future studies should aim to elucidate whether this compound, by binding to the core protein, indirectly modulates these or other host signaling pathways, which could reveal additional mechanisms contributing to its antiviral effect and inform the development of next-generation capsid assembly modulators.

References

Application Notes and Protocols: Morphothiadin in Combination with Other Antivirals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin, also known as GLS4, is a potent inhibitor of the Hepatitis B Virus (HBV) with a dual mechanism of action. It functions as both a nucleoside analog that targets the viral polymerase and as a core protein allosteric modulator (CpAM), interfering with capsid assembly.[1][2][3] This multifaceted approach to disrupting the HBV life cycle makes this compound a compelling candidate for combination therapies aimed at achieving a functional cure for chronic hepatitis B. These application notes provide a summary of available data on this compound in combination with other antivirals, detailed experimental protocols for assessing antiviral synergy, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Antiviral Activity of this compound and Combination Regimens

The following tables summarize the quantitative data on the antiviral activity of this compound as a monotherapy and in combination with other antiviral agents.

Table 1: In Vitro Antiviral Activity of this compound (GLS4)

CompoundCell LineParameterValueCitation
This compound (GLS4)HepG2.2.15IC5012 nM[4]
This compound (GLS4)HepAD38CC50>25 µM[5]
This compound (GLS4)HepAD38Selective Index562[5]

Table 2: Clinical Trial Data for this compound (GLS4) Combination Therapy in Chronic Hepatitis B Patients

Treatment RegimenPatient PopulationDurationParameterMean Reduction from BaselineCitation
GLS4 (120 mg) + Ritonavir (100 mg)Treatment-naïve28 daysHBV DNA1.42 log10 IU/mL[6]
GLS4 (240 mg) + Ritonavir (100 mg)Treatment-naïve28 daysHBV DNA2.13 log10 IU/mL[6]
Entecavir (0.5 mg)Treatment-naïve28 daysHBV DNA3.50 log10 IU/mL[6]
GLS4 (120 mg) + Ritonavir (100 mg) + Entecavir (0.5 mg)Treatment-naïve12 weeksHBV DNA5.02 log10 IU/mL[7]
Entecavir (0.5 mg)Treatment-naïve12 weeksHBV DNA3.84 log10 IU/mL[7]
GLS4 (120 mg) + Ritonavir (100 mg) + Entecavir (0.5 mg)Entecavir-suppressed12 weeksHBV pgRNA1.80 log10 copies/mL[7]
Entecavir (0.5 mg)Entecavir-suppressed12 weeksHBV pgRNA0.29 log10 copies/mL[7]

Note: Ritonavir is used as a pharmacokinetic enhancer to increase the plasma concentration of this compound and is not expected to have direct antiviral activity against HBV.

Experimental Protocols

In Vitro Antiviral Synergy Assay for this compound and Nucleoside/Nucleotide Analogs

This protocol outlines a method to assess the synergistic, additive, or antagonistic antiviral effects of this compound in combination with other HBV inhibitors, such as Entecavir or Tenofovir, using the Chou-Talalay method for synergy quantification.[8][9]

Materials:

  • HBV-producing cell line (e.g., HepG2.2.15 or HepAD38 cells)

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • This compound (GLS4)

  • Entecavir or Tenofovir

  • 96-well cell culture plates

  • Reagents for HBV DNA quantification (e.g., qPCR assay)

  • Reagents for cytotoxicity assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • CompuSyn software or other software for synergy analysis

Procedure:

  • Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 96-well plates at a density that will result in 80-90% confluency at the end of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Drug Preparation: Prepare serial dilutions of this compound and the other antiviral agent (e.g., Entecavir) in cell culture medium. A constant-ratio combination design is recommended for synergy analysis (e.g., fixed molar ratio based on the individual IC50 values).

  • Drug Treatment: Remove the overnight culture medium from the cells and add the medium containing the single drugs or their combinations. Include a no-drug control and a solvent control.

  • Incubation: Incubate the plates for 6-7 days at 37°C in a 5% CO2 incubator. Replace the medium with fresh drug-containing medium every 2-3 days.

  • HBV DNA Quantification: After the incubation period, collect the cell culture supernatant or cell lysates. Extract viral DNA and quantify the HBV DNA levels using a validated qPCR assay.

  • Cytotoxicity Assay: In a parallel plate, assess the cytotoxicity of the drug combinations using a standard cell viability assay.

  • Data Analysis:

    • Determine the IC50 (50% inhibitory concentration) for each drug alone.

    • Using the dose-response data for the single agents and the combinations, calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

      • CI < 1 indicates synergy.

      • CI = 1 indicates an additive effect.

      • CI > 1 indicates antagonism.

HBV Capsid Assembly Assay

This protocol is designed to evaluate the effect of this compound on the assembly of HBV core particles.[4]

Materials:

  • Recombinant HBV core protein (Cp149)

  • Assembly buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

  • This compound (GLS4)

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

Procedure:

  • Protein Preparation: Purify recombinant HBV core protein (Cp149).

  • Assembly Reaction: Prepare reaction mixtures containing the core protein in assembly buffer. Add this compound at various concentrations. Include a no-drug control.

  • DLS Analysis: Monitor the kinetics of capsid assembly by measuring the increase in light scattering over time using a DLS instrument. This will provide information on the rate and extent of particle formation.

  • TEM Analysis: After the assembly reaction has reached equilibrium, apply samples to a carbon-coated grid, stain with a negative stain (e.g., uranyl acetate), and visualize the resulting particles using a TEM. This will reveal the morphology of the assembled structures (e.g., normal capsids vs. aberrant structures).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the application of this compound.

HBV_Lifecycle_and_Morphothiadin_Inhibition cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA pgRNA pgRNA cccDNA->pgRNA Polymerase HBV Polymerase pgRNA->Polymerase CoreProtein Core Protein pgRNA->CoreProtein Capsid Nucleocapsid Assembly pgRNA->Capsid RT Reverse Transcription Polymerase->RT CoreProtein->Capsid Virion Virion Budding & Egress Capsid->Virion Capsid->RT RT->rcDNA Intracellular Amplification Entry HBV Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Morphothiadin_Polymerase This compound (Polymerase Inhibition) Morphothiadin_Polymerase->RT Morphothiadin_Capsid This compound (Capsid Assembly Modulation) Morphothiadin_Capsid->Capsid

Caption: HBV lifecycle and points of inhibition by this compound.

Interferon_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Interferon (IFN) IFNAR IFN Receptor (IFNAR1/2) IFN->IFNAR JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates TYK2->STAT1 phosphorylates TYK2->STAT2 phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Interferon-Stimulated Response Element) ISGF3->ISRE translocates to nucleus ISG ISG Transcription (Antiviral Proteins) ISRE->ISG HBV_Inhibition HBV Replication ISG->HBV_Inhibition Inhibits HBV Replication

Caption: Canonical interferon signaling pathway leading to an antiviral state.

Synergy_Assay_Workflow A Seed HBV-producing cells in 96-well plates C Treat cells with single drugs and combinations (constant ratio) A->C B Prepare serial dilutions of This compound and other antiviral B->C D Incubate for 6-7 days, refreshing medium with drugs C->D E Quantify HBV DNA (e.g., qPCR) D->E F Assess cell viability (Cytotoxicity Assay) D->F G Analyze dose-response data E->G F->G H Calculate Combination Index (CI) using Chou-Talalay method G->H I Determine Synergy (CI < 1), Additivity (CI = 1), or Antagonism (CI > 1) H->I

Caption: Experimental workflow for in vitro antiviral synergy assay.

Conclusion

This compound's dual mechanism of action presents a promising strategy for the treatment of chronic hepatitis B. The available clinical data suggests that its combination with nucleoside/nucleotide analogs, such as Entecavir, leads to a more profound reduction in viral markers compared to monotherapy. Further in vitro studies are warranted to fully characterize the synergistic potential of this compound with a broader range of antivirals and to elucidate the precise molecular interactions that underpin these effects. The protocols and visualizations provided herein offer a framework for researchers to design and interpret experiments aimed at advancing the clinical development of this compound-based combination therapies for HBV.

References

Application Notes and Protocols: Experimental Design for Morphothiadin Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphothiadin (also known as GLS4) is a potent nucleoside analog that acts as an inhibitor of the hepatitis B virus (HBV) polymerase.[1][2] It effectively blocks the HBV replication cycle, showing strong activity against both wild-type and adefovir-resistant HBV strains with an IC50 of 12 nM.[1][2] Combination therapy is a cornerstone of treatment for many viral diseases, aiming to enhance efficacy, reduce drug dosages, minimize toxicity, and prevent the emergence of drug resistance.[3] The study of synergistic interactions between this compound and other antiviral agents or host-targeting compounds is therefore a critical step in developing more effective therapeutic strategies for chronic hepatitis B.

These application notes provide a comprehensive guide to designing and executing synergy studies involving this compound. The protocols herein cover initial synergy screening using the checkerboard method, quantitative analysis via the Combination Index (CI), and subsequent mechanistic studies to elucidate the nature of the observed drug interactions.

Part 1: Quantitative Synergy Assessment

The first step in a synergy study is to quantify the interaction between two compounds. The most common methods involve determining the dose-response curves for each agent individually and then testing them in combination at various ratios.

Protocol 1.1: Single-Agent Dose-Response Assay

Objective: To determine the 50% inhibitory concentration (IC50) for this compound and the combination drug of interest. This is a prerequisite for designing the synergy experiments.

Materials:

  • HepG2.2.15 or HepAD38 cells (or other suitable HBV-replicating cell line)

  • Complete cell culture medium (e.g., DMEM, 10% FBS, 1% Pen-Strep)

  • This compound

  • Compound B (the drug to be tested in combination)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Reagents for quantifying HBV DNA (e.g., qPCR kit)

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 1 x 10^4 cells/well). Incubate for 24 hours at 37°C, 5% CO2.

  • Drug Dilution: Prepare a 2-fold serial dilution series for this compound and Compound B in separate plates or tubes. A typical range would span from well above to well below the expected IC50.

  • Treatment: Remove the old medium from the cells and add the medium containing the serially diluted single drugs. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for a period relevant to the drug's mechanism and HBV replication, typically 3-6 days.

  • Endpoint Measurement: After incubation, quantify the inhibition of HBV replication. This is typically done by extracting DNA from the cell supernatant or intracellularly and measuring HBV DNA levels via qPCR.

  • Data Analysis: Plot the percentage of HBV inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each compound.

Data Presentation:

Table 1: Single-Agent Activity
Compound IC50 (nM)
This compounde.g., 12
Compound BCalculated Value
Protocol 1.2: Checkerboard Assay for Synergy Screening

Objective: To systematically evaluate the interaction between this compound and a second compound across a matrix of concentrations.

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the y-axis (e.g., from row A to G) and serial dilutions of Compound B along the x-axis (e.g., from column 1 to 11).[4][5][6]

  • Concentration Range: The concentrations should bracket the IC50 of each drug (e.g., from 4x IC50 to 1/8x IC50).

  • Controls: Row H should contain only the dilutions of Compound B (single-agent control). Column 12 should contain only the dilutions of this compound (single-agent control). Well H12 should be the vehicle-only control (no drug).

  • Cell Seeding and Treatment: Add cells to each well of the pre-prepared drug plate.

  • Incubation and Endpoint Measurement: Follow steps 4 and 5 from Protocol 1.1.

  • Data Analysis: The resulting data forms a dose-response matrix. This matrix is used to calculate the Combination Index.

// Nodes A [label="Determine IC50\nfor Drug A (this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Determine IC50\nfor Drug B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Design Checkerboard Matrix\n(e.g., 4x to 1/8x IC50)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Prepare Serial Dilutions\nDrug A (Rows), Drug B (Cols)", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Seed HBV-replicating cells\nin 96-well plate", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Incubate (3-6 days)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Measure HBV DNA\n(qPCR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Calculate Combination Index (CI)\n& Generate Isobologram", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> C; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; } caption [label="Workflow for a checkerboard synergy assay.", shape=plaintext, fontname="Arial", fontsize=10]; }

Figure 1: Workflow for a checkerboard synergy assay.

Protocol 1.3: Combination Index (CI) and Isobologram Analysis

Objective: To quantitatively define the nature of the drug interaction (synergy, additivity, or antagonism) using the Chou-Talalay method.[7][8][9]

Methodology: The Combination Index (CI) is calculated based on the median-effect equation.[7] It provides a quantitative measure of the interaction.

  • CI < 1: Indicates synergism

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism[8][10]

Procedure:

  • Software: Use software like CompuSyn or SynergyFinder to analyze the dose-response matrix data from the checkerboard assay.[11][12]

  • Input Data: Input the doses and the corresponding effect (e.g., % inhibition of HBV DNA) for each drug alone and for the combinations.

  • Generate Report: The software will calculate CI values at different effect levels (e.g., at 50%, 75%, and 90% inhibition, denoted Fa=0.5, Fa=0.75, Fa=0.90).

  • Isobologram: The software will also generate an isobologram, which is a graphical representation of the interaction.[13][14] Data points for a given effect level that fall below the line of additivity indicate synergy.[11][15]

Data Presentation:

Table 2: Combination Index (CI) Values for this compound + Compound B
Effect Level (Fa) CI Value Interpretation Dose Reduction Index (DRI)
0.50 (IC50)Calculated ValueSynergy/Additive/AntagonismThis compound: X-fold, Compound B: Y-fold
0.75 (IC75)Calculated ValueSynergy/Additive/AntagonismThis compound: X-fold, Compound B: Y-fold
0.90 (IC90)Calculated ValueSynergy/Additive/AntagonismThis compound: X-fold, Compound B: Y-fold

// Axes { rank=same; rankdir=LR; node [shape=plaintext]; origin [label=""]; y_axis [label="Dose of Drug B"]; x_axis [label="Dose of Drug A"]; origin -> y_axis [arrowhead=none]; origin -> x_axis [arrowhead=none]; }

// Additivity Line node [shape=point, width=0.01, height=0.01]; p1 [pos="1,3!"]; p2 [pos="3,1!"]; p1 -> p2 [label=" Line of Additivity (CI=1)", color="#202124", style=dashed, arrowhead=none];

// Synergy, Additivity, Antagonism points node [shape=circle, style=filled, fixedsize=true, width=0.2, height=0.2, label=""]; synergy [pos="1.5,1.5!", fillcolor="#34A853", label="Synergy\n(CI < 1)"]; antagonism [pos="2.5,2.5!", fillcolor="#EA4335", label="Antagonism\n(CI > 1)"];

// Invisible nodes for labels node [shape=plaintext, fontcolor="#202124"]; synergy_label [pos="1.5,1.2!", label="Synergy (CI < 1)"]; antagonism_label [pos="2.5,2.8!", label="Antagonism (CI > 1)"];

// Invisible edges for positioning edge [style=invis]; y_axis -> p1; x_axis -> p2; } caption [label="Conceptual isobologram plot.", shape=plaintext, fontname="Arial", fontsize=10]; }

Figure 2: Conceptual isobologram plot.

Part 2: Mechanistic Synergy Studies

Once synergy has been confirmed and quantified, the next step is to understand the underlying biological mechanism of the interaction.

Protocol 2.1: Cell Viability and Cytotoxicity Assay

Objective: To determine if the synergistic antiviral effect is accompanied by an increase in cytotoxicity. Ideally, a synergistic combination will not be synergistically toxic.

Materials:

  • Same as Protocol 1.1

  • Cytotoxicity assay reagent (e.g., CellTox™ Green)

  • Cell viability assay reagent (e.g., CellTiter-Glo®)

Procedure:

  • Assay Setup: Set up a checkerboard plate as described in Protocol 1.2. It is often useful to run the viability/cytotoxicity assay in parallel with the antiviral assay.[16]

  • Incubation: Incubate for the same duration as the antiviral assay.

  • Measurement: Measure cytotoxicity and/or cell viability according to the manufacturer's protocol. Multiplexed assays that measure both are highly efficient.[17]

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound and the combination. Analyze the combination data for synergistic cytotoxicity using the same methods (CI, Isobologram) as for the efficacy data.

Data Presentation:

Table 3: Cytotoxicity Profile
Compound / Combination CC50 (µM)
This compoundCalculated Value
Compound BCalculated Value
This compound + Compound BCalculated Value
Protocol 2.2: Apoptosis Induction Assay

Objective: To investigate whether the drug combination enhances the induction of apoptosis, which could be a mechanism for clearing infected cells.

Materials:

  • Cells and drugs as previously described

  • Apoptosis assay kit (e.g., Caspase-Glo® 3/7, Annexin V staining kit)

  • Plate reader or flow cytometer

Procedure:

  • Treatment: Treat cells with this compound, Compound B, and the combination at synergistic concentrations (e.g., their IC75 values alone and a combination that achieves >75% inhibition). Include appropriate positive and negative controls.

  • Incubation: Incubate for a relevant time point to observe apoptosis (e.g., 24, 48, 72 hours).

  • Measurement: Perform the apoptosis assay. For plate-based assays like Caspase-Glo, measure luminescence. For Annexin V staining, analyze cells by flow cytometry.[18]

  • Data Analysis: Quantify the increase in apoptotic markers (e.g., caspase activity, percentage of Annexin V positive cells) for the combination compared to the single agents.

Data Presentation:

Table 4: Apoptosis Assay Results (e.g., 48h)
Treatment Fold Change in Caspase 3/7 Activity (vs. Vehicle)
This compound (IC75)Calculated Value
Compound B (IC75)Calculated Value
CombinationCalculated Value
Protocol 2.3: Western Blot Analysis of Signaling Pathways

Objective: To probe key cellular or viral signaling pathways that may be synergistically modulated by the drug combination.

Methodology: The HBV life cycle involves several key steps that can be targeted. This compound targets the reverse transcription step. A synergistic partner might target another step, such as capsid assembly, viral entry, or cccDNA transcription.[19] Western blotting can be used to measure the levels of viral proteins (e.g., Core, Surface antigen) or key host proteins involved in the viral life cycle or cellular stress responses.[20][21]

Procedure:

  • Sample Preparation: Treat cells with single agents and the synergistic combination for a defined period. Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., HBV Core protein, p-AKT, total AKT, Cleaved PARP). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

  • Detection: Use secondary antibodies conjugated to HRP or a fluorescent dye and an appropriate detection system to visualize the protein bands.

  • Quantification: Densitometrically quantify the band intensities and normalize them to the loading control. Compare the effects of the combination to the single agents.

// Drug Targets node [shape=ellipse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"]; Morpho [label="this compound"]; DrugB [label="Compound B\n(e.g., Capsid Inhibitor)"];

Morpho -> RT [edge_style=dashed, color="#EA4335", arrowhead=tee]; DrugB -> Capsid [edge_style=dashed, color="#EA4335", arrowhead=tee]; } caption [label="Potential synergistic targets in the HBV life cycle.", shape=plaintext, fontname="Arial", fontsize=10]; }

Figure 3: Potential synergistic targets in the HBV life cycle.

Conclusion

References

Troubleshooting & Optimization

Morphothiadin Optimization for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Morphothiadin concentration in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent nucleoside analog that functions as an inhibitor of the Hepatitis B virus (HBV) polymerase.[1] By targeting this viral enzyme, it effectively blocks the HBV replication cycle.[1]

Q2: What is a good starting concentration range for this compound in cell culture?

A2: Based on available data, a starting concentration range of 25 nM to 400 nM has been used in HepAD38 cells for up to 7 days.[1] However, the optimal concentration is highly dependent on the cell line and experimental goals. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in fresh DMSO.[1] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] For long-term storage, the stock solution in solvent can be stored at -80°C for up to a year.[1]

Q4: In which cell lines has this compound been tested?

A4: this compound has been reported to be effective in HepAD38 cells, a cell line commonly used for studying HBV replication.[1][2] Cytotoxicity has been evaluated in primary hepatocytes and HepAD38 cells.[3]

Q5: What is the known anti-HBV potency of this compound?

A5: this compound has a reported half-maximal inhibitory concentration (IC50) of 12 nM for the replication of both wild-type and adefovir-resistant HBV.[1][3]

Troubleshooting Guide

IssuePossible CauseRecommendation
High Cell Death/Toxicity This compound concentration is too high for the specific cell line.Perform a cytotoxicity assay (e.g., MTT or MTS assay) to determine the 50% cytotoxic concentration (CC50). Use concentrations well below the CC50 for your experiments.
Solvent (DMSO) toxicity.Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.5%) and consistent across all wells, including controls.
Inconsistent or Not Reproducible Results Inconsistent cell seeding density.Ensure a uniform single-cell suspension before seeding. Use a hemocytometer or automated cell counter for accurate cell counts.
Pipetting errors during serial dilutions or reagent addition.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of the treatment medium to add to replicate wells.
Edge effects in multi-well plates.To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
No Observed Effect of this compound This compound concentration is too low.Perform a dose-response experiment with a wider range of concentrations to determine the effective concentration for your cell line.
The cell line is not susceptible to HBV infection or does not support robust HBV replication.Use a well-characterized cell line that is permissive for HBV infection and replication, such as HepG2-NTCP cells or HepAD38 cells.
Degradation of this compound.Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment.
Variability in Viability Assay Readings Uneven formazan crystal dissolution (MTT assay).Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
Interference of the compound with the assay reagents.Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.

Data Presentation

Table 1: In Vitro Activity and Cytotoxicity of this compound

ParameterCell Line/SystemValueReference
IC50 Wild-type and adefovir-resistant HBV12 nM[1][3]
CC50 Primary hepatocytes115 µM[3]
CC90 HepAD38 cells190 µM[3]
Effective Concentration Range HepAD38 cells25 nM - 100 nM (strong inhibition of virus accumulation)[3]

Experimental Protocols

Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound for HBV Replication

This protocol is adapted for a 96-well plate format.

Materials:

  • HBV-replicating cells (e.g., HepAD38)

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • Phosphate-buffered saline (PBS)

  • DNA extraction kit

  • Reagents for quantitative PCR (qPCR) to detect HBV DNA

Procedure:

  • Cell Seeding: Seed the HBV-replicating cells in a 96-well plate at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a 2-fold serial dilution of this compound in a cell culture medium. The concentration range should bracket the expected IC50 (e.g., starting from 400 nM down to picomolar concentrations). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a period relevant to the HBV replication cycle (e.g., 7 days for HepAD38 cells). Replenish the medium with fresh compound every 2-3 days.[1]

  • DNA Extraction: After the incubation period, collect the cell culture supernatant or lyse the cells to extract total DNA.

  • qPCR Analysis: Quantify the amount of HBV DNA in each sample using qPCR.

  • Data Analysis: Normalize the HBV DNA levels in the treated samples to the vehicle control. Plot the percentage of HBV DNA inhibition against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Determination of the 50% Cytotoxic Concentration (CC50) of this compound using an MTT Assay

This protocol is for a 96-well plate format.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a cell culture medium. Include a vehicle control (medium with DMSO) and a control with untreated cells.

  • Treatment: Replace the medium with the prepared drug dilutions and controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the this compound concentration and use non-linear regression to determine the CC50 value.

Signaling Pathways and Experimental Workflows

HBV_Replication_Cycle Virus HBV Virion Attachment Attachment to Hepatocyte (NTCP Receptor) Virus->Attachment Entry Entry & Uncoating Attachment->Entry rcDNA Relaxed Circular DNA (rcDNA) Entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) (in Nucleus) rcDNA->cccDNA Transcription Transcription cccDNA->Transcription pgRNA pregenomic RNA (pgRNA) Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Proteins Viral Proteins (Polymerase, Core, Surface) Translation->Proteins Proteins->Encapsidation Assembly Virion Assembly Proteins->Assembly ReverseTranscription Reverse Transcription (pgRNA -> rcDNA) Encapsidation->ReverseTranscription rcDNA_new rcDNA_new ReverseTranscription->rcDNA_new new rcDNA Release Virion Release Assembly->Release This compound This compound (Nucleoside Analog) This compound->ReverseTranscription Inhibits (Target: Polymerase) rcDNA_new->Assembly

Caption: HBV Replication Cycle and the Point of this compound Inhibition.

Dose_Response_Workflow Start Start: Seed Cells in 96-well Plate PrepareDrug Prepare Serial Dilutions of this compound Start->PrepareDrug TreatCells Treat Cells with Drug Dilutions PrepareDrug->TreatCells Incubate Incubate for Defined Period TreatCells->Incubate Assay Perform Viability/Replication Assay (e.g., MTT or qPCR) Incubate->Assay Measure Measure Absorbance or DNA Levels Assay->Measure Analyze Analyze Data: Plot Dose-Response Curve Measure->Analyze Calculate Calculate IC50 or CC50 Analyze->Calculate

Caption: Experimental Workflow for Determining IC50 and CC50.

Signaling_Pathways cluster_HBV HBV Infection cluster_NucleosideAnalog Nucleoside Analog Action HBV HBV Proteins (e.g., HBx) PI3K PI3K/Akt Pathway HBV->PI3K JAKSTAT JAK/STAT Pathway HBV->JAKSTAT MAPK RAS/MEK/ERK Pathway HBV->MAPK Apoptosis Apoptosis PI3K->Apoptosis Regulates JAKSTAT->Apoptosis Regulates MAPK->Apoptosis Regulates NA This compound Incorporation Incorporation into Viral DNA NA->Incorporation StalledFork Stalled Replication Fork Incorporation->StalledFork DDR DNA Damage Response (ATM/ATR) StalledFork->DDR DDR->Apoptosis

Caption: Signaling Pathways Affected by HBV and Nucleoside Analogs.

References

Technical Support Center: Morphothiadin Cytotoxicity in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the assessment of Morphothiadin-induced cytotoxicity in primary hepatocyte cultures.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of this compound-induced cytotoxicity in hepatocytes?

A1: this compound is an investigational compound that induces cytotoxicity in primary hepatocytes primarily through the induction of mitochondrial-mediated apoptosis. This pathway involves the upregulation of pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade, culminating in programmed cell death.[1][2] Key mechanisms include the generation of reactive oxygen species (ROS) and direct inhibition of mitochondrial respiratory chain complexes.[2][3]

Hypothesized this compound-Induced Apoptosis Pathway

G cluster_cell Hepatocyte Morpho This compound Mito Mitochondrial Stress (ROS ↑) Morpho->Mito Bax Bax/Bak Activation Mito->Bax MOMP MOMP Bax->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via mitochondrial stress.

Q2: What are the typical IC50 values for this compound in primary hepatocytes?

A2: The half-maximal inhibitory concentration (IC50) of this compound varies across species due to differences in metabolism and cellular response.[4] Below is a summary of typical IC50 values observed after a 24-hour exposure. Significant donor-to-donor variability is expected in human hepatocytes.[5][6]

Parameter Primary Human Hepatocytes Primary Rat Hepatocytes Primary Mouse Hepatocytes
Assay Type MTT (Viability)MTT (Viability)MTT (Viability)
Time Point 24 hours24 hours24 hours
IC50 Range 8 µM - 25 µM35 µM - 50 µM55 µM - 75 µM
Notes High inter-donor variability observed.Moderate lot-to-lot variability.Lower lot-to-lot variability.

Q3: Why am I observing high variability in my cytotoxicity results between different lots of cryopreserved human hepatocytes?

A3: High variability is a known challenge when working with primary human hepatocytes.[5][6] Sources of this variability include:

  • Donor Genetics: Differences in drug-metabolizing enzymes (e.g., Cytochrome P450s) and genetic polymorphisms can significantly alter a donor's response to a compound.[1]

  • Donor Health and History: Age, disease state, and medication history of the donor can impact hepatocyte function and resilience.

  • Isolation and Cryopreservation: The quality of the liver tissue and variations in the isolation and freezing process can affect cell viability and function post-thaw.[7]

  • Experimental Handling: Inconsistent thawing, seeding, or treatment procedures can introduce significant experimental error.[8]

Part 2: Troubleshooting Guide

This guide addresses specific problems encountered during this compound cytotoxicity experiments.

Problem 1: High background signal or low signal-to-noise ratio in my viability assay (e.g., MTT, CellTiter-Glo).

Potential Cause Recommended Solution
Suboptimal Cell Seeding Density Determine the optimal seeding density for your plate format. Low density can lead to a weak signal, while over-confluence can cause cell stress and affect results. A typical starting density is 80,000 cells/cm².[9]
Media Interference Phenol red and other media components can interfere with colorimetric or luminescent readouts.[10] Use phenol red-free medium during the assay step if possible. Always include a "media only" (no cells) blank for background subtraction.[10]
Incomplete Lysis/Solubilization For MTT assays, ensure formazan crystals are fully dissolved by adding the solubilization buffer (e.g., acidified isopropanol) and shaking the plate for at least 15 minutes, protected from light.[11]
Precipitation of this compound High concentrations of this compound may precipitate in the culture medium, interfering with optical readings. Visually inspect wells under a microscope before adding assay reagents. If precipitation is observed, consider adjusting the solvent concentration or using a different formulation.

Problem 2: My positive control (e.g., Staurosporine, Tamoxifen) shows weak or no effect.

Potential Cause Recommended Solution
Reagent Degradation Positive controls can degrade with improper storage or repeated freeze-thaw cycles. Prepare fresh aliquots of your positive control and store them at -20°C or -80°C.
Insufficient Incubation Time The selected time point may be too short for the positive control to induce cell death. Verify the recommended incubation time for your specific control and cell type. For apoptosis inducers, 16-24 hours is often required.[12]
Low Cell Health/Metabolic Activity If hepatocytes are unhealthy post-thaw, they may not respond appropriately. Ensure high viability (>80%) after thawing and proper attachment before adding any compounds.[7]

Problem 3: I am observing significant cytotoxicity in my vehicle control wells (e.g., DMSO).

Potential Cause Recommended Solution
High Solvent Concentration Primary hepatocytes are sensitive to organic solvents. The final concentration of DMSO should typically not exceed 0.1% to avoid solvent-induced toxicity.[13]
Contamination Microbial contamination (bacterial or fungal) can cause rapid cell death. Visually inspect cultures daily for signs of contamination (e.g., cloudy media, pH changes).
Poor Quality Culture Medium Expired or improperly stored medium or supplements (e.g., serum) can be toxic to cells. Use fresh, high-quality reagents.

Troubleshooting Workflow for Unexpected Cytotoxicity

G Start High Cytotoxicity Observed in Experiment CheckVehicle Check Vehicle Control Wells Start->CheckVehicle VehicleHigh Toxicity in Vehicle? CheckVehicle->VehicleHigh Analyze CheckSolvent Verify Solvent Concentration (<0.1%) VehicleHigh->CheckSolvent Yes CheckPositive Check Positive Control Wells VehicleHigh->CheckPositive No SolventOK Solvent OK? CheckSolvent->SolventOK CheckContam Check for Contamination ContamOK Contamination OK? CheckContam->ContamOK SolventOK->CheckSolvent No, Reduce Conc. SolventOK->CheckContam Yes ContamOK->CheckContam No, Discard Culture VehicleOK Vehicle OK ContamOK->VehicleOK Yes PositiveOK Positive Control Works? CheckPositive->PositiveOK Analyze TroubleshootPositive Troubleshoot Positive Control (Reagent, Time) PositiveOK->TroubleshootPositive No CompoundIssue Cytotoxicity is likely compound-related. Proceed with analysis. PositiveOK->CompoundIssue Yes

Caption: A decision tree for troubleshooting unexpected results.

Part 3: Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for assessing viability in primary hepatocytes cultured in 96-well plates. The MTT assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[14]

Materials:

  • Hepatocytes seeded in a 96-well collagen-coated plate

  • Culture Medium (e.g., Williams' E Medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[14][15]

  • Solubilization Buffer: Acidified Isopropanol (0.1 N HCl in isopropanol).[11]

Procedure:

  • Cell Seeding: Seed primary hepatocytes at a pre-optimized density (e.g., 30,000 cells/well) in 100 µL of culture medium and allow them to attach for 4-24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of this compound. Remove the seeding medium and add 100 µL of medium containing the desired concentrations of the compound, vehicle control, and positive control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After incubation, carefully aspirate the medium. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[15]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Carefully aspirate the MTT solution. Add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620-655 nm can be used to subtract background absorbance.[11]

Protocol 2: Caspase-3/7 Activity Assay (Apoptosis)

This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[17]

Materials:

  • Hepatocytes seeded in a 96-well white-walled plate (for luminescence) or clear-bottomed plate (for fluorescence).

  • Caspase-Glo® 3/7 Assay Reagent (or equivalent fluorometric/colorimetric kit).

  • Cell Lysis Buffer (if required by kit).

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT protocol (Steps 1-3). Include appropriate controls.

  • Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., DEVD-aminoluciferin or DEVD-pNA) with a buffer.[18]

  • Cell Lysis (if necessary): Some protocols require cell lysis to release caspases. If so, remove the culture medium, wash with PBS, and add 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[18]

  • Assay Reaction:

    • Luminescent Assay: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of medium in the well (e.g., 100 µL).

    • Colorimetric/Fluorometric Assay: Add 50 µL of 2x Reaction Buffer and 5 µL of the substrate (e.g., DEVD-pNA) to the cell lysate.[18]

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 1-2 minutes. Incubate at room temperature for 1-2 hours, protected from light.[18]

  • Signal Measurement:

    • Luminescence: Measure luminescence using a plate-reading luminometer.

    • Colorimetric: Measure absorbance at 400-405 nm.[18]

    • Fluorometric: Measure fluorescence with an excitation/emission appropriate for the substrate (e.g., 350-380 nm Ex / 440-460 nm Em for AMC-based substrates).[12]

References

Technical Support Center: Investigating Morphothiadine Resistance in HBV Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Morphothiadine and investigating potential resistance in Hepatitis B Virus (HBV) strains.

Frequently Asked Questions (FAQs)

Q1: What is Morphothiadine and what is its mechanism of action against HBV?

Morphothiadine (also known as GLS4) is a potent inhibitor of HBV replication. It functions as a nucleoside analog that targets the viral polymerase, thereby blocking the HBV replication cycle.[1] Additionally, Morphothiadine is classified as a capsid assembly modulator (CAM), specifically a heteroaryldihydropyrimidine (HAP). As a CAM, it induces the formation of aberrant, non-functional viral capsids, further disrupting the viral life cycle.[2]

Q2: Has resistance to Morphothiadine been reported in HBV?

Currently, there is limited publicly available data specifically documenting clinical or in vitro resistance to Morphothiadine. However, the potential for resistance development exists, as is the case with other antiviral agents. The high replication rate and lack of proofreading activity of the HBV polymerase can lead to the selection of drug-resistant mutations under therapeutic pressure.[3][4]

Q3: What are the potential mechanisms of resistance to Morphothiadine?

Given its dual mechanism of action, resistance to Morphothiadine could theoretically arise from mutations in:

  • The HBV Polymerase Gene: As a nucleoside analog, mutations in the reverse transcriptase (RT) domain of the polymerase could prevent Morphothiadine from being incorporated into the elongating viral DNA strand.[4]

  • The HBV Core Protein (Capsid): As a capsid assembly modulator, mutations in the core protein could alter the binding site of Morphothiadine, preventing it from disrupting capsid formation.

Q4: How can I determine if my HBV strain is resistant to Morphothiadine?

Determining resistance involves two key types of assays:

  • Phenotypic Assays: These in vitro assays measure the concentration of Morphothiadine required to inhibit HBV replication by 50% (IC50). A significant increase in the IC50 value for a given strain compared to a wild-type control suggests resistance.

  • Genotypic Assays: This involves sequencing the HBV polymerase and core genes of the suspected resistant strain to identify mutations that may be responsible for the reduced susceptibility.[5][6]

Troubleshooting Guide

Issue: Reduced efficacy of Morphothiadine in in-vitro experiments.

If you observe a decrease in the antiviral activity of Morphothiadine in your cell culture experiments, it could be indicative of the emergence of a resistant HBV strain. The following steps will guide you through the process of confirming and characterizing potential resistance.

Step 1: Confirm Experimental Conditions

Before suspecting resistance, it is crucial to rule out any experimental artifacts.

Potential Problem Possible Cause Recommended Solution
Inconsistent antiviral activity Incorrect drug concentration.Verify the stock concentration and dilution calculations. Prepare fresh dilutions for each experiment.
Drug degradation.Store Morphothiadine according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
Cell health issues.Monitor cell viability and ensure consistent cell seeding densities.
Inconsistent virus stock.Titer your HBV viral stock and use a consistent multiplicity of infection (MOI) for all experiments.

Step 2: Perform a Phenotypic Assay to Confirm Resistance

A dose-response experiment to determine the IC50 value is the gold standard for confirming phenotypic resistance.

Experimental Parameter Wild-Type HBV Suspected Resistant HBV
IC50 of Morphothiadine 12 nM[1]> 120 nM (example >10-fold shift)

A significant fold-change in the IC50 value for the suspected resistant strain compared to the wild-type is a strong indicator of resistance.

Step 3: Genotypic Analysis to Identify Resistance Mutations

If phenotypic resistance is confirmed, the next step is to identify the genetic basis of this resistance.

Potential Problem Possible Cause Recommended Solution
No known resistance mutations found Novel resistance mutations.Compare the full-length polymerase and core protein sequences of your resistant strain with a wild-type reference sequence.
Resistance mechanism is not mutation-based.Consider other possibilities, although less likely for HBV, such as changes in host cell factors.
Poor quality sequencing data Low viral load in the sample.Ensure a sufficient viral titer for successful PCR amplification and sequencing. A minimum HBV viral load of 3.0 log IU/ml is often required.[7]

Experimental Protocols

1. In Vitro Phenotypic Assay for Morphothiadine Susceptibility

This protocol outlines a general method for determining the IC50 of Morphothiadine against a specific HBV strain.

G cluster_0 Cell Culture and Transfection cluster_1 Drug Treatment cluster_2 Analysis A Seed hepatoma cells (e.g., Huh7, HepG2) in 24-well plates. B Transfect cells with replication-competent HBV plasmid (wild-type or suspected resistant). A->B C 24 hours post-transfection, treat cells with serial dilutions of Morphothiadine. B->C D Include a no-drug control and a positive control (e.g., another known HBV inhibitor). C->D E After 3-5 days, harvest supernatant or cell lysate. D->E F Quantify HBV DNA replication (e.g., via qPCR or Southern blot). E->F G Calculate the IC50 value by plotting the percentage of HBV DNA reduction against the drug concentration. F->G

Caption: Workflow for in vitro phenotypic analysis of HBV drug resistance.

2. Genotypic Resistance Testing Workflow

This protocol describes the steps for identifying mutations in the HBV polymerase and core genes.

G cluster_0 Sample Preparation cluster_1 PCR Amplification cluster_2 Sequencing and Analysis A Extract HBV DNA from patient serum/plasma or cell culture supernatant. B Amplify the HBV polymerase and core gene regions using nested PCR. A->B C Sequence the PCR products (e.g., using Sanger or next-generation sequencing). B->C D Align the obtained sequence with a wild-type reference sequence. C->D E Identify amino acid substitutions in the polymerase and core proteins. D->E

Caption: Workflow for genotypic analysis of HBV drug resistance.

Signaling Pathways and Logical Relationships

HBV Life Cycle and Targets of Morphothiadine

The following diagram illustrates the HBV life cycle and highlights the two key stages targeted by Morphothiadine.

HBV_Lifecycle cluster_cell Hepatocyte Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation rcDNA to cccDNA in Nucleus Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription Translation Translation (Polymerase, Core, etc.) Transcription->Translation Encapsidation pgRNA Encapsidation Transcription->Encapsidation Translation->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Assembly Virion Assembly Reverse_Transcription->Assembly Release Release Assembly->Release Morphothiadine_Polymerase Morphothiadine (Nucleoside Analog) Morphothiadine_Polymerase->Reverse_Transcription Inhibits Morphothiadine_Capsid Morphothiadine (Capsid Assembly Modulator) Morphothiadine_Capsid->Encapsidation Disrupts

Caption: Dual mechanism of action of Morphothiadine on the HBV life cycle.

References

Technical Support Center: Refinement of Morphothiadin Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Morphothiadin in preclinical animal models.

Troubleshooting Guide

This section addresses specific issues that may arise during the in vivo administration of this compound.

Issue 1: Low or Variable Oral Bioavailability

Question: We are observing low and inconsistent plasma concentrations of this compound after oral gavage in our mouse model. What are the potential causes and solutions?

Answer: Low oral bioavailability is a common challenge for small molecule drugs.[1] Key factors influencing this are poor solubility, degradation in the gastrointestinal (GI) tract, and first-pass metabolism.[1]

Potential Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility: this compound, as a complex organic molecule, may have limited solubility in aqueous-based vehicles.

    • Solution 1: Formulation Optimization. Experiment with different formulation strategies to enhance solubility.[2][3] This can include using co-solvents, surfactants, or creating lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) or nanostructured lipid carriers (NLCs).[2][3] These lipid-based systems can improve absorption through the lymphatic pathway, bypassing first-pass metabolism.[2]

    • Solution 2: Particle Size Reduction. Micronization or nanocrystal formulations can increase the surface area of the drug, leading to faster dissolution in the GI tract.

  • Vehicle Incompatibility: The chosen vehicle may not be optimal for this compound.

    • Solution: Vehicle Screening. Conduct a small-scale pilot study comparing different GRAS (Generally Recognized as Safe) vehicles. See Table 1 for a hypothetical comparison.

  • Gavage Technique: Improper oral gavage technique can lead to dosing errors or aspiration, affecting the administered dose.

    • Solution: Protocol Review and Training. Ensure all personnel are properly trained in oral gavage techniques.[4][5] The gavage needle should be the correct size for the animal, and the volume administered should not exceed recommended limits (typically 10 mL/kg for mice).[5][6]

Issue 2: High Inter-Animal Variability in Efficacy Studies

Question: We are seeing significant variability in the reduction of HBV DNA levels between individual animals in the same treatment group. How can we reduce this variability?

Answer: High variability can obscure the true efficacy of the compound. This often stems from inconsistencies in the animal model, dosing procedure, or sample collection.

Potential Causes & Troubleshooting Steps:

  • Inconsistent HBV Replication in the Animal Model: The level of HBV replication can vary between animals, especially in non-transgenic models like hydrodynamic injection.[7][8]

    • Solution 1: Increase Group Size. A larger number of animals per group can help to mitigate the effects of individual outliers and increase statistical power.

    • Solution 2: Pre-Screening. If possible, measure baseline HBV DNA levels before starting treatment and randomize animals into groups based on these levels to ensure a similar starting point for all groups.

    • Solution 3: Model Selection. For more consistent viral replication, consider using a transgenic mouse model that expresses the complete HBV replicon, although these models are often immunologically tolerant.[8] Humanized liver chimeric mice offer the most clinically relevant model but are expensive and technically challenging.[7][9]

  • Pharmacokinetic Variability: As discussed in Issue 1, differences in absorption and metabolism between animals lead to different exposures.

    • Solution: Refine Formulation. A more robust formulation that improves bioavailability can also lead to more consistent absorption across subjects.[10]

  • Timing of Sample Collection: Blood sampling at inconsistent time points relative to dosing will lead to variable drug concentrations.

    • Solution: Standardize Sampling Times. For efficacy studies, collect samples at a consistent time post-dose for all animals. For pharmacokinetic (PK) studies, adhere strictly to the predetermined time points.

Issue 3: Observed Toxicity or Adverse Effects

Question: Our animals are showing signs of toxicity (e.g., weight loss, lethargy) after repeated dosing with this compound. What steps should we take?

Answer: Toxicity can be dose-dependent or related to the formulation vehicle.[11][12] It is crucial to differentiate between compound- and vehicle-related effects.

Potential Causes & Troubleshooting Steps:

  • Compound-Specific Toxicity: The dose may be too high, leading to off-target effects. Antiviral drugs can have a narrow therapeutic margin.[12][13]

    • Solution 1: Dose-Range Finding Study. Conduct a preliminary study with a range of doses to identify the Maximum Tolerated Dose (MTD).

    • Solution 2: Monitor Clinical Signs. Systematically record clinical signs of toxicity, such as body weight, food and water intake, and changes in behavior, to establish a clear toxicity profile.

  • Vehicle-Related Toxicity: Some solvents or excipients used in formulations can cause adverse effects with repeated administration.

    • Solution: Include a Vehicle-Only Control Group. Always include a control group that receives only the vehicle to distinguish its effects from that of the active compound.

  • Route of Administration Stress: Repeated oral gavage can be stressful for animals.

    • Solution: Acclimatization and Alternative Dosing. Acclimatize animals to handling and the gavage procedure. If possible, explore less stressful administration methods, such as voluntary oral administration in a palatable formulation.[4]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as GLS4) is a small molecule antiviral drug being developed for the treatment of Hepatitis B.[14] It is a core protein allosteric modulator (CpAM).[15] It works by targeting the HBV core protein (HBc), which is essential for multiple stages of the viral lifecycle, including the assembly of the viral capsid and the packaging of the viral genome.[16][17] By interfering with the core protein, this compound disrupts the formation of functional viral particles, thereby inhibiting HBV replication.[15][18]

Q2: Which animal model is best suited for testing this compound efficacy?

A2: The choice of animal model for HBV is complex due to the virus's narrow host range (primarily humans and higher primates).[1][19] The ideal model depends on the specific research question:

  • HBV Transgenic Mice: These mice express the HBV genome and produce infectious virions. They are good for testing antiviral efficacy but are immunotolerant and do not replicate the immune-mediated liver damage seen in humans.[8][20]

  • Hydrodynamic Injection Models: These models involve the rapid injection of a large volume of HBV DNA plasmid into the tail vein of immunocompetent mice, leading to transient HBV replication. They are useful for studying immune responses to the virus but replication levels can be variable.[7][8]

  • Humanized Liver Chimeric Mice: These immunodeficient mice are engrafted with human hepatocytes, allowing for the study of the complete HBV life cycle, including infection, replication, and cccDNA formation.[7][9] They are considered the gold standard for preclinical efficacy testing but are expensive and technically demanding to produce and maintain.[7][9]

Q3: What is the recommended route of administration for this compound in animal studies?

A3: For preclinical studies aiming to model clinical use, the oral route is most relevant, as this compound is being developed as an oral therapy for humans. Oral gavage is the most common and precise method for oral administration in rodents.[5][6]

Q4: How should this compound be prepared for oral gavage?

A4: The preparation will depend on the chosen formulation. For a simple suspension, this compound can be suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a surfactant (e.g., 0.1% Tween 80) to ensure a uniform dose. The mixture should be vortexed thoroughly before drawing each dose to prevent settling. For solubility-enhancing formulations, specific protocols for creating solutions, emulsions, or lipid-based systems should be followed.[2]

Q5: What pharmacokinetic parameters should be evaluated?

A5: A standard pharmacokinetic study should assess parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (Area Under the Curve, representing total drug exposure), and half-life (t½).[21] These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and for correlating drug exposure with efficacy.

Data Presentation

The following tables contain representative, hypothetical data for illustrative purposes.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice Following a Single Oral Dose (20 mg/kg) in Different Vehicles.

Vehicle FormulationCmax (ng/mL)Tmax (hr)AUC (0-24h) (ng·hr/mL)
0.5% Methylcellulose in Water150 ± 352.0980 ± 210
20% Solutol® HS 15 in Water450 ± 901.53150 ± 550
Self-Emulsifying Drug Delivery System (SEDDS)980 ± 1501.07500 ± 980

Table 2: Hypothetical Efficacy of this compound (50 mg/kg, oral, once daily for 14 days) in Different HBV Mouse Models.

Animal ModelBaseline HBV DNA (log10 IU/mL)End of Treatment HBV DNA (log10 IU/mL)Log Reduction
Hydrodynamic Injection7.5 ± 0.85.2 ± 1.12.3
HBV Transgenic (Lineage 1.3.32)8.1 ± 0.55.9 ± 0.72.2
Humanized Liver Chimeric8.3 ± 0.64.1 ± 0.94.2

Experimental Protocols

Protocol 1: Preparation and Oral Administration of this compound Suspension

1. Materials:

  • This compound powder
  • Vehicle: Sterile water with 0.5% (w/v) methylcellulose and 0.1% (v/v) Tween 80
  • Sterile microcentrifuge tubes
  • Variable volume pipette and sterile tips
  • Vortex mixer
  • Animal scale
  • Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)[6]
  • 1 mL syringes

2. Preparation of Dosing Suspension (Example for 10 mg/mL):

  • Weigh the required amount of this compound powder. For 10 mL of a 10 mg/mL suspension, weigh 100 mg.
  • Prepare the vehicle by first dissolving the Tween 80 in sterile water, then slowly adding the methylcellulose while stirring until fully dissolved.
  • Add the this compound powder to a sterile tube.
  • Add a small amount of the vehicle and vortex to create a paste.
  • Gradually add the remaining vehicle to the final volume, vortexing thoroughly between additions to ensure a homogenous suspension.
  • Store the suspension at 4°C for up to one week. Before each use, allow it to come to room temperature and vortex vigorously for at least 60 seconds.

3. Administration via Oral Gavage:

  • Weigh the mouse to determine the correct dosing volume (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL).
  • Vortex the dosing suspension immediately before drawing it into the syringe to ensure uniformity.
  • Properly restrain the mouse to align the esophagus and stomach.[4][22]
  • Gently insert the gavage needle into the mouth, advancing it along the upper palate until it passes into the esophagus. Do not force the needle if resistance is met.[5]
  • Once the needle is in place, dispense the suspension smoothly.
  • Withdraw the needle along the same path of insertion.
  • Monitor the animal for at least 5-10 minutes post-gavage for any signs of distress.[6]

Protocol 2: Pharmacokinetic Study in Mice

1. Objective: To determine the plasma concentration-time profile of this compound after a single oral dose.

2. Study Design:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.
  • Groups:
  • Group 1: Treatment group (n=18-24 mice). Receives a single oral dose of this compound (e.g., 20 mg/kg).
  • Group 2: Vehicle control group (n=3).
  • Time Points: Pre-dose (0), 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
  • Sampling: At each time point, collect blood from a cohort of 3 mice via terminal cardiac puncture under anesthesia.

3. Procedure:

  • Fast animals for 4 hours prior to dosing (with free access to water).
  • Administer this compound or vehicle via oral gavage as described in Protocol 1.
  • At each designated time point, anesthetize the corresponding cohort of mice.
  • Collect approximately 0.5-1.0 mL of blood via cardiac puncture into tubes containing an anticoagulant (e.g., K2-EDTA).
  • Place blood tubes on ice immediately.
  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
  • Collect the supernatant (plasma) and store it at -80°C until analysis.

4. Sample Analysis:

  • Plasma samples are to be analyzed for this compound concentration using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) will be calculated from the resulting concentration-time data using non-compartmental analysis software.[21]

Visualizations

Diagrams of Pathways and Workflows

HBV_Lifecycle cluster_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA (Viral Mini-chromosome) rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto mRNAs_cyto mRNAs mRNAs->mRNAs_cyto Virion HBV Virion Entry Entry & Uncoating Virion->Entry Capsid_Import Capsid Nuclear Import Entry->Capsid_Import Capsid_Import->rcDNA Translation Translation Core_Protein Core Protein (HBc) Translation->Core_Protein Polymerase Polymerase Translation->Polymerase Capsid_Assembly Capsid Assembly & pgRNA Encapsidation Core_Protein->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription New_Capsid New Nucleocapsid (contains rcDNA) Reverse_Transcription->New_Capsid Recycling Recycling to Nucleus New_Capsid->Recycling Envelopment Envelopment & Secretion New_Capsid->Envelopment Recycling->Capsid_Import New_Virion New Virion Released Envelopment->New_Virion pgRNA_cyto->Capsid_Assembly mRNAs_cyto->Translation This compound This compound (Core Protein Inhibitor) This compound->Capsid_Assembly

Caption: HBV replication cycle and the inhibitory action of this compound.

PK_Workflow cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis A1 Animal Acclimatization (≥ 3 days) A2 Randomize into Time-Point Cohorts A1->A2 A3 Prepare Dosing Formulation A2->A3 B2 Administer Single Oral Dose (this compound or Vehicle) A3->B2 B1 Fast Animals (4h) B1->B2 B3 Collect Blood Samples at Pre-defined Time Points (e.g., 0, 0.5, 1, 2, 4, 8, 24h) B2->B3 B4 Process Blood to Plasma (Centrifugation) B3->B4 B5 Store Plasma at -80°C B4->B5 C1 Quantify Drug Concentration in Plasma (LC-MS/MS) B5->C1 C2 Perform Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) C1->C2 C3 Generate Concentration-Time Profile & Report C2->C3

Caption: Experimental workflow for a single-dose pharmacokinetic study.

Troubleshooting_Tree Start Inconsistent or Unexpected Results Q1 Is the issue related to Efficacy or Toxicity? Start->Q1 Efficacy Low or Variable Efficacy Q1->Efficacy Efficacy Toxicity Observed Toxicity Q1->Toxicity Toxicity Q2_Efficacy Was drug exposure (PK) confirmed and adequate? Efficacy->Q2_Efficacy Q2_Toxicity Was a vehicle-only control group included? Toxicity->Q2_Toxicity Action_PK Conduct PK study. Optimize formulation for better bioavailability. Q2_Efficacy->Action_PK No / Unknown Q3_Efficacy Is the animal model appropriate and consistent? Q2_Efficacy->Q3_Efficacy Yes Action_Model Refine animal model. Consider pre-screening or using transgenic mice. Q3_Efficacy->Action_Model No Action_Dose Re-evaluate dose level and dosing frequency. Q3_Efficacy->Action_Dose Yes Action_Vehicle Run vehicle-only group to isolate vehicle effects. Q2_Toxicity->Action_Vehicle No Q3_Toxicity Is the dose below the Maximum Tolerated Dose (MTD)? Q2_Toxicity->Q3_Toxicity Yes Action_MTD Conduct dose-range finding study to determine MTD. Q3_Toxicity->Action_MTD No / Unknown Action_RefineDose Reduce dose or frequency. Monitor clinical signs closely. Q3_Toxicity->Action_RefineDose Yes

Caption: Decision tree for troubleshooting unexpected experimental results.

References

Morphothiadin (GLS4) Treatment Studies: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for long-term Morphothiadin (GLS4) treatment studies. This compound is a potent, orally bioavailable capsid assembly modulator (CAM) that inhibits the replication of both wild-type and adefovir-resistant Hepatitis B Virus (HBV).[1] This resource addresses common challenges, provides detailed experimental protocols, and summarizes key data to facilitate successful and efficient research.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Q1: We are observing reduced efficacy of this compound in our long-term cell culture model. What could be the cause?

A1: Reduced efficacy in long-term in vitro studies can stem from several factors:

  • Development of Resistance: Prolonged exposure to this compound, like other antiviral agents, can lead to the selection of resistant HBV variants. Mutations in the HBV core protein, the target of this compound, can reduce drug binding and efficacy. Specifically, substitutions at residues P25, T33, or I105 of the core protein have been shown to confer resistance to some capsid assembly modulators.[2]

    • Troubleshooting:

      • Sequence the HBV core protein gene from your cell culture supernatant to identify potential resistance mutations.

      • Perform phenotypic assays to confirm resistance by comparing the IC50 of this compound against the wild-type and potentially resistant virus.

      • Consider combination therapy in your experimental design. Combining this compound with a nucleos(t)ide analogue (NA) like entecavir or tenofovir can suppress the emergence of resistance.

  • Cell Culture Conditions: The health and stability of the hepatocyte cell line are crucial for consistent HBV replication and antiviral efficacy.

    • Troubleshooting:

      • Regularly monitor cell viability and morphology.

      • Ensure consistent media composition, including serum and supplements, as variations can affect HBV replication.

      • Periodically re-validate your cell line to ensure it maintains susceptibility to HBV infection and supports robust replication.

  • Compound Stability: this compound in solution may degrade over extended periods.

    • Troubleshooting:

      • Prepare fresh stock solutions of this compound regularly.

      • Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light.

Q2: We are planning a long-term in vivo study in an animal model. What are the key considerations and potential challenges?

A2: Long-term in vivo studies with this compound require careful planning to address potential challenges:

  • Pharmacokinetics and Dosing: this compound's plasma concentration can be low when administered alone. Co-administration with ritonavir, a CYP3A4 inhibitor, has been shown to significantly boost its plasma levels.[3]

    • Considerations:

      • Determine the optimal dosing regimen and the necessity of a pharmacokinetic enhancer like ritonavir for your chosen animal model.

      • Monitor plasma drug concentrations to ensure they remain within the therapeutic window.

  • Toxicity: While preclinical studies have shown this compound to be less toxic than the prototype capsid inhibitor BAY 41-4109, long-term toxicity is a potential concern.[4] A 4-week study in mice showed mild and reversible toxicities, including a slower-than-expected increase in body weight and reduced food consumption.[4]

    • Troubleshooting & Monitoring:

      • Include a comprehensive toxicology assessment in your study design, monitoring for changes in weight, behavior, and clinical chemistry.

      • Perform histopathological analysis of key organs, particularly the liver, at the end of the study.

  • Patient Adherence (in clinical studies): In long-term clinical trials, ensuring patient adherence to the treatment regimen is a significant challenge that can impact efficacy data.

    • Monitoring:

      • Utilize validated questionnaires, such as the "Assessment of Adherence to Antiviral Therapy Questionnaire" (CEAT-HBV), to monitor adherence.[5][6]

      • Implement patient education and regular follow-ups to encourage adherence.

Q3: We are observing variability in our in vitro HBV replication assays. How can we improve consistency?

A3: Consistency in in vitro assays is critical for reliable data. Here are some common sources of variability and how to address them:

  • HBV Inoculum: The quality and consistency of the viral stock are paramount.

    • Troubleshooting:

      • Prepare a large, single batch of high-titer HBV stock and thoroughly characterize it (e.g., determine the genome equivalent to infectious particle ratio).

      • Aliquot the stock and store it at -80°C to avoid multiple freeze-thaw cycles.

  • Cell Seeding and Infection: Inconsistent cell numbers and infection timing can lead to variable results.

    • Troubleshooting:

      • Ensure accurate cell counting and even seeding in multi-well plates.

      • Standardize the timing of infection after cell seeding and the duration of exposure to the inoculum.

  • Assay Readout: The method used to quantify HBV replication can introduce variability.

    • Troubleshooting:

      • Use a validated and standardized protocol for HBV DNA extraction and qPCR.

      • Include appropriate positive and negative controls in every assay plate.

      • Normalize results to a housekeeping gene or total protein concentration to account for variations in cell number.

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound (GLS4)
ParameterCell LineValueReference
IC50 (HBV Replication) HepAD3812 nM[GS_REF_NOT_FOUND]
CC50 (Cytotoxicity) Primary Human Hepatocytes115 µM[4]
HepAD3826 µM[4]
Table 2: Overview of this compound (GLS4) Clinical Trials
Trial IdentifierPhaseStatusInterventionKey FindingsReference
CTR20132137, CTR20150230 1CompletedSingle and multiple ascending doses of GLS4 with or without ritonavir in healthy volunteers.GLS4 was well-tolerated up to 240 mg. Ritonavir significantly boosted GLS4 plasma concentrations.[3]
NCT03638076 2CompletedGLS4 (120mg) with ritonavir (100mg) twice or three times daily for 48 weeks in patients with chronic hepatitis B.Assessed safety, antiviral activity, and pharmacokinetics.[GS_REF_NOT_FOUND]
NCT04147208 2bRecruitingGLS4 with ritonavir in combination with entecavir in HBeAg-positive patients.Interim results show the combination is safe, well-tolerated, and has good antiviral activity.[7][8]

Experimental Protocols

Protocol 1: In Vitro HBV Replication Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound on HBV replication in HepG2-NTCP cells.

Materials:

  • HepG2-NTCP cells

  • Complete DMEM medium (10% FBS, 1% penicillin-streptomycin)

  • HBV inoculum

  • This compound (GLS4)

  • 96-well cell culture plates

  • Reagents for DNA extraction and qPCR

Methodology:

  • Seed HepG2-NTCP cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the culture medium and infect the cells with HBV at a multiplicity of infection (MOI) of 100 genome equivalents per cell in the presence of the various concentrations of this compound. Include a no-drug control.

  • Incubate for 24 hours at 37°C.

  • Remove the inoculum, wash the cells three times with PBS, and add fresh medium containing the respective concentrations of this compound.

  • Incubate for an additional 5-7 days, replacing the medium with fresh compound-containing medium every 2-3 days.

  • Harvest the cell culture supernatant for quantification of extracellular HBV DNA.

  • Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.

  • Quantify HBV DNA levels by qPCR using primers and probes targeting a conserved region of the HBV genome.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value using a dose-response curve fitting software.

Protocol 2: Cytotoxicity Assay

Objective: To determine the 50% cytotoxic concentration (CC50) of this compound in HepG2 cells.

Materials:

  • HepG2 cells

  • Complete DMEM medium

  • This compound (GLS4)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Methodology:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete DMEM.

  • Remove the culture medium and add the medium containing the various concentrations of this compound. Include a no-drug control.

  • Incubate for 72 hours at 37°C.

  • Measure cell viability using a commercially available assay according to the manufacturer's instructions.

  • Calculate the percentage of cytotoxicity for each this compound concentration relative to the no-drug control and determine the CC50 value.

Mandatory Visualization

HBV_Lifecycle_and_Morphothiadin_Action cluster_hepatocyte Hepatocyte cluster_nucleus Nucleus cccDNA cccDNA pgRNA_transcription pgRNA Transcription cccDNA->pgRNA_transcription Transcription pgRNA pgRNA pgRNA_transcription->pgRNA Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBV_entry HBV Entry (NTCP) Uncoating Uncoating HBV_entry->Uncoating rcDNA_to_nucleus rcDNA to Nucleus Uncoating->rcDNA_to_nucleus rcDNA_to_nucleus->cccDNA Formation Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Release Virion Release Reverse_Transcription->Virion_Release Extracellular_HBV Extracellular HBV Virion_Release->Extracellular_HBV New Virions This compound This compound This compound->Capsid_Assembly Inhibits Extracellular_HBV->HBV_entry

Caption: Mechanism of action of this compound in the HBV replication cycle.

Experimental_Workflow_IC50 Start Start Seed_Cells Seed HepG2-NTCP cells in 96-well plate Start->Seed_Cells Prepare_Drug Prepare serial dilutions of this compound Seed_Cells->Prepare_Drug Infect_Cells Infect cells with HBV + this compound Prepare_Drug->Infect_Cells Incubate_24h Incubate 24h Infect_Cells->Incubate_24h Wash_and_Replace Wash cells and replace medium with drug Incubate_24h->Wash_and_Replace Incubate_5_7d Incubate 5-7 days Wash_and_Replace->Incubate_5_7d Harvest_Supernatant Harvest supernatant Incubate_5_7d->Harvest_Supernatant DNA_Extraction Extract HBV DNA Harvest_Supernatant->DNA_Extraction qPCR Quantify HBV DNA by qPCR DNA_Extraction->qPCR Calculate_IC50 Calculate IC50 qPCR->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic Reduced_Efficacy Reduced Efficacy Observed Check_Resistance Potential Resistance? Reduced_Efficacy->Check_Resistance Check_Culture Cell Culture Issues? Reduced_Efficacy->Check_Culture Check_Compound Compound Stability? Reduced_Efficacy->Check_Compound Sequence_HBV Sequence HBV core gene Check_Resistance->Sequence_HBV Yes Monitor_Cells Monitor cell health and morphology Check_Culture->Monitor_Cells Yes Prepare_Fresh Prepare fresh stock solutions Check_Compound->Prepare_Fresh Yes Phenotypic_Assay Perform phenotypic assay Sequence_HBV->Phenotypic_Assay Combination_Therapy Consider combination therapy Phenotypic_Assay->Combination_Therapy Revalidate_Cells Re-validate cell line Monitor_Cells->Revalidate_Cells

Caption: Troubleshooting logic for reduced this compound efficacy.

References

How to handle Morphothiadin stability and storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Morphothiadin (also known as GLS4). Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid this compound?

A1: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.

Q2: How should I store stock solutions of this compound?

A2: The optimal storage conditions for this compound stock solutions depend on the solvent and the desired storage duration. For solutions prepared in dimethyl sulfoxide (DMSO), storage at -20°C is suitable for up to one month, while storage at -80°C can extend stability for up to one to two years.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use vials before freezing.[1]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: DMSO is the recommended solvent for preparing this compound stock solutions. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of this compound.

Q4: I am observing precipitation in my this compound stock solution. What should I do?

A4: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolution. Ensure the vial is tightly sealed to prevent solvent evaporation and moisture absorption. If the precipitate does not dissolve, it may indicate degradation or exceeding the solubility limit. In such cases, it is advisable to prepare a fresh stock solution.

Q5: How should I prepare this compound for in vivo studies?

A5: For in vivo administration, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution. Another option is a formulation of 10% DMSO and 90% corn oil. It is critical to use these mixed solutions immediately after preparation for optimal results.

Stability and Storage Summary

The following tables summarize the recommended storage conditions for this compound in both solid and solution forms.

Table 1: Storage Conditions for Solid this compound

FormStorage TemperatureShelf Life
Powder-20°CUp to 3 years

Table 2: Storage Conditions for this compound Stock Solutions in DMSO

Storage TemperatureShelf LifeRecommendations
-20°CUp to 1 month[1]Aliquot to avoid freeze-thaw cycles
-80°C1 to 2 years[1][2]Aliquot to avoid freeze-thaw cycles

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Reduced biological activity in assays - Improper storage of stock solution- Multiple freeze-thaw cycles- Chemical degradation- Ensure stock solutions are stored at the correct temperature and aliquoted.- Prepare fresh stock solutions from solid compound.- Verify the age of the solid compound and stock solutions.
Precipitation in stock solution - Exceeded solubility limit- Use of non-anhydrous DMSO- Temperature fluctuations- Gently warm and/or sonicate the solution.- Prepare a new stock solution using fresh, anhydrous DMSO.- Ensure consistent storage temperature.
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of the compound- Re-verify the concentration of the stock solution.- Prepare a fresh stock solution.- Perform a stability check of the compound using a suitable analytical method (e.g., HPLC).
Difficulty dissolving solid this compound - Use of improper solvent- Presence of moisture in the solvent- Use fresh, anhydrous DMSO as the solvent.- If necessary, gentle warming and sonication can be applied.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the calculated amount of this compound powder and transfer it to a sterile vial.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 2 years).[1]

Protocol 2: General Procedure for a Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions. This helps in identifying potential degradants and establishing a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep it at room temperature for a defined period.

  • Thermal Degradation: Expose solid this compound powder to elevated temperatures (e.g., 80°C) in a calibrated oven for a defined period.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • At specified time points, withdraw samples from each stress condition, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration with mobile phase.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent drug from any degradation products.

Visualizations

This compound's Mechanism of Action in the HBV Life Cycle

This compound is a capsid assembly modulator (CAM) that belongs to the class of heteroaryldihydropyrimidines (HAPs).[3] It disrupts the normal assembly of the Hepatitis B Virus (HBV) capsid, which is a crucial step in the viral replication cycle.[1][4] Instead of forming functional capsids that can package the viral genome, this compound induces the formation of aberrant, non-functional capsid structures.[5] This ultimately inhibits the production of new infectious virus particles.

HBV_Lifecycle_this compound cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription Translation Translation pgRNA->Translation Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly HBV_entry HBV Entry Uncoating Uncoating HBV_entry->Uncoating Uncoating->rcDNA Core_Protein HBV Core Protein Dimers Translation->Core_Protein Core_Protein->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Aberrant_Capsid Aberrant Non-functional Capsid Capsid_Assembly->Aberrant_Capsid Induces Mature_Capsid Mature Capsid Reverse_Transcription->Mature_Capsid Mature_Capsid->rcDNA Recycle to Nucleus Virion_Release Virion Release Mature_Capsid->Virion_Release This compound This compound (GLS4) This compound->Capsid_Assembly Inhibits Normal Assembly

Caption: HBV life cycle and the inhibitory action of this compound.

Experimental Workflow for Stability Testing

A typical workflow for assessing the stability of a compound like this compound involves subjecting it to stress conditions and then analyzing the resulting samples to identify and quantify any degradation.

Stability_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photolytic Photolytic Photolytic->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If degradants > threshold Deg_Pathways Identify Degradation Pathways HPLC->Deg_Pathways LCMS->Deg_Pathways Stability_Profile Establish Stability Profile Deg_Pathways->Stability_Profile This compound This compound Sample This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photolytic

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing Analytical Methods for Morphothiadin Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical quantification of Morphothiadin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for quantifying this compound in biological matrices?

A1: For the quantification of this compound, a small molecule nucleoside analog, the most suitable and widely used analytical techniques are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS is generally preferred for bioanalytical applications due to its superior sensitivity, selectivity, and ability to handle complex biological matrices.[1][2]

Q2: What are the critical first steps in developing a robust bioanalytical method for this compound?

A2: Before embarking on method development, it is crucial to understand the physicochemical properties of this compound, its expected concentration range in samples, and the nature of the biological matrix (e.g., plasma, urine).[5] Key initial steps include selecting an appropriate internal standard (IS), optimizing sample preparation to remove interferences, and choosing the right chromatographic conditions to achieve good separation.[6][7]

Q3: How should I prepare my biological samples for this compound analysis?

A3: The choice of sample preparation technique depends on the biological matrix and the analytical method's sensitivity. Common methods for small molecules like this compound include:

  • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the sample to precipitate proteins. This is often sufficient for LC-MS/MS analysis.[8]

  • Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquid phases, offering a cleaner extract than PPT.[6]

  • Solid-Phase Extraction (SPE): This method provides the cleanest samples by selectively adsorbing the analyte onto a solid support and then eluting it with a suitable solvent. It is highly effective at removing matrix components that can cause ion suppression in LC-MS/MS.[3][6]

Q4: What are the key stability considerations for this compound samples?

A4: Analyte stability is a critical aspect of bioanalytical method validation.[7] For this compound, it is important to evaluate its stability under various conditions, including:

  • Freeze-Thaw Stability: Assess if the analyte degrades after multiple cycles of freezing and thawing.

  • Short-Term (Bench-Top) Stability: Determine the stability of the analyte in the processed sample at room temperature.

  • Long-Term Storage Stability: Evaluate the stability of the analyte in the biological matrix when stored at low temperatures (e.g., -20°C or -80°C) for an extended period.[9]

  • Stock Solution Stability: Confirm the stability of the analyte in the solvent used for stock and working solutions.[9]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Tailing in HPLC
  • Possible Cause: Inappropriate mobile phase pH, secondary interactions with the stationary phase, or column degradation.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: this compound, as a nucleoside analog, may have ionizable groups. Adjusting the mobile phase pH with a suitable buffer (e.g., ammonium formate or formic acid) can improve peak shape.

    • Check for Secondary Interactions: If using a standard C18 column, residual silanols can interact with the analyte. Consider using an end-capped column or a column with a different stationary phase.

    • Column Wash: Flush the column with a strong solvent to remove any adsorbed contaminants.

    • Replace Column: If the above steps do not resolve the issue, the column may be degraded and require replacement.

Issue 2: High Signal-to-Noise Ratio or Matrix Effects in LC-MS/MS
  • Possible Cause: Co-elution of matrix components that suppress or enhance the ionization of this compound.[1]

  • Troubleshooting Steps:

    • Improve Sample Preparation: Switch to a more rigorous sample preparation method, such as SPE, to remove a wider range of interfering substances.[6]

    • Optimize Chromatography: Adjust the gradient elution profile to better separate this compound from the matrix interferences.[11]

    • Dilute the Sample: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.

    • Use a Different Ionization Source: If available, switching between electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) may reduce matrix effects.

Issue 3: Inconsistent or Low Recovery
  • Possible Cause: Inefficient extraction during sample preparation, analyte instability, or adsorption to labware.

  • Troubleshooting Steps:

    • Optimize Extraction Solvent/pH: For LLE or SPE, systematically evaluate different solvents and pH conditions to find the optimal parameters for this compound extraction.

    • Evaluate Analyte Stability: Perform stability tests to ensure that the analyte is not degrading during sample processing.[7]

    • Check for Adsorption: Use silanized glassware or polypropylene tubes to minimize non-specific binding of the analyte.

    • Internal Standard Monitoring: A consistently low recovery of the internal standard can indicate a systematic issue with the extraction procedure.

Data Presentation

Table 1: Representative Performance Characteristics of Analytical Methods for Small Molecule Quantification

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 5 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 10 ng/mL
Linearity Range 0.2 - 100 µg/mL0.01 - 10 µg/mL
Accuracy (% Bias) < 15%< 15%
Precision (%RSD) < 15%< 15%
Recovery 70 - 110%85 - 115%

Note: These values are representative for small molecule drugs and may vary for this compound. Method validation is required to establish these parameters for a specific assay.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Quantification
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: To be determined by UV scan of this compound (typically around 260 nm for nucleoside analogs).

    • Injection Volume: 10 µL.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase A.

    • Inject into the HPLC system.

Protocol 2: LC-MS/MS Method for this compound Quantification
  • Liquid Chromatography Conditions:

    • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 2% B, ramp to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: To be determined by infusing a standard solution of this compound and the internal standard. Precursor ions will be the protonated molecules [M+H]+, and product ions will be specific fragments.

    • Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximal signal intensity.

  • Sample Preparation (Solid-Phase Extraction):

    • Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.

    • Load 100 µL of plasma sample (pre-treated with an equal volume of 4% phosphoric acid).

    • Wash the cartridge with 0.1 M acetic acid followed by methanol.

    • Elute this compound and the internal standard with 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase A.

    • Inject into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_planning Method Development Planning cluster_optimization Method Optimization cluster_validation Method Validation (ICH/FDA Guidelines) cluster_application Sample Analysis start Define Analytical Requirements (Analyte, Matrix, Concentration) lit_review Literature Review for Similar Compounds start->lit_review sample_prep Sample Preparation Optimization (PPT, LLE, SPE) lit_review->sample_prep lc_params LC Parameter Optimization (Column, Mobile Phase, Gradient) sample_prep->lc_params ms_params MS Parameter Optimization (MRM Transitions, Source Parameters) lc_params->ms_params validation Selectivity, Linearity, Accuracy, Precision, Stability, Recovery ms_params->validation analysis Routine Sample Analysis validation->analysis end Data Reporting analysis->end

Caption: Experimental Workflow for Bioanalytical Method Development.

troubleshooting_tree cluster_peak Peak Shape Issues cluster_sensitivity Sensitivity & Reproducibility cluster_recovery Recovery Problems start Analytical Issue Encountered peak_shape Poor Peak Shape / Tailing start->peak_shape sensitivity Low Sensitivity / High Noise start->sensitivity recovery Inconsistent/Low Recovery start->recovery check_mobile_phase Adjust Mobile Phase pH peak_shape->check_mobile_phase check_column Inspect/Replace Column check_mobile_phase->check_column If no improvement improve_sample_prep Enhance Sample Cleanup (SPE) sensitivity->improve_sample_prep optimize_lc Optimize LC Gradient improve_sample_prep->optimize_lc If still noisy optimize_extraction Optimize Extraction Parameters recovery->optimize_extraction check_stability Verify Analyte Stability optimize_extraction->check_stability If still low

References

Validation & Comparative

A Comparative Guide to Morphothiadin and Other HBV Capsid Assembly Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of chronic hepatitis B (CHB) treatment is evolving, with a paradigm shift towards targeting different stages of the viral lifecycle beyond polymerase activity. Among the most promising new drug classes are the capsid assembly modulators (CAMs), which interfere with the formation of the viral nucleocapsid, a critical step for HBV replication and persistence. This guide provides a detailed comparison of Morphothiadin (GLS4), a potent CAM, with other notable HBV capsid inhibitors, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Classes

HBV capsid assembly modulators are broadly categorized into two main classes based on their mechanism of action:

  • Class I CAMs (or CAM-A for Aberrant): These molecules, including This compound (GLS4) and its predecessor BAY 41-4109 , are heteroaryldihydropyrimidines (HAPs). They act by misdirecting capsid assembly, leading to the formation of aberrant, non-functional capsid-like structures that are often rapidly degraded. This not only prevents the encapsidation of the viral pregenomic RNA (pgRNA) but also disrupts the integrity of the core protein.[1]

  • Class II CAMs (or CAM-E/N for Empty/Normal): This class, which includes compounds like Vebicorvir (ABI-H0731) , JNJ-56136379 , and EDP-514 , accelerates the kinetics of capsid assembly. This rapid assembly results in the formation of morphologically "normal" or intact capsids that are predominantly empty, lacking the viral pgRNA and polymerase necessary for replication.[2]

Both classes of CAMs ultimately prevent the production of new infectious virions. Some CAMs have also been shown to interfere with the early stages of infection by preventing the uncoating of incoming capsids, thereby inhibiting the formation of new covalently closed circular DNA (cccDNA).

Quantitative Comparison of Antiviral Activity and Cytotoxicity

The following table summarizes the in vitro efficacy and cytotoxicity of this compound and other selected HBV capsid inhibitors. The 50% effective concentration (EC50) represents the concentration of the drug that inhibits 50% of viral replication, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

CompoundClassChemical ClassCell LineEC50CC50Selectivity Index (SI)
This compound (GLS4) Class IHAPHepAD38~0.007 µM[3]26 µM[1]~3714
BAY 41-4109 Class IHAPHepG2.2.150.05 µM[4]7 µM[4]140
Vebicorvir (ABI-H0731) Class II-HepAD38 / HepG2-NTCP0.17 - 0.31 µM>20 µM>65-118
JNJ-56136379 Class IISBA derivativeHepG2.1170.054 µM[5]>25 µM[6]>463
EDP-514 Class IICore InhibitorHepAD380.018 µM[7]>50 µM>2778

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of different CAMs on the HBV life cycle and a typical workflow for the discovery and evaluation of novel HBV capsid inhibitors.

HBV_Lifecycle_CAM_Intervention cluster_nucleus Hepatocyte Nucleus cluster_cytoplasm Hepatocyte Cytoplasm cluster_CAMs Capsid Assembly Modulator Intervention cccDNA cccDNA pgRNA_transcription pgRNA & mRNA Transcription cccDNA->pgRNA_transcription Transcription pgRNA pgRNA + Polymerase pgRNA_transcription->pgRNA Export Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_dimers Core Protein Dimers Core_dimers->Capsid_Assembly Mature_Capsid Mature pgRNA-containing Capsid Capsid_Assembly->Mature_Capsid Aberrant_Capsids Aberrant, Non-functional Capsids Capsid_Assembly->Aberrant_Capsids Empty_Capsids Empty Capsids (no pgRNA) Capsid_Assembly->Empty_Capsids Reverse_Transcription Reverse Transcription Mature_Capsid->Reverse_Transcription rcDNA_Capsid rcDNA-containing Capsid Reverse_Transcription->rcDNA_Capsid Virion_Release Virion Release rcDNA_Capsid->Virion_Release Recycle_to_Nucleus Recycle to Nucleus rcDNA_Capsid->Recycle_to_Nucleus cccDNA amplification Recycle_to_Nucleus->cccDNA Class_I_CAM Class I CAMs (e.g., this compound) Class_I_CAM->Capsid_Assembly Misdirects Class_II_CAM Class II CAMs (e.g., Vebicorvir) Class_II_CAM->Capsid_Assembly Accelerates

Caption: Mechanism of HBV Capsid Assembly Modulator (CAM) Intervention in the HBV Lifecycle.

CAM_Screening_Workflow Start Compound Library HTS High-Throughput Screening (HBV DNA Reduction Assay) Start->HTS Hit_Identification Hit Identification (Primary Hits) HTS->Hit_Identification Dose_Response Dose-Response & Cytotoxicity Assays Hit_Identification->Dose_Response Lead_Selection Lead Compound Selection (Potency & Selectivity) Dose_Response->Lead_Selection Calculate EC50, CC50, SI Mechanism_of_Action Mechanism of Action Studies (e.g., Capsid Assembly Assay) Lead_Selection->Mechanism_of_Action Preclinical_Development Preclinical Development (In vivo efficacy & safety) Mechanism_of_Action->Preclinical_Development End Clinical Candidate Preclinical_Development->End

Caption: Experimental Workflow for HBV Capsid Inhibitor Discovery and Evaluation.

Experimental Protocols

HBV DNA Reduction Assay (EC50 Determination)

This protocol outlines a general procedure for determining the 50% effective concentration (EC50) of a compound against HBV replication in a cell-based assay using quantitative PCR (qPCR). The HepG2.2.15 cell line, which constitutively expresses HBV, is commonly used.

Materials:

  • HepG2.2.15 cells

  • Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and G418.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • DNA extraction kit.

  • qPCR master mix, primers, and probe specific for HBV DNA.

  • Real-time PCR instrument.

Procedure:

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the experiment. Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known HBV inhibitor).

  • Incubation: Incubate the plates for a defined period, typically 6-8 days, at 37°C in a 5% CO2 incubator. Replace the medium with freshly prepared compound-containing medium every 2-3 days.

  • DNA Extraction: After the incubation period, harvest the cell culture supernatant or the cells. Extract total DNA using a commercial DNA extraction kit according to the manufacturer's instructions.

  • qPCR Analysis: Quantify the amount of extracellular or intracellular HBV DNA using a real-time PCR assay. Use primers and a probe that target a conserved region of the HBV genome.

  • Data Analysis: Determine the concentration of the compound that causes a 50% reduction in HBV DNA levels compared to the vehicle control. This value is the EC50. Plot the percentage of HBV DNA inhibition against the compound concentration and fit the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination) using MTT

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and determine the 50% cytotoxic concentration (CC50) of a compound.

Materials:

  • HepG2 cells (or other relevant hepatocyte cell line).

  • Cell culture medium.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at an appropriate density. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plates for the same duration as the antiviral assay (e.g., 6-8 days) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The CC50 is the concentration of the compound that reduces cell viability by 50%. Plot the percentage of cell viability against the compound concentration and fit the data to a dose-response curve.

Conclusion

This compound (GLS4) stands out as a potent Class I HBV capsid assembly modulator with a high selectivity index, indicating a wide therapeutic window in preclinical studies. Its mechanism of inducing aberrant, non-functional capsids is a distinct and effective way to halt HBV replication. The comparison with Class II CAMs, which promote the formation of empty capsids, highlights the diverse strategies being employed to target this critical step in the viral lifecycle. The continued development and clinical investigation of this compound and other CAMs offer significant hope for more effective and potentially curative therapies for chronic hepatitis B. The experimental protocols provided herein serve as a foundation for researchers to evaluate and compare the efficacy of these and other novel anti-HBV compounds.

References

Comparative Analysis of Morphothiadin's Antiviral Efficacy in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals on the antiviral activity of Morphothiadin (GLS4), a novel hepatitis B virus (HBV) capsid assembly modulator. This document provides a comparative analysis of this compound's performance against established antiviral agents—Entecavir, Lamivudine, and Tenofovir—across various cell lines, supported by experimental data and detailed protocols.

Introduction

This compound (also known as GLS4) is a novel small molecule inhibitor of hepatitis B virus (HBV) replication.[1] Its mechanism of action involves the inhibition of viral core protein and capsid assembly, crucial steps in the HBV life cycle.[1][2] This guide summarizes the in vitro antiviral activity and cytotoxicity of this compound in comparison to other widely used anti-HBV drugs.

Comparative Antiviral Activity and Cytotoxicity

The following table summarizes the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) of this compound and other antiviral agents in different cell lines. The EC₅₀ value represents the concentration of a drug that is required for 50% inhibition of viral replication in vitro, while the CC₅₀ value indicates the concentration that causes the death of 50% of viable cells. A higher selectivity index (SI = CC₅₀/EC₅₀) indicates a more favorable safety profile for the compound.

CompoundCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Virus
This compound (GLS4) HepG2 2.2.150.0066> 45> 6818HBV
HepAD38Not explicitly stated, but strong inhibition at 0.025 - 0.1 µM190 (CC₉₀)Not applicableHBV
Entecavir Primary CD4+ T cellsPotent inhibition (specific EC₅₀ not provided)Not providedNot applicableHIV-1
HuH7 (stable cell line)Effective at 0.1, 1, and 10 µMNot providedNot applicableHBV
Lamivudine PBMC0.07 - 0.2Not providedNot applicableHIV-1
HuH7 (stable cell line)Effective at 1, 10, and 100 µMNot providedNot applicableHBV
Tenofovir MT-4 cells1.15 (as µg/mL)Not providedNot applicableHIV-1
HepG2 2.2.15, HepAD38, HepAD79Inhibits HBV activity> 200 (in erythroid progenitor cells)Not applicableHBV

Note: Data is compiled from multiple sources and experimental conditions may vary. Direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][3][4]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a desired density and incubate until they adhere and reach the desired confluency.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) and control drugs. Include untreated cells as a control.

  • Incubate the plate for a period relevant to the experiment (e.g., 24-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Add a solubilizing agent (e.g., DMSO or a specialized SDS-based solution) to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the CC₅₀ value.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced by infected cells in the presence of an antiviral compound.[5][6][7][8]

Principle: The assay measures the ability of a compound to inhibit the production of new infectious virus particles.

Procedure:

  • Seed host cells in multi-well plates and grow to a confluent monolayer.

  • Infect the cells with the virus at a specific multiplicity of infection (MOI).

  • After a short adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of the test compound.

  • Incubate the plates for a duration that allows for one or more rounds of viral replication.

  • Harvest the cell culture supernatant, which contains the progeny virus.

  • Determine the titer of the virus in the supernatant using a suitable method, such as a plaque assay or a TCID₅₀ (50% Tissue Culture Infectious Dose) assay.

  • Calculate the reduction in virus yield for each compound concentration compared to the untreated virus control to determine the EC₅₀ value.

Plaque Reduction Assay

This is a classic and widely used method to determine the titer of a virus and to assess the antiviral activity of a compound.[9][10][11][12]

Principle: The assay measures the ability of an antiviral compound to reduce the number of plaques (localized areas of cell death) formed by a virus in a cell monolayer.

Procedure:

  • Plate susceptible cells in multi-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the virus and incubate them with different concentrations of the antiviral compound.

  • Infect the cell monolayers with the virus-compound mixtures.

  • After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of the virus to adjacent cells, thus forming discrete plaques.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.

Visualizations

Experimental Workflow for Antiviral Activity Validation

Antiviral_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Line Seeding Infection Cell Infection Cell_Culture->Infection Compound_Prep Compound Dilution Treatment Compound Treatment Compound_Prep->Treatment Virus_Stock Virus Stock Preparation Virus_Stock->Infection Infection->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Antiviral_Activity Antiviral Assay (e.g., Plaque Reduction) Treatment->Antiviral_Activity Data_Analysis Data Analysis (EC50, CC50, SI) Cytotoxicity->Data_Analysis Antiviral_Activity->Data_Analysis

Caption: Workflow for in vitro validation of antiviral compounds.

Hypothetical Signaling Pathway Modulated by an Antiviral Compound

Signaling_Pathway cluster_virus Viral Lifecycle cluster_host Host Cell Virus_Entry Virus Entry Viral_Replication Viral Replication Virus_Entry->Viral_Replication Host_Factor_A Host Factor A Virus_Entry->Host_Factor_A Capsid_Assembly Capsid Assembly Viral_Replication->Capsid_Assembly Signaling_Cascade Signaling Cascade Viral_Replication->Signaling_Cascade Virus_Release Virus Release Capsid_Assembly->Virus_Release Host_Factor_A->Signaling_Cascade Innate_Immunity Innate Immune Response Signaling_Cascade->Innate_Immunity Antiviral_Compound Antiviral Compound Antiviral_Compound->Viral_Replication Inhibition Antiviral_Compound->Signaling_Cascade Modulation This compound This compound (GLS4) This compound->Capsid_Assembly Inhibition

Caption: Hypothetical antiviral mechanism of action.

References

A Comparative Analysis of Morphothiadin and Nucleoside Analogs in the Treatment of Chronic Hepatitis B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and safety profiles of Morphothiadin (GLS4), a novel hepatitis B virus (HBV) core protein allosteric modulator, and established nucleoside analogs (NAs), a cornerstone of chronic hepatitis B (CHB) therapy. The information presented is supported by preclinical and clinical experimental data to aid researchers and drug development professionals in understanding the distinct and complementary roles these antiviral agents may play in future therapeutic strategies.

Executive Summary

Chronic hepatitis B remains a significant global health challenge, with current therapies primarily focused on long-term viral suppression. Nucleoside analogs, such as Entecavir and Tenofovir, are potent inhibitors of the HBV reverse transcriptase, effectively reducing viral replication. This compound represents a different class of antiviral, targeting the HBV core protein, which is crucial for multiple stages of the viral lifecycle, including pgRNA encapsidation and cccDNA formation. This guide synthesizes available data to compare their mechanisms of action, in vitro potency, cytotoxicity, and clinical efficacy.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and nucleoside analogs lies in their viral targets. This distinction leads to different downstream effects on the HBV replication cycle.

Nucleoside Analogs act as chain terminators for the viral DNA. As analogs of natural deoxynucleosides, they are incorporated by the HBV reverse transcriptase into the growing viral DNA chain. Lacking a crucial chemical group, they prevent further elongation, thus halting viral replication.

This compound (GLS4) is a Core Protein Allosteric Modulator (CpAM). It binds to the HBV core protein (HBc), inducing aberrant assembly of the viral capsid. This prevents the proper encapsidation of viral pregenomic RNA (pgRNA), a critical step for reverse transcription and the production of new infectious virions.

Antiviral_Mechanisms cluster_NA Nucleoside Analog Pathway cluster_GLS4 This compound Pathway NA Nucleoside Analog (e.g., Entecavir, Tenofovir) NA_TP Active Triphosphate Form NA->NA_TP Host Kinases RT HBV Reverse Transcriptase (RT) NA_TP->RT Competitive Inhibition DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_Termination Chain Termination DNA_synthesis->Chain_Termination Incorporation of Analog HBV_Virion New HBV Virions Chain_Termination->HBV_Virion Blocked GLS4 This compound (GLS4) HBc HBV Core Protein (HBc Dimer) GLS4->HBc Allosteric Binding Capsid_Assembly pgRNA Encapsidation HBc->Capsid_Assembly Aberrant_Capsid Aberrant, Non-functional Capsid Assembly Capsid_Assembly->Aberrant_Capsid Misdirection Aberrant_Capsid->HBV_Virion Blocked

Figure 1: Comparative Mechanisms of Action.

Preclinical Efficacy and Cytotoxicity

In vitro studies are crucial for determining the intrinsic potency and safety window of antiviral compounds. The following tables summarize key preclinical data for this compound and the first-line nucleoside analogs, Entecavir and Tenofovir.

In Vitro Antiviral Potency

The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) indicates the concentration of a drug that is required for 50% inhibition of viral replication in vitro. A lower value signifies higher potency.

CompoundAssay Cell LinePotency (EC₅₀ / IC₅₀)Reference(s)
This compound (GLS4) HepAD3812 nM[1]
Entecavir HepG2 2.2.15~4 nM[2][3]
Tenofovir Cell-based assay1.1 µM[4]
Table 1: In Vitro Antiviral Potency Against HBV.
In Vitro Cytotoxicity and Selectivity

The half-maximal cytotoxic concentration (CC₅₀) is the concentration at which a compound reduces cell viability by 50%. The Selectivity Index (SI), calculated as CC₅₀/EC₅₀, is a measure of the drug's therapeutic window. A higher SI is desirable.

CompoundCell TypeCC₅₀ (µM)Selectivity Index (SI)Reference(s)
This compound (GLS4) Primary Human Hepatocytes115>9,500[5]
Entecavir HepG2 2.2.1530~7,500[3]
Tenofovir HepG2398~362[4]

Note: CC₅₀ values for Entecavir and Tenofovir were determined in HepG2 cell lines, which may differ from primary hepatocytes. However, reports indicate low cytotoxicity for both compounds in vitro.[6][7] Table 2: In Vitro Cytotoxicity and Selectivity Index.

Clinical Efficacy: A Head-to-Head Comparison

Direct comparison in a clinical setting provides the most relevant data for efficacy. A recent multicenter clinical trial evaluated the effect of adding this compound (GLS4) with a pharmacokinetic enhancer (Ritonavir) to a standard Entecavir regimen versus Entecavir monotherapy in patients with chronic hepatitis B.

Parameter (at Week 48)GLS4/Ritonavir + EntecavirEntecavir Monotherapy
Mean HBV DNA Reduction (log₁₀ IU/mL) -6.28-5.72
Mean HBV pgRNA Reduction (log₁₀ copies/mL) -3.83-1.91
Proportion with Undetectable HBV DNA & pgRNA 71.6% (48/67)18.9% (7/37)
Mean HBsAg Decline (log₁₀ IU/mL) -0.87-0.65
Table 3: Key Efficacy Endpoints from a Phase 2 Clinical Trial. Data reflects the superior viral and subviral particle reduction when this compound is added to a nucleoside analog backbone.

Experimental Protocols

Detailed methodologies are essential for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the data cited in this guide.

In Vitro HBV Replication Assay (EC₅₀ Determination)

This workflow outlines the general procedure for determining the antiviral potency of a compound against HBV in a cell culture system.

EC50_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis A Seed HepG2-derived cells (e.g., HepAD38) in multi-well plates C Treat cells with compound dilutions A->C B Prepare serial dilutions of test compounds (this compound, NAs) B->C D Incubate for a defined period (e.g., 7 days), replenishing media and drug daily C->D E Collect cell culture supernatant D->E F Extract viral DNA E->F G Quantify HBV DNA via real-time PCR F->G H Calculate EC50 value using dose-response curve G->H

Figure 2: Workflow for EC₅₀ Determination.

Protocol:

  • Cell Seeding: HepAD38 cells, which are engineered to replicate HBV under the control of a tetracycline-off promoter, are seeded into 6-well plates at a density of 5x10⁶ cells per well.

  • Compound Treatment: After cell adherence, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., this compound, Entecavir). A no-drug control is included.

  • Incubation: Cells are incubated for 7 days. The medium and respective drug concentrations are replenished daily.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • DNA Extraction: Viral DNA is extracted from the supernatant using a commercial DNA extraction kit.

  • Quantification: HBV DNA levels are quantified using a real-time PCR assay with primers and probes specific to the HBV genome.

  • Data Analysis: The percentage of viral replication inhibition is calculated relative to the no-drug control for each compound concentration. The EC₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cytotoxicity Assay (CC₅₀ Determination)

This protocol describes how the toxicity of a compound on host cells, such as primary human hepatocytes, is assessed.

Protocol:

  • Cell Culture: Primary human hepatocytes are seeded in collagen-coated 96-well plates and allowed to attach.

  • Compound Exposure: Cells are treated with increasing concentrations of the test compounds for a specified duration (e.g., 48 hours).

  • Viability Assessment (MTT Assay):

    • After incubation, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • After an incubation period of 2-3 hours, the MTT solution is removed, and a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) is added to dissolve the formazan crystals.

  • Quantification: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: The absorbance values are normalized to the untreated control cells to determine the percentage of cell viability. The CC₅₀ is calculated as the drug concentration that causes a 50% reduction in cell viability.

Southern Blot Analysis of HBV Replicative Intermediates

This method is used to visualize different forms of HBV DNA inside the host cell, providing mechanistic insights into how a drug affects viral replication.

Protocol:

  • Cell Lysis: HBV-replicating cells (e.g., HepAD38) treated with antiviral compounds are lysed using a buffer containing a mild detergent.

  • Isolation of Intracellular Core Particles: The cell lysate is centrifuged to pellet cell debris, and the supernatant containing the viral core particles is collected.

  • DNA Extraction: The core particles are treated with proteinase K and SDS to release the viral DNA. The DNA is then purified by phenol-chloroform extraction and ethanol precipitation.

  • Agarose Gel Electrophoresis: The extracted DNA is separated by size and conformation on a 1.2% agarose gel. Different forms of HBV DNA (relaxed circular, double-stranded linear, single-stranded) will migrate at different rates.

  • Blotting: The DNA is transferred from the gel to a nylon membrane (e.g., Hybond-XL) via capillary action.

  • Hybridization: The membrane is incubated with a radiolabeled (e.g., ³²P) HBV-specific DNA probe that will bind to the complementary viral DNA sequences on the membrane.

  • Visualization: The membrane is washed to remove the unbound probe and exposed to a phosphorimager screen or X-ray film to visualize the bands corresponding to the different HBV DNA replicative intermediates. The intensity of the bands reflects the amount of each DNA form.

Conclusion

This compound and nucleoside analogs represent two distinct and powerful approaches to inhibiting HBV replication. Nucleoside analogs like Entecavir and Tenofovir are highly potent direct inhibitors of the viral polymerase with a proven track record of long-term viral suppression. This compound, with its novel mechanism of targeting the core protein, not only inhibits viral replication but also affects other key viral processes, as evidenced by the significant reduction in pgRNA levels observed in clinical trials.

The preclinical data indicate that this compound possesses high potency and a favorable safety window. Clinical data suggest a synergistic or additive effect when combined with a nucleoside analog, leading to a more profound reduction in HBV DNA and pgRNA than with nucleoside analog monotherapy. This suggests that a combination therapy approach, targeting both the viral polymerase and the core protein, could be a promising strategy for achieving deeper and more sustained viral suppression, and potentially contributing to a functional cure for chronic hepatitis B. Further research is warranted to explore the long-term efficacy and safety of this combination and to compare this compound directly with other first-line therapies.

References

Morphothiadin's Stand Against Drug-Resistant Hepatitis B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Morphothiadin (also known as GLS4), a novel hepatitis B virus (HBV) core protein allosteric modulator, with other established HBV inhibitors. This analysis focuses on the critical aspect of cross-resistance, supported by available experimental data.

This compound emerges as a potent inhibitor of both wild-type and adefovir-resistant HBV, demonstrating an impressive 50% inhibitory concentration (IC50) of 12 nM[1]. Its unique mechanism of action, targeting the assembly of the viral capsid, offers a promising alternative to traditional nucleoside/nucleotide analogs that target the viral polymerase[2][3]. This distinction is crucial in the context of drug resistance, a major hurdle in the long-term management of chronic hepatitis B.

Cross-Resistance Profile of this compound

While comprehensive head-to-head comparative studies are still emerging, existing preclinical data provides valuable insights into this compound's effectiveness against resistant HBV strains.

Key Findings:

  • Adefovir-Resistant HBV: this compound has been shown to be effective against HBV strains with common adefovir resistance mutations, including rtA181T, rtA181V, and rtN236T[2].

  • Lamivudine-Resistant HBV: The predecessor to this compound, BAY 41-4109, demonstrated efficacy against lamivudine-resistant HBV mutants. This strongly suggests that this compound is also likely to be effective against these common resistant strains[3].

  • Mechanism of Action: As a capsid assembly modulator, this compound's target is distinct from that of polymerase inhibitors. This fundamental difference in its mechanism suggests a low probability of cross-resistance with nucleoside/nucleotide analogs[2][3].

Comparative Efficacy Data

The following table summarizes the available quantitative data on the in vitro efficacy of this compound against wild-type and adefovir-resistant HBV, alongside data for other common HBV inhibitors for context. It is important to note that direct comparative studies of this compound against lamivudine, entecavir, and tenofovir-resistant strains are not yet widely available in published literature.

CompoundTargetWild-Type HBV (IC50/EC50)Adefovir-Resistant HBVLamivudine-Resistant HBVEntecavir-Resistant HBVTenofovir-Resistant HBV
This compound (GLS4) Capsid Assembly 12 nM [1]Sensitive [2]Likely Sensitive [3]Data Not AvailableData Not Available
LamivudinePolymerase0.325 µM[2]SensitiveHigh-level ResistancePartial Cross-ResistanceSensitive
AdefovirPolymeraseData Not AvailableResistance Mutations (rtA181T/V, rtN236T)SensitiveSensitivePartial Cross-Resistance
EntecavirPolymeraseData Not AvailableSensitivePartial Cross-ResistanceResistance MutationsSensitive
TenofovirPolymeraseData Not AvailablePartial Cross-ResistanceSensitiveSensitiveResistance Mutations

Note: "Sensitive" indicates that the inhibitor is expected to be effective against the resistant strain. "Resistance Mutations" indicates that mutations conferring resistance to this drug are well-characterized. "Partial Cross-Resistance" indicates that some resistance mutations may confer reduced susceptibility.

Experimental Protocols

The determination of the in vitro efficacy of antiviral compounds against HBV and its resistant variants typically involves the following key steps:

Cell Culture and Transfection
  • Cell Line: HepG2.2.15 cells, which stably express HBV, or HepG2 cells are commonly used[2].

  • Transfection (for resistant strains): To test against specific resistance mutations, HepG2 cells are transiently transfected with plasmids containing the full-length HBV genome engineered with the desired mutations (e.g., rtA181T, rtA181V, rtN236T for adefovir resistance)[2].

Drug Treatment
  • Following cell seeding and/or transfection, the cells are treated with a range of concentrations of the antiviral compounds being tested.

  • The treatment is typically carried out for several days, with the culture medium and drug being replenished periodically[1].

Analysis of HBV Replication
  • Southern Blotting: This is a standard method to measure the levels of HBV replicative intermediates (e.g., relaxed-circular and single-stranded DNA) inside the cells. The reduction in these DNA forms in the presence of the drug indicates its inhibitory activity[2].

  • Real-Time PCR: This technique is used to quantify the amount of HBV DNA in the supernatant of the cell culture, providing a measure of virion production[1].

  • Immunoblotting: This method is used to detect the levels of HBV proteins, such as the core protein, to assess the impact of the compound on protein expression and assembly[2].

IC50/EC50 Determination
  • The data from the above analyses are used to plot dose-response curves.

  • The IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values are then calculated to determine the potency of the antiviral compound.

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the HBV replication cycle and the mechanism of action of different inhibitors, as well as a typical experimental workflow.

HBV_Replication_and_Inhibitor_Action cluster_cell Hepatocyte cluster_inhibitors Inhibitor Action Entry Entry Uncoating Uncoating Entry->Uncoating cccDNA Formation cccDNA Formation Uncoating->cccDNA Formation Transcription Transcription cccDNA Formation->Transcription Translation Translation Transcription->Translation Capsid Assembly Capsid Assembly Translation->Capsid Assembly Reverse Transcription Reverse Transcription Capsid Assembly->Reverse Transcription Virion Release Virion Release Reverse Transcription->Virion Release This compound This compound This compound->Capsid Assembly Inhibits NAs NAs NAs->Reverse Transcription Inhibits

Caption: HBV Replication Cycle and Points of Inhibition.

Experimental_Workflow Cell_Culture Culture HepG2 or HepG2.2.15 cells Transfection Transfect with plasmids (for resistant strains) Cell_Culture->Transfection Drug_Treatment Treat with varying concentrations of inhibitors Transfection->Drug_Treatment Incubation Incubate for several days Drug_Treatment->Incubation Analysis Analyze HBV Replication Incubation->Analysis Southern_Blot Southern Blot (Replicative Intermediates) Analysis->Southern_Blot qPCR Real-Time PCR (Virion Production) Analysis->qPCR Western_Blot Immunoblot (Core Protein) Analysis->Western_Blot Data_Analysis Calculate IC50/EC50 values Southern_Blot->Data_Analysis qPCR->Data_Analysis Western_Blot->Data_Analysis

Caption: Workflow for HBV Drug Susceptibility Testing.

Conclusion

This compound presents a promising new approach to combatting HBV, particularly in the face of growing resistance to existing therapies. Its distinct mechanism of action targeting capsid assembly provides a strong rationale for its efficacy against nucleoside/nucleotide analog-resistant strains. While direct comparative data is still limited, the available preclinical evidence strongly supports its potential as a valuable component of future combination therapies for chronic hepatitis B. Further clinical studies are warranted to fully elucidate its cross-resistance profile and establish its role in the evolving landscape of HBV treatment.

References

A Head-to-Head Comparison of Morphothiadin and Other Core Protein Allosteric Modulators (CpAMs) for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Morphothiadin (GLS4) and other prominent Hepatitis B Virus (HBV) Core protein Allosteric Modulators (CpAMs). This document summarizes key performance data, outlines detailed experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decisions in antiviral drug development.

Core protein allosteric modulators are a promising class of antiviral agents that target the HBV core protein (HBc), a crucial component in the viral lifecycle responsible for encapsulating the viral genome.[1] These modulators disrupt the normal process of capsid formation, ultimately inhibiting viral replication.[1] CpAMs are broadly categorized into two main classes based on their mechanism of action:

  • Type I CpAMs (or Class I/CAM-A): These molecules induce the formation of aberrant, non-functional capsid structures or core protein aggregates that are unable to package the viral pregenomic RNA (pgRNA).[2] this compound and other members of the heteroaryldihydropyrimidine (HAP) class fall into this category.[2]

  • Type II CpAMs (or Class II/CAM-E): These modulators accelerate the assembly of capsid shells, but these capsids are predominantly empty and lack the viral genome.[2][3] This class includes phenylpropenamides (PPAs), sulfamoylbenzamides (SBAs), and glyoxamoylpyrroloxamides (GLPs).[3][4]

This guide will delve into a comparative analysis of this compound against other notable CpAMs, presenting their antiviral efficacy and cytotoxicity profiles.

Quantitative Comparison of CpAM Performance

The following tables summarize the in vitro efficacy (EC50) and cytotoxicity (CC50) data for this compound and other representative CpAMs from different chemical classes. The EC50 value represents the concentration of the compound that inhibits 50% of viral replication, while the CC50 value indicates the concentration that causes 50% cytotoxicity to the host cells. A higher selectivity index (SI = CC50/EC50) is indicative of a more favorable safety profile.

Table 1: Antiviral Efficacy and Cytotoxicity of this compound (GLS4) and other HAP CpAMs (Type I)

CompoundChemical ClassCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound (GLS4)HAPHepG2.2.151[5]>100[6]>100,000
This compound (GLS4)HAPHepAD3812[7][8]190[8]15,833
This compound (GLS4)HAPPrimary Human Hepatocytes-115[9]-
Bay 41-4109HAPHepG2.2.1585 - 170[10]35 (Primary Human Hepatocytes)[9]~206 - 412
HAP_R10HAP----
JNJ-56136379HAP derivativeHepG2.11754[1][2]>10 (HepG2)>185
RO7049389HAP----

Table 2: Antiviral Efficacy and Cytotoxicity of Other Classes of CpAMs (Type II)

CompoundChemical ClassCell LineEC50 (nM)CC50 (µM)Selectivity Index (SI)
GLP-26GLPHepAD383[6]>100 (HepG2)[6]>33,333
GLP-26GLPPrimary Human Hepatocytes40[6]--
NVR 3-778SBAHepG2.2.15400[3][11]>100>250
ABI-H0731Thiazole carboxamideHepAD38173 - 307[12]>50>163 - 289
AT-130PPAHepG2.1171540[2]--

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of CpAMs. Specific details may vary between studies.

HBV Antiviral Activity Assay (EC50 Determination)

This assay measures the ability of a compound to inhibit HBV replication in a cell-based system.

1. Cell Culture and Treatment:

  • Hepatoma cell lines that stably replicate HBV, such as HepG2.2.15 or HepAD38, are commonly used.
  • Cells are seeded in multi-well plates and allowed to adhere.
  • The cells are then treated with serial dilutions of the test compound (e.g., this compound) for a specified period, typically 6-8 days. A vehicle control (e.g., DMSO) is run in parallel.

2. Quantification of HBV DNA:

  • After the treatment period, the cell culture supernatant is collected.
  • Viral particles in the supernatant are lysed to release HBV DNA.
  • The amount of extracellular HBV DNA is quantified using real-time quantitative PCR (qPCR).

3. Data Analysis:

  • The percentage of viral replication inhibition is calculated for each compound concentration relative to the vehicle control.
  • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of the compounds to the host cells.

1. Cell Culture and Treatment:

  • The same cell line used for the antiviral assay (e.g., HepG2) is seeded in multi-well plates.
  • Cells are treated with the same serial dilutions of the test compound as in the antiviral assay.

2. Cell Viability Measurement:

  • After the incubation period, cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
  • In viable cells, mitochondrial dehydrogenases convert the MTT reagent into a purple formazan product, which can be quantified by measuring the absorbance at a specific wavelength.[13]

3. Data Analysis:

  • The percentage of cell viability is calculated for each compound concentration relative to the vehicle control.
  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

HBV pgRNA Encapsidation Assay

This assay specifically measures the packaging of the viral pregenomic RNA into newly forming capsids.

1. Cell Lysis and Nuclease Treatment:

  • HBV-replicating cells are lysed to release cytoplasmic contents.
  • The cell lysate is treated with nucleases (e.g., RNase and DNase) to degrade any nucleic acids not protected within a viral capsid.[14]

2. Capsid Isolation:

  • Intact capsids are isolated from the cell lysate, often by immunoprecipitation using an antibody against the HBV core protein or by sucrose density gradient centrifugation.[15]

3. RNA Extraction and Quantification:

  • RNA is extracted from the isolated capsids.
  • The amount of encapsidated pgRNA is quantified using reverse transcription quantitative PCR (RT-qPCR).[15]

4. Data Analysis:

  • The level of pgRNA encapsidation in compound-treated cells is compared to that in vehicle-treated cells to determine the inhibitory effect of the compound.

Visualizing Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in CpAM research.

HBV_Lifecycle_and_CpAM_Intervention cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_cpam_action CpAM Intervention cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export CapsidAssembly Capsid Assembly & pgRNA Encapsidation pgRNA_cyto->CapsidAssembly CoreProtein Core Protein (Dimers) CoreProtein->CapsidAssembly MatureCapsid Mature Nucleocapsid CapsidAssembly->MatureCapsid AberrantCapsid Aberrant Capsids/ Aggregates CapsidAssembly->AberrantCapsid EmptyCapsid Empty Capsids CapsidAssembly->EmptyCapsid VirionRelease Virion Release MatureCapsid->VirionRelease TypeI Type I CpAMs (e.g., this compound) TypeI->CapsidAssembly TypeII Type II CpAMs (e.g., GLP-26) TypeII->CapsidAssembly

Caption: HBV lifecycle and points of intervention for Type I and Type II CpAMs.

Antiviral_Assay_Workflow cluster_cytotoxicity Parallel Cytotoxicity Assay start Start seed_cells Seed HBV-replicating cells (e.g., HepG2.2.15) start->seed_cells add_compounds Add serial dilutions of CpAMs seed_cells->add_compounds incubate Incubate for 6-8 days add_compounds->incubate collect_supernatant Collect cell supernatant incubate->collect_supernatant quantify_dna Quantify extracellular HBV DNA (qPCR) collect_supernatant->quantify_dna analyze_ec50 Calculate EC50 quantify_dna->analyze_ec50 end_ec50 EC50 Determined analyze_ec50->end_ec50 seed_cells_cyto Seed cells add_compounds_cyto Add serial dilutions of CpAMs seed_cells_cyto->add_compounds_cyto incubate_cyto Incubate add_compounds_cyto->incubate_cyto mtt_assay Perform MTT assay incubate_cyto->mtt_assay analyze_cc50 Calculate CC50 mtt_assay->analyze_cc50 end_cc50 CC50 Determined analyze_cc50->end_cc50

References

Independent Verification of Morphothiadin's Antiviral Potency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides an objective comparison of the 50% inhibitory concentration (IC50) of Morphothiadin (also known as GLS4), a novel Hepatitis B Virus (HBV) capsid assembly modulator. The data presented is compiled from independent research to offer a reliable resource for researchers, scientists, and drug development professionals in the field of antiviral therapeutics.

Comparative Analysis of HBV Capsid Assembly Modulators

The antiviral efficacy of this compound and other prominent HBV capsid assembly modulators is summarized below. The IC50 and 50% effective concentration (EC50) values represent the concentration of the compound required to inhibit HBV replication by 50% in in vitro models.

CompoundIC50 / EC50 (nM)Cell LineSource
This compound (GLS4) 12 (IC50) HepG2.2.15[1]
This compound (GLS4) 62.24 (EC50) HepAD38[2]
BAY 41-4109124.28 (EC50)HepAD38[2]
Lamivudine325 (IC50)HepG2.2.15[1]

Note: IC50 (Inhibitory Concentration) and EC50 (Effective Concentration) are related measures of a drug's potency. IC50 is typically determined in enzymatic or biochemical assays, while EC50 is determined in cell-based assays.

Experimental Protocols

The following is a generalized protocol for determining the IC50 of anti-HBV compounds, based on methodologies described in the cited literature.

Objective: To determine the concentration of a test compound that inhibits HBV replication by 50% in a cell culture model.

Materials:

  • HepG2.2.15 or HepAD38 cells (human hepatoma cell lines that constitutively express HBV)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Control compounds (e.g., Lamivudine, vehicle control)

  • Reagents for DNA extraction

  • Primers and probes for HBV DNA quantification by Southern blotting or quantitative PCR (qPCR)

  • Reagents for cytotoxicity assays (e.g., MTT)

Procedure:

  • Cell Seeding: Plate HepG2.2.15 or HepAD38 cells in multi-well plates and culture until they reach optimal confluency.

  • Compound Treatment: Prepare serial dilutions of the test compound and control compounds in cell culture medium. Replace the existing medium in the cell plates with the medium containing the various concentrations of the compounds.

  • Incubation: Incubate the treated cells for a defined period (e.g., 6-7 days) to allow for HBV replication.

  • DNA Extraction: After incubation, lyse the cells and extract the total intracellular DNA.

  • Quantification of HBV DNA:

    • Southern Blotting: Separate the extracted DNA by agarose gel electrophoresis, transfer to a membrane, and probe with a labeled HBV-specific DNA probe. The signal intensity of the HBV replicative intermediates is quantified.

    • qPCR: Use HBV-specific primers and probes to quantify the amount of HBV DNA in the extracted samples.

  • Cytotoxicity Assay: In parallel, treat cells with the same concentrations of the test compound and assess cell viability using an MTT or similar assay to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis: Plot the percentage of HBV replication inhibition against the log of the compound concentration. Use a non-linear regression model to calculate the IC50 value. The selectivity index (SI) can be calculated as the ratio of CC50 to IC50.

Mechanism of Action: Targeting HBV Capsid Assembly

This compound is a member of the heteroaryldihydropyrimidine (HAP) class of compounds.[3] It functions as a capsid assembly modulator, interfering with the proper formation of the viral nucleocapsid, a critical step in the HBV replication cycle.[1][2] This disruption leads to the formation of aberrant, non-functional capsids, thereby preventing the encapsidation of the viral pregenomic RNA (pgRNA) and subsequent DNA synthesis.[1]

Below is a diagram illustrating the HBV replication cycle and the step at which this compound exerts its inhibitory effect.

HBV_Replication_Cycle cluster_host_cell Hepatocyte cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm rcDNA rcDNA cccDNA cccDNA rcDNA->cccDNA Repair pgRNA pgRNA cccDNA->pgRNA Transcription mRNAs mRNAs cccDNA->mRNAs Transcription Capsid_Assembly Capsid Assembly pgRNA->Capsid_Assembly Core_Proteins Core Proteins mRNAs->Core_Proteins Translation Polymerase Polymerase mRNAs->Polymerase Translation Entry Virus Entry Uncoating Uncoating Entry->Uncoating Uncoating->rcDNA Core_Proteins->Capsid_Assembly Polymerase->Capsid_Assembly Reverse_Transcription Reverse Transcription Capsid_Assembly->Reverse_Transcription Virion_Assembly Virion Assembly & Egress Reverse_Transcription->Virion_Assembly This compound This compound This compound->Capsid_Assembly Inhibits

Caption: HBV replication cycle and the inhibitory action of this compound.

This guide serves as a reference for the independently verified antiviral activity of this compound and its comparison with other compounds in its class. The provided experimental framework can be adapted for further in-house verification and comparative studies.

References

A Comparative Analysis of the Therapeutic Index of Morphothiadin and Other Antiviral Agents for Hepatitis B Virus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic index of Morphothiadin against other leading antiviral treatments for Hepatitis B Virus (HBV). The following sections detail the quantitative data, experimental protocols, and mechanisms of action to support further research and development in this field.

Executive Summary

The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. In the context of antiviral therapy for chronic Hepatitis B, a higher TI is desirable, indicating a wider margin between the effective and toxic concentrations. This guide assesses this compound, a novel antiviral, in comparison to established treatments.

Data Presentation: Therapeutic Index of Antivirals for HBV

The therapeutic index is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% inhibitory concentration (IC50 or EC50). A higher TI value suggests a more favorable safety profile. The data presented below was compiled from various in vitro studies, predominantly using the HepG2.2.15 cell line, which is a widely accepted model for HBV replication studies.

Antiviral AgentIC50 / EC50 (µM)CC50 (µM)Therapeutic Index (CC50/IC50)
This compound 0.012115 (in primary human hepatocytes)~9583
Entecavir0.0037530~8000
Lamivudine>0.003 - 15>100>6.7 - >33333
Adefovir0.2 - 2.5>10 (in HepG2 cells)>4 - >50
TenofovirNot directly available for HBV, prodrug TDF is used.>10 (for TDF in HepG2 cells)Data not sufficient for direct calculation
Peginterferon alfa-2aNot applicable (immunomodulator)Not applicableNot applicable

Note: The therapeutic index for Lamivudine shows a wide range due to variability in reported IC50 values. For Adefovir and Tenofovir, the available data in the HepG2 cell line indicates low cytotoxicity at the tested concentrations, suggesting a favorable therapeutic index, though a precise value cannot be calculated without a definitive CC50. Peginterferon alfa-2a's mechanism as an immunomodulator precludes a direct IC50/CC50-based therapeutic index calculation in the same manner as direct-acting antivirals.

Experimental Protocols

The determination of the therapeutic index relies on standardized in vitro assays to measure both antiviral efficacy and cytotoxicity.

Determination of 50% Inhibitory Concentration (IC50/EC50)

This protocol outlines the general steps to determine the concentration of an antiviral agent that inhibits 50% of viral replication.

a. Cell Culture and Viral Infection:

  • HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are cultured in appropriate media.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • For antiviral testing, the supernatant containing the viral particles is collected.

b. Drug Treatment:

  • A serial dilution of the antiviral compound is prepared.

  • The culture medium is replaced with a medium containing the different concentrations of the antiviral drug.

  • The cells are incubated for a defined period, typically several days, to allow for viral replication.

c. Quantification of Viral Replication:

  • Quantitative Polymerase Chain Reaction (qPCR): DNA is extracted from the supernatant or the cells to quantify the amount of HBV DNA. A reduction in HBV DNA levels compared to untreated controls indicates antiviral activity.

  • Enzyme-Linked Immunosorbent Assay (ELISA): The levels of viral antigens, such as HBsAg or HBeAg, in the cell culture supernatant are measured.

d. Data Analysis:

  • The percentage of viral inhibition is calculated for each drug concentration relative to the untreated control.

  • The IC50 value is determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

Determination of 50% Cytotoxic Concentration (CC50)

This protocol describes the methodology to assess the concentration of a compound that causes a 50% reduction in cell viability.

a. Cell Culture:

  • HepG2 cells or primary human hepatocytes are seeded in 96-well plates at a specific density.

b. Compound Exposure:

  • Cells are treated with a range of concentrations of the antiviral drug.

  • A control group of cells is left untreated.

  • The plates are incubated for a period equivalent to the antiviral assay.

c. Cell Viability Assay (e.g., MTT Assay):

  • The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.

  • Mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan product.

  • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

d. Data Analysis:

  • The percentage of cell viability is calculated for each compound concentration relative to the untreated control cells.

  • The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

Experimental_Workflow_for_Therapeutic_Index cluster_IC50 IC50 Determination (Antiviral Efficacy) cluster_CC50 CC50 Determination (Cytotoxicity) cluster_TI Therapeutic Index Calculation A Seed HepG2.2.15 cells B Treat with serial dilutions of antiviral A->B C Incubate for viral replication B->C D Quantify HBV DNA (qPCR) or Antigens (ELISA) C->D E Calculate IC50 D->E K Therapeutic Index = CC50 / IC50 E->K F Seed HepG2 or primary hepatocytes G Treat with serial dilutions of antiviral F->G H Incubate for same duration as IC50 assay G->H I Perform Cell Viability Assay (e.g., MTT) H->I J Calculate CC50 I->J J->K

Fig. 1: Experimental workflow for determining the therapeutic index.

HBV_Replication_and_Morphothiadin_MOA cluster_Hepatocyte Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cccDNA cccDNA pgRNA pgRNA cccDNA->pgRNA Transcription ReverseTranscription Reverse Transcription pgRNA->ReverseTranscription Encapsidation Entry HBV Entry Uncoating Uncoating Entry->Uncoating rcDNA rcDNA Uncoating->rcDNA rcDNA->cccDNA Nuclear Import & Repair ReverseTranscription->rcDNA Synthesis CoreAssembly Core Protein Assembly CoreAssembly->ReverseTranscription VirionRelease Virion Release CoreAssembly->VirionRelease This compound This compound This compound->ReverseTranscription Inhibits Polymerase This compound->CoreAssembly Disrupts Assembly

Fig. 2: HBV replication cycle and this compound's mechanism of action.

Discussion of Signaling Pathways and Mechanism of Action

The Hepatitis B virus life cycle is a complex process that presents multiple targets for antiviral intervention. As depicted in Figure 2, the virus enters the hepat

Safety Operating Guide

Proper Disposal of Morphothiadin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Morphothiadin, a potent inhibitor of Hepatitis B virus (HBV) replication. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.

This compound: Key Data for Disposal

The following table summarizes the essential characteristics of this compound relevant to its safe disposal.

PropertyDataCitation
Chemical Name This compound[1]
Synonyms GLS4[1]
CAS Number 1092970-12-1[1]
Molecular Formula C21H22BrFN4O3S[1]
Molecular Weight 509.39 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Physical State Solid[1]
Incompatibilities Strong acids/alkalis, strong oxidizing/reducing agents[1]
Hazardous Decomposition Under fire conditions, may decompose and emit toxic fumes.[1]

Step-by-Step Disposal Protocol for this compound

Based on its classification as a non-hazardous substance, the following procedure is recommended for the disposal of this compound. However, it is imperative to consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines.

Step 1: Initial Assessment

  • Verify Classification: Confirm that the waste material is solely this compound and is not mixed with any hazardous substances. If it is mixed with hazardous chemicals, it must be treated as hazardous waste.

  • Consult Institutional Policy: Before proceeding, review your organization's policies for the disposal of non-hazardous chemical waste.

Step 2: Preparing Solid this compound for Disposal

  • Containerization: Place the solid this compound waste into a sealed, leak-proof, and clearly labeled container. The original product container, if empty and in good condition, can be used.

  • Labeling: The label should clearly state "this compound Waste (Non-Hazardous)" and include the chemical formula.

  • Deactivation (Optional, if required by institutional policy): While not classified as hazardous, some institutional guidelines may recommend deactivating potent biological inhibitors. A common method is to dissolve the compound in a compatible solvent (e.g., ethanol) and then treat it with a chemical that can break it down, such as a solution of sodium hypochlorite (bleach), followed by neutralization. This step should only be performed if explicitly required and with a validated protocol.

Step 3: Disposal of Empty Containers

  • Triple Rinse: Thoroughly rinse the empty this compound container three times with a suitable solvent (e.g., water or ethanol).

  • Collect Rinsate: The first rinsate should be collected and disposed of as chemical waste, following your institution's procedures for non-hazardous liquid waste. Subsequent rinsates may be eligible for drain disposal, pending EHS approval.

  • Deface Label: Completely remove or deface the original label on the empty container to prevent misuse.

  • Final Disposal: The triple-rinsed and defaced container can typically be disposed of in the regular laboratory glass or solid waste stream.

Step 4: Final Disposal of Solid Waste

  • Non-Hazardous Waste Stream: The sealed and labeled container of solid this compound waste can generally be disposed of through your institution's non-hazardous solid waste stream. This may involve placing it in a designated drum or container for collection by the EHS department.

  • Do Not Use General Trash: Avoid disposing of chemical waste in general office or public trash receptacles to prevent accidental exposure to non-laboratory personnel.

Experimental Workflow and Decision Pathway

The following diagrams illustrate the recommended experimental workflow for handling a this compound spill and the logical decision-making process for its proper disposal.

experimental_workflow cluster_spill_response This compound Spill Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Absorbent Material ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Contaminated Material as Chemical Waste decontaminate->dispose

Figure 1. Experimental workflow for a this compound spill.

disposal_pathway start This compound Waste for Disposal is_mixed Is it mixed with hazardous waste? start->is_mixed treat_hazardous Dispose as Hazardous Waste per Institutional Protocol is_mixed->treat_hazardous Yes is_solid Is the waste solid or liquid? is_mixed->is_solid No solid_waste Package in a sealed, labeled container is_solid->solid_waste Solid liquid_waste Collect in a labeled, sealed container for non-hazardous liquid waste is_solid->liquid_waste Liquid dispose_solid Dispose via Institutional Non-Hazardous Solid Waste Stream solid_waste->dispose_solid dispose_liquid Dispose via Institutional Non-Hazardous Liquid Waste Stream liquid_waste->dispose_liquid

Figure 2. Decision pathway for this compound disposal.

Disclaimer: The information provided in this document is based on the available Safety Data Sheet and general best practices for laboratory chemical waste disposal. It is not a substitute for the specific guidelines and regulations of your institution. Always consult with your institution's Environmental Health and Safety (EHS) department for final approval of your disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Morphothiadin
Reactant of Route 2
Morphothiadin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.